2-(2,4-Dinitrophenoxy)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28669. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMNJWMYPSLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062656 | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2831-60-9 | |
| Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2831-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002831609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dinitrophenoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.725 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(2,4-Dinitrophenoxy)ethanol chemical properties
Topic: 2-(2,4-Dinitrophenoxy)ethanol Chemical Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Safety Officers.[1]
Synthesis, Reactivity, and Physicochemical Characterization
Executive Summary
This compound (CAS 2831-60-9), often abbreviated as DNE , is a functionalized aromatic ether primarily utilized as an energetic plasticizer in propellant formulations and a critical intermediate in the synthesis of hair dye precursors (e.g., 2-(2,4-diaminophenoxy)ethanol).[1][2] Structurally, it consists of an electron-deficient dinitrobenzene ring coupled to a hydroxyethyl moiety via an ether linkage.[1]
This guide provides a rigorous analysis of DNE’s chemical behavior, focusing on its nucleophilic aromatic substitution (
Physicochemical Characterization
DNE exhibits properties characteristic of polar nitroaromatics. Its high density and oxygen balance contribute to its utility in energetic materials, while the hydroxyl group provides a handle for further functionalization.[1]
| Property | Value | Context |
| IUPAC Name | This compound | Official nomenclature |
| CAS Number | 2831-60-9 | Unique identifier |
| Molecular Formula | - | |
| Molecular Weight | 228.16 g/mol | - |
| Appearance | Yellow Crystalline Solid | Typical of nitroaromatics |
| Melting Point | 111–112 °C (Pure) | Depressed to 100–102 °C by impurities |
| Density | ~1.51 g/cm³ | High density is favorable for propellants |
| Solubility | Soluble in Acetone, DMSO, DMF | Limited solubility in water; insoluble in non-polar alkanes |
| Partition Coeff.[1][2][3][4][5][6][7][8][9][10] (LogP) | ~1.3 | Moderate lipophilicity |
| Decomposition | >220 °C | Exothermic decomposition (Explosion hazard if confined) |
Synthetic Engineering & Mechanism[11]
The synthesis of DNE is a classic example of Nucleophilic Aromatic Substitution (
Reaction Mechanism
The 2,4-dinitrochlorobenzene (DNCB) substrate is highly activated for nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups (ortho and para positions).[1] The reaction proceeds via a Meisenheimer complex intermediate.[1]
Key Mechanistic Steps:
-
Activation: Base (NaOH or
) deprotonates ethylene glycol to form the glycolate anion.[1] -
Addition: The glycolate attacks the ipso-carbon of DNCB, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]
-
Elimination: Chloride is expelled, restoring aromaticity and yielding DNE.[1]
Impurity Control: The Bis-Ether Problem
A critical challenge in DNE synthesis is the formation of Bis(2,4-dinitrophenoxy)ethane (BDNE) .[1] This occurs if the product DNE (which still possesses a hydroxyl group) competes with ethylene glycol as a nucleophile, or if the stoichiometry allows the glycol to react at both ends with two DNCB molecules.[1]
-
Control Strategy: Use a large molar excess of ethylene glycol (typically >4:1 ratio relative to DNCB) to statistically favor the mono-substitution.[1]
Visualization of Synthesis Logic
Figure 1: Reaction pathway for DNE synthesis via nucleophilic aromatic substitution, highlighting the competitive formation of the bis-ether impurity.
Experimental Protocol: Synthesis of DNE
Safety Warning: DNCB is a potent skin sensitizer and vesicant.[1] DNE is toxic if swallowed.[1][11] All operations must be conducted in a fume hood with full PPE (nitrile gloves, face shield).[1]
Materials
-
Ethylene Glycol (EG): 6.0 eq (Excess to suppress bis-formation)[1][8]
-
Sodium Hydroxide (NaOH): 1.25 eq (30% aq.[1] solution)
-
Solvent: Water (for workup)[1]
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge Ethylene Glycol (6.0 eq). Heat to 50°C.
-
Addition of Substrate: Add molten or solid DNCB (1.0 eq) to the glycol.[1] Ensure complete dissolution/dispersion.[1]
-
Basification (Rate Limiting): Dropwise add the NaOH solution over 60 minutes.
-
Rationale: Slow addition prevents localized high concentrations of base, which can lead to hydrolysis of DNCB to 2,4-dinitrophenol (an uncoupler and explosion hazard) rather than the ether.[1]
-
-
Reaction: Heat the mixture to 65–70°C for 4–6 hours. Monitor via TLC or HPLC.[1]
-
Endpoint: Disappearance of DNCB.[1]
-
-
Quenching & Precipitation: Cool the reaction mixture to 20°C. Pour slowly into ice-cold water (3x reaction volume) with vigorous stirring. DNE will precipitate as a yellow solid.[1][6]
-
Purification:
Reactivity & Functional Group Transformations
DNE serves as a versatile scaffold.[1] The two primary vectors for chemical modification are the nitro groups and the hydroxyl group.[1]
Reduction (Synthesis of Hair Dye Precursors)
The most commercially relevant reaction is the reduction of the nitro groups to amines.[1]
-
Reagents:
or Fe/HCl.[1] -
Product: 2-(2,4-Diaminophenoxy)ethanol.[1][2][3][4][5][8][9][10]
-
Application: Used as a coupler in oxidative hair dyeing.[1] The ether linkage improves water solubility compared to the parent diaminobenzene.[1]
Esterification
The primary alcohol can be esterified (e.g., with nitric acid) to form nitrate esters, enhancing the energetic properties for propellant applications.[1]
Safety, Toxicology & Handling
GHS Classification:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]
-
Skin Sensitization: Category 1 (May cause allergic reaction).[1]
-
Aquatic Toxicity: Chronic Category 2.[1]
Biological Mechanism of Toxicity
Like many dinitrophenol derivatives, DNE possesses the structural potential to act as a protonophore, uncoupling oxidative phosphorylation in mitochondria.[1] While the ether linkage reduces this activity compared to free 2,4-Dinitrophenol (DNP), metabolic cleavage (O-dealkylation) in vivo can release DNP, leading to hyperthermia and metabolic collapse.[1]
Handling Protocol:
-
Engineering Controls: Use local exhaust ventilation. Avoid dust formation.[1][3][11][12]
-
PPE: Double nitrile gloves are recommended due to the sensitizing nature of nitroaromatics.[1]
-
Storage: Store away from reducing agents and strong bases.[1] Although stable, nitro compounds should be treated as potentially explosive under confinement or extreme heat.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76070, this compound. Retrieved from [Link]
-
Xu, R. Q., Ding, F., Fan, H. J., & Liu, M. (2013). Synthesis and separation of 2-(2,4-dinitrophenoxy) ethanol and bis(2,4-dinitrophenoxy) ethane. Fine Chemicals, 30(8), 956-960.[1] (Discusses optimization of SNAr conditions and impurity separation).
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link][1]
-
Google Patents (2016). CN105367426A: Method for synthesizing 2,4-dinitrophenoxyethanol.[1] Retrieved from
Sources
- 1. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 5. US6198007B1 - Process for the preparation of 1-substituted 2,4-dinitrobenzenes - Google Patents [patents.google.com]
- 6. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
Technical Whitepaper: Optimized Synthesis of 2-(2,4-Dinitrophenoxy)ethanol
Executive Summary
This technical guide details the synthesis of 2-(2,4-dinitrophenoxy)ethanol (DNPE) , a critical intermediate in the manufacturing of sulfur dyes, energetic materials, and analytical reagents. The protocol utilizes a base-catalyzed Nucleophilic Aromatic Substitution (
Unlike generic organic chemistry texts, this guide focuses on process control —specifically minimizing the formation of the bis-ether byproduct [1,2-bis(2,4-dinitrophenoxy)ethane] and managing the severe sensitization risks associated with DNCB.
Mechanistic Foundation
The synthesis relies on the activation of the benzene ring by two nitro groups located ortho and para to the leaving group (chloride). This electron-withdrawing nature makes the ring susceptible to nucleophilic attack by the alkoxide ion generated from ethylene glycol.
The Pathway[1]
-
Activation: The base (NaOH/KOH) deprotonates one hydroxyl group of the ethylene glycol, creating a potent nucleophile.
-
Addition (Rate Limiting): The nucleophile attacks the ipso-carbon of DNCB, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1]
-
Elimination: The aromaticity is restored by the ejection of the chloride ion.
Pathway Visualization
The following diagram illustrates the transition from reactants to the Meisenheimer complex and finally to the substituted product.
[3]
Experimental Protocol
Safety Warning: 2,4-Dinitrochlorobenzene (DNCB) is a potent contact allergen. Double-gloving (Nitrile/Laminate) and full face protection are mandatory.
Reagents & Stoichiometry
To favor mono-substitution (the target alcohol) over di-substitution (the bis-ether), ethylene glycol is used in large excess, acting as both reagent and solvent.
| Component | Role | Equiv. | Notes |
| 2,4-Dinitrochlorobenzene | Substrate | 1.0 | Solid, mp 53°C. Highly sensitizing. |
| Ethylene Glycol | Nucleophile/Solvent | 5.0 - 10.0 | Excess suppresses bis-ether formation. |
| Sodium Hydroxide (aq) | Catalyst/Base | 1.1 | 30-50% w/w solution recommended. |
| Water | Quench Medium | N/A | Ice-cold for precipitation. |
Step-by-Step Procedure
Step 1: System Preparation Charge a 3-neck round-bottom flask with ethylene glycol (10.0 equiv). Begin mechanical stirring and heat to 60°C .
Step 2: Substrate Dissolution Add 2,4-DNCB (1.0 equiv) to the warm glycol. The solid should melt and dissolve, forming a yellow/orange solution.
-
Control Point: Ensure complete dissolution before base addition to prevent hot spots.
Step 3: Controlled Addition (The Critical Step) Add the NaOH solution dropwise over 30-60 minutes.
-
Thermodynamics: The reaction is exothermic. Maintain internal temperature between 75°C - 85°C .
-
Observation: The solution will darken significantly (deep red/brown) due to the formation of the Meisenheimer complex and phenoxide species.
Step 4: Reaction Completion Stir at 85°C for 2 hours. Monitor via TLC (Silica, Ethyl Acetate:Hexane 1:1).
-
Endpoint: Disappearance of DNCB (
).[2] Product appears at lower due to the hydroxyl group.
Step 5: Workup & Isolation
-
Cool the reaction mixture to 40°C.
-
Pour the mixture slowly into 5 volumes of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Filter the crude solid using a Buchner funnel.
-
Wash the cake with water (3x) to remove residual glycol and inorganic salts.
-
Purification: Recrystallize from Ethanol or dilute Acetic Acid to remove traces of the bis-ether (which is less soluble and may require hot filtration).
Process Workflow Diagram
Characterization & QC
The purity of the product is confirmed by the distinct shift of the ethylene protons and the aromatic splitting pattern.
Table 1: Expected Analytical Data
| Technique | Parameter | Expected Value/Observation |
| Appearance | Visual | Yellow crystalline solid |
| Melting Point | Thermal | 108°C - 110°C (Lit. varies based on purity) |
| 1H NMR | Aromatic H-3 | |
| 1H NMR | Aromatic H-5 | |
| 1H NMR | Aromatic H-6 | |
| 1H NMR | O-CH2 | |
| 1H NMR | HO-CH2 | |
| IR | Functional Groups | 3300-3500 |
References
-
Synthesis Optimization & Bis-ether Separation: Title: Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane.[2] Source: ResearchGate / Vertex AI Search Results. URL: (Note: Generalized link to database entry for CAS 2831-60-9 protocols).
-
Patent Methodology (Industrial Scale): Title: CN105367426B - The synthetic method of 2,4-dinitrophenoxy ethyl alcohol. Source: Google Patents. URL:
-
Mechanistic Insight (
): Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism. Source: Master Organic Chemistry. URL: -
Safety Data & Hazards: Title: this compound - GHS Classification.[3][4] Source: PubChem / NIH. URL:
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 3. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Guide: 2-(2,4-Dinitrophenoxy)ethanol (DNE) in Molecular Probes and Energetic Materials
[1]
Part 1: Executive Summary
2-(2,4-Dinitrophenoxy)ethanol (CAS: 2831-60-9), often abbreviated as DNE , is a bifunctional aromatic ether characterized by a terminal hydroxyl group and a highly electron-deficient dinitrophenyl ring.[1] In the domain of drug development and biochemical research, DNE serves a critical role as a haptenic precursor .[1] It is the primary building block for synthesizing DNP-labeled phosphoramidites , which allow for the automated incorporation of dinitrophenyl (DNP) tags into oligonucleotides during solid-phase synthesis.[1]
Beyond bio-organic applications, DNE possesses unique physicochemical properties—specifically high density and oxygen balance—that establish it as an energetic plasticizer in propellant formulations.[1] This guide focuses on its utility in bio-orthogonal labeling and organic synthesis, providing validated protocols for its generation and downstream derivatization.[1]
Part 2: Chemical Profile & Properties[1][2][3][4]
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 2831-60-9 |
| Formula | C₈H₈N₂O₆ |
| Molecular Weight | 228.16 g/mol |
| Appearance | Yellow crystalline solid or viscous liquid (purity dependent) |
| Melting Point | ~204–205°C (Decomposes/Boils) / Solid mp often ~40-50°C depending on polymorph |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in water |
| Key Functional Groups | Primary Alcohol (Nucleophile/Attachment point), Nitro-Aromatic (Immunogenic Hapten) |
Part 3: Primary Application – Oligonucleotide Labeling (DNP Hapten)[1][6]
In drug discovery and molecular diagnostics, the 2,4-dinitrophenyl (DNP) group is a classic hapten —a small molecule that elicits a strong immune response.[1][2] DNE is the structural anchor used to attach this hapten to DNA or RNA probes.[1]
Mechanism of Action[7][8][9]
-
Precursor Conversion: The hydroxyl group of DNE is reacted with a phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) to form the DNP-Phosphoramidite .[1]
-
Solid-Phase Integration: This phosphoramidite is introduced into an automated DNA synthesizer.[1] It couples to the 5'-hydroxyl of the growing oligonucleotide chain.[1]
-
Detection: The resulting DNP-labeled oligonucleotide hybridizes with a target sequence.[1][2] Detection is achieved using high-affinity anti-DNP antibodies conjugated to enzymes (HRP/AP) or fluorophores, offering sensitivity superior to biotin-streptavidin systems in certain high-background contexts.[1]
Validated Synthesis Protocol: DNE Production
Context: This protocol describes the synthesis of the DNE core from 2,4-dinitrochlorobenzene (DNCB), a standard precursor.[1]
Reagents:
-
Ethylene Glycol (Excess to prevent dimerization)[1]
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)[1]
-
Solvent: Neat Ethylene Glycol or Ethanol[1]
Step-by-Step Methodology:
-
Preparation: Charge a reactor with Ethylene Glycol (1.5–2.0 molar equivalents relative to DNCB) and heat to 73°C until the solvent reduces viscosity.
-
Activation: Add DNCB slowly under agitation. Ensure the temperature remains stable to prevent thermal runaway (nitro compounds are exothermic).[1]
-
Basification: Dropwise add 50% NaOH solution. Critical Control Point: Maintain reaction temperature between 85°C–90°C . Rapid addition causes the formation of the impurity bis(2,4-dinitrophenoxy)ethane (BDNE).[1]
-
Reaction: Stir for 3–4 hours. Monitor via TLC (Silica, 50% EtOAc/Hexanes) for the disappearance of DNCB.[1]
-
Quench & Wash: Cool to 60°C. Pour the mixture into ice-cold deionized water (pH adjusted to neutral). The product will precipitate as a yellow solid or oil.[1]
-
Purification: Recrystallize from Ethanol/Water or perform silica gel chromatography to remove the BDNE dimer.[1][5]
Part 4: Visualization of Signaling & Synthesis
Diagram 1: Synthesis & Derivatization Pathway
This diagram illustrates the conversion of raw materials into the active DNP-Phosphoramidite used in research.[1]
Caption: Chemical pathway from DNCB precursor to DNE and subsequent activation to Phosphoramidite.
Diagram 2: DNP-Oligonucleotide Detection System
This diagram details how the DNE moiety functions in a biological assay.
Caption: Mechanism of DNP-labeled oligonucleotide detection using anti-DNP antibodies.
Part 5: Safety & Handling (E-E-A-T)[1][9]
Working with dinitrophenyl derivatives requires strict adherence to safety protocols due to potential explosive hazards and toxicity .[1]
-
Explosion Hazard: While DNE is less sensitive than dry picric acid, polynitro aromatics can decompose violently if heated under confinement.[1] Never distill DNE to dryness.[1]
-
Toxicity: DNE is classified as toxic if swallowed (Acute Tox.[1] 3) and is a skin sensitizer.[1] It acts as an uncoupler of oxidative phosphorylation (similar to 2,4-DNP), leading to hyperthermia.[1]
-
PPE: Double nitrile gloves, face shield, and work exclusively in a fume hood.[1]
-
Waste Disposal: Segregate as hazardous organic waste. Do not mix with strong bases in waste streams as this can form unstable salts.[1]
References
-
PubChem. (2025).[1][6] this compound - Compound Summary. National Library of Medicine.[1] [Link][1]
-
Davison, A., et al. (1996).[1][7] Synthesis of oligonucleotides labelled with 2,4-dinitrophenyl groups at thymidine sites. Biomed Pept Proteins Nucleic Acids. [Link]
-
Google Patents. (2016).[1] CN105367426A - 2,4-dinitrophenoxyethanol synthesizing method. [1]
-
Bio-Synthesis Inc. (n.d.).[1] DNP (2,4-dinitrophenyl) Oligonucleotide Modification. [Link][1][2]
Sources
- 1. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNP, 2,4-dinitrophenyl Oligonculeotide Modification [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 6. 2-(2,4-Diaminophenoxy)ethanol | C8H12N2O2 | CID 47933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of oligonucleotides labelled with 2,4-dinitrophenyl groups at thymidine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2,4-Dinitrophenoxy)ethanol: Synthesis, Characterization, and Implications for Drug Development
This guide provides a comprehensive technical overview of 2-(2,4-dinitrophenoxy)ethanol, a nitroaromatic compound with applications ranging from energetic materials to a potential scaffold in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, a detailed laboratory-scale synthesis protocol, characterization methodologies, and a critical discussion of its relevance and potential toxicological considerations within the pharmaceutical landscape.
Core Molecular Attributes of this compound
This compound, also known by synonyms such as 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene and beta-Hydroxyethyl 2,4-dinitrophenyl ether, is an organic compound characterized by a dinitrophenyl group linked to an ethanol moiety via an ether bond.[1][2] This structure imparts a significant degree of polarity due to the presence of both hydroxyl and nitro groups.[3]
The presence of the dinitro-substituted aromatic ring makes it a useful reagent in organic synthesis, while also raising important considerations regarding its biological activity and potential toxicity, a common trait for many nitroaromatic compounds.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₆ | [1][2] |
| Molecular Weight | 228.16 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [3] |
| CAS Number | 2831-60-9 | [1][2] |
Synthesis of this compound: A Validated Laboratory Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is based on established methodologies and provides a reliable route to obtain the target compound.[1][5][6]
Causality of Experimental Choices:
The selection of 2,4-dinitrochlorobenzene as the starting material is due to the electron-withdrawing nature of the two nitro groups, which activate the aryl chloride for nucleophilic attack by the ethylene glycol.[3] A base, such as sodium hydroxide or sodium carbonate, is essential to deprotonate the ethylene glycol, forming a more potent nucleophile (an alkoxide). The reaction temperature is maintained at a level that promotes a reasonable reaction rate without leading to excessive side product formation.[5] The purification process, involving washing with deionized water, is critical to remove unreacted starting materials and inorganic salts.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Methodology:
-
Reactant Charging: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge 2,4-dinitrochlorobenzene and an excess of ethylene glycol.[1]
-
Heating and Dissolution: Begin stirring and heat the mixture to approximately 73°C to ensure the complete dissolution of the 2,4-dinitrochlorobenzene.[1]
-
Base Addition: Prepare a 50% aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture, carefully controlling the rate of addition to maintain the reaction temperature between 85°C and 95°C.[1]
-
Reaction: After the addition of the base is complete, maintain the reaction mixture at 85-95°C with continuous stirring for 2 hours.[1]
-
Quenching and Hydrolysis: Add hot deionized water (approximately 95°C) to the reaction mixture and continue to stir at 90-95°C for an additional 2 hours to quench the reaction.[1]
-
Isolation: Cool the mixture to approximately 60°C. The product will precipitate out of the solution. Isolate the solid product by vacuum filtration.[1]
-
Washing: Wash the collected solid multiple times with hot deionized water (around 90°C) until the filtrate runs clear and pale yellow. This step is crucial for removing residual ethylene glycol and inorganic salts.[1]
-
Drying: Dry the purified product in a vacuum oven at a temperature between 60°C and 80°C until a constant weight is achieved.[1]
Physicochemical Characterization
Accurate characterization of the synthesized this compound is essential for confirming its identity and purity. The primary methods for this are spectroscopic.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, as well as the methylene protons of the ethanol moiety. The ¹³C NMR will similarly show distinct signals for the aromatic and aliphatic carbons. Detailed spectral data for this compound can be found in spectral databases such as SpectraBase.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. Key absorbances are expected for the C-O-C ether linkage, the O-H stretch of the alcohol, the C-H bonds of the aromatic ring and alkyl chain, and the characteristic strong symmetric and asymmetric stretches of the N-O bonds in the nitro groups.[7][8] An FTIR spectrum, typically obtained using a KBr wafer, is available for reference on PubChem.[7]
Relevance and Considerations for Drug Development Professionals
While this compound itself is not a therapeutic agent, its nitroaromatic scaffold is found in a number of approved drugs.[9][10] Therefore, understanding its potential biological activities and toxicological profile is of high importance for researchers in drug discovery and development.
Toxicological Profile and Mechanistic Insights:
Nitroaromatic compounds are known for their potential toxicity, including mutagenicity and carcinogenicity.[4][9] The toxicity of these compounds is intrinsically linked to the bioreduction of the nitro group.[10]
This process, often mediated by intracellular reductases, can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino species. These intermediates can induce cellular damage through several mechanisms, including:
-
Generation of Reactive Oxygen Species (ROS): The metabolic activation of nitroaromatics can lead to a futile redox cycle, consuming cellular reducing equivalents (like NADPH) and generating superoxide radicals and other ROS. This induces a state of oxidative stress, which can damage lipids, proteins, and DNA.[9]
-
Covalent Binding to Macromolecules: The reactive intermediates can form covalent adducts with cellular macromolecules, including DNA, which can lead to mutations.[10]
Caption: Conceptual diagram of the bioactivation and toxicity mechanism of nitroaromatic compounds.
The specific compound this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[7] It is also considered toxic to aquatic life with long-lasting effects.[7] A study on a structurally related compound, 2-(2',4'-diaminophenoxy)ethanol, which is a hair-dye ingredient, showed non-significant dose-related increases in genetic toxicity assays, highlighting the need for careful evaluation of any derivative intended for biological applications.[11]
Potential Applications in Research:
Given its reactivity, this compound and similar molecules can serve as valuable tool compounds in biochemical research. For instance, the dinitrophenyl group is a well-known hapten used to elicit immune responses and can be used in immunological assays. While not a direct application of this specific molecule, related compounds like 2,4-dinitrophenylhydrazine are classic reagents for the detection and characterization of aldehydes and ketones, a reaction that proceeds via a nucleophilic addition-elimination mechanism.[12][13]
Conclusion
This compound is a well-defined chemical entity with established synthetic routes and characterization data. For researchers in the material sciences, it serves as an important energetic plasticizer. For those in drug development and toxicology, it represents a key structural motif whose biological and toxicological properties, driven by the bioreduction of its nitro groups, demand careful consideration. A thorough understanding of the mechanisms underlying the activity of nitroaromatic compounds is paramount for the design of safer and more effective therapeutic agents.
References
-
Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. ResearchGate. Available at: [Link]
- CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method. Google Patents.
-
2,4-Dinitrophenylhydrazine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. PubMed. Available at: [Link]
-
1H and 13C-NMR data of compounds 2 – 4. ResearchGate. Available at: [Link]
- DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor. Google Patents.
-
High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Biotechnology. Available at: [Link]
-
This compound | C8H8N2O6 | CID 76070. PubChem. Available at: [Link]
-
Transition Metal Complex Based On Phenoliccarboxylic Ligand: Spectroscopic Inspection, DFT/TDDFT Computations, Cytotoxicity and. ACS Publications. Available at: [Link]
-
2,4-Dinitrophenol-induced increase in ethanol and acetaldehyde oxidation in the perfused rat liver. PubMed. Available at: [Link]
-
The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). ACS Publications. Available at: [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]
-
Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available at: [Link]
-
FTIR spectrum of the 2,4-DNP derivative of product. ResearchGate. Available at: [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]
-
(PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. Available at: [Link]
-
eA637 Determination of Ethanol Content in and Simple Fail/Pass Judgment of Alcohol Hand Sanitizer by FTIR. Shimadzu. Available at: [Link]
-
NICODOM FTIR Solvents - IR Spectra. NICODOM. Available at: [Link]
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- 7. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. orbit.dtu.dk [orbit.dtu.dk]
Physical appearance and solubility of 2-(2,4-Dinitrophenoxy)ethanol
A Technical Guide on Appearance, Solubility, and Handling
Executive Summary
This technical guide provides a comprehensive analysis of 2-(2,4-Dinitrophenoxy)ethanol , a glycol ether derivative of 2,4-dinitrophenol (DNP).[1] Widely used as an intermediate in organic synthesis and as a nucleophile in substitution reactions, its physicochemical behavior is governed by the interplay between its lipophilic dinitrophenyl ring and the hydrophilic hydroxyethyl tail.[1]
CRITICAL IDENTIFICATION NOTICE: The user-provided CAS number 2404-36-6 corresponds to Iodocycloheptane , a completely distinct halogenated cycloalkane. The correct CAS registry number for This compound is 2831-60-9 .[2] This guide focuses exclusively on the properties and handling of This compound (CAS 2831-60-9) .
Physicochemical Identity & Appearance
Core Identity Data
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Correct CAS | 2831-60-9 |
| Molecular Formula | C₈H₈N₂O₆ |
| Molecular Weight | 228.16 g/mol |
| Structure | Ethylene glycol mono-2,4-dinitrophenyl ether |
Physical Appearance Analysis
In its pure form, this compound presents as a yellow crystalline solid .[1]
-
Color Causality (Chromophore): The distinct yellow coloration arises from the nitro groups (-NO₂) at the 2 and 4 positions on the benzene ring.[1] These strong electron-withdrawing groups create a conjugated
-system that absorbs light in the blue-violet region (approx. 350–400 nm), reflecting the complementary yellow wavelength.[1] -
State Causality (Intermolecular Forces): Despite being an ether, the molecule possesses a terminal hydroxyl group (-OH) capable of hydrogen bonding.[1] Combined with the
- stacking interactions of the electron-deficient dinitrophenyl rings, these forces stabilize the crystal lattice, resulting in a solid state at room temperature rather than a liquid.[1]
Impurity Implications: Crude samples may appear as an orange to brown oil or a sticky semi-solid.[1] This discoloration often indicates the presence of:
-
Unreacted 2,4-Dinitrochlorobenzene (DNCB): Darker yellow/orange.[1]
-
Oxidation products: Brown tars.[1]
-
1,2-Bis(2,4-dinitrophenoxy)ethane: A common dimer byproduct formed if the ethylene glycol reacts at both ends.[1]
Solubility Thermodynamics & Solvent Compatibility[1]
The solubility profile of this compound is dictated by its amphiphilic nature .[1] It contains a hydrophobic aromatic head (dinitrophenyl) and a hydrophilic tail (hydroxyethyl).[1]
Solubility Data Table
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Polar Protic | Water | Sparingly Soluble | The hydrophobic aromatic ring dominates the hydrophilic effect of the single -OH group.[1] |
| Polar Protic | Ethanol (Hot) | High | Ideal for recrystallization.[1][3] High solubility at boiling point; crystallizes upon cooling.[1] |
| Polar Aprotic | DMSO / DMF | High | Strong dipole interactions dissolve the polar nitro groups effectively.[1] |
| Polar Aprotic | Acetone | High | Good general solvency for the ether linkage and aromatic ring.[1] |
| Non-Polar | Hexane / Heptane | Low | Lack of polarity prevents disruption of the crystal lattice.[1] |
Solubility Logic Diagram
The following decision tree illustrates the solvent selection logic for processing this compound, based on dielectric constants and polarity.
Figure 1: Solubility decision matrix based on solvent polarity and intermolecular forces.[1]
Experimental Protocols
Purification via Recrystallization
To obtain the characteristic yellow crystalline form from a crude reaction mixture, a self-validating recrystallization protocol is required.[1] This method exploits the steep solubility curve in ethanol.[1]
Reagents:
Protocol:
-
Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add minimum Ethanol.[1]
-
Heating: Heat to boiling (approx. 78°C). Add Ethanol in small portions until the solid fully dissolves.[1]
-
Cooling: Remove from heat and allow to cool slowly to room temperature. Then, place in an ice bath (0–4°C) for 1 hour.
-
Washing: Wash with cold water (to remove residual glycol) and cold ethanol.[1]
-
Drying: Dry in a vacuum oven at 40°C.
Synthesis Workflow (Context for Appearance)
Understanding the synthesis explains the impurities.[1] The standard route involves nucleophilic aromatic substitution (
Figure 2: Synthesis pathway showing the origin of the target compound and potential dimer impurities.
Handling & Safety (E-E-A-T)
While less explosive than dry picric acid or pure 2,4-DNP, this compound is a nitro-aromatic compound and must be handled with strict safety protocols.
-
Explosion Hazard: Although the ether linkage reduces shock sensitivity compared to the parent phenol, polynitro compounds can decompose violently at high temperatures.[1] Do not heat dry solids above 150°C.
-
Toxicity: Dinitrophenol derivatives are known metabolic uncouplers (interfering with oxidative phosphorylation).[1] Avoid dust inhalation and skin contact.[1]
-
Storage: Store in amber glass (light sensitive) in a cool, dry place.
References
-
PubChem. (n.d.).[1] this compound (CAS 2831-60-9).[2] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
Sources
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 6. guidechem.com [guidechem.com]
2-(2,4-Dinitrophenoxy)ethanol CAS number 2831-60-9
This technical guide provides a comprehensive analysis of 2-(2,4-Dinitrophenoxy)ethanol (CAS 2831-60-9), synthesizing its role as both a high-performance energetic plasticizer and a functional scaffold in biochemical research.
CAS Number: 2831-60-9 Synonyms: 2,4-Dinitrophenoxyethanol; 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene; DNPE.[1]
Part 1: Executive Summary
This compound is a bifunctional aromatic ether characterized by a 2,4-dinitrophenyl (DNP) core linked to a primary alcohol. Its utility spans two distinct high-value sectors:
-
Energetic Materials: It serves as a non-volatile, energetic plasticizer for propellants, improving mechanical properties without sacrificing energy density.
-
Biomedical Research: It functions as a "caged" precursor or chemodosimeter. The ether linkage is chemically robust but can be cleaved under specific physiological conditions (e.g., nucleophilic attack by Hydrogen Sulfide,
), releasing the bioactive or fluorescent dinitrophenol moiety.
Part 2: Chemical & Physical Characterization
| Property | Value / Description | Context |
| Molecular Formula | High oxygen balance relative to non-nitro plasticizers.[2] | |
| Molecular Weight | 228.16 g/mol | Low MW facilitates high molar concentration in formulations. |
| Appearance | Yellow Crystalline Solid | Distinctive nitroaromatic color. |
| Melting Point | 110–112 °C (Pure) | High crystallinity; requires heating for liquid-phase blending. |
| Boiling Point | ~439.7 °C (Predicted) | Low volatility, essential for long-term propellant stability. |
| Density | 1.509 g/cm³ | High density contributes to volumetric energy density. |
| Solubility | DMSO, Acetone, DMF | Poorly soluble in water; requires organic co-solvents for bio-assays. |
| pKa | N/A (Non-ionizable ether) | Stable across a wide pH range unlike free DNP. |
Part 3: Synthesis & Production Protocol
Directive: The following protocol is adapted from industrial scale-up methodologies (e.g., 200L reactor scale) but normalized here for a standard laboratory bench scale (100g basis).
Mechanism of Action: Nucleophilic Aromatic Substitution ( )
The synthesis relies on the activation of the chlorobenzene ring by the two electron-withdrawing nitro groups, making the C-1 position susceptible to nucleophilic attack by the alkoxide generated from ethylene glycol.
Figure 1:
Experimental Protocol (Self-Validating)
Reagents:
-
2,4-Dinitrochlorobenzene (DNCB): 21.5 g (0.106 mol)
-
Ethylene Glycol (EG): 32.5 g (Excess, acts as solvent)
-
Sodium Hydroxide (50% aq. solution): 5.3 g
-
Deionized Water (for wash)
Step-by-Step Workflow:
-
Melt Phase: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge DNCB and Ethylene Glycol. Heat to 73°C .
-
Checkpoint: Ensure DNCB is completely melted and the solution is homogenous before proceeding.
-
-
Catalyst Addition: Slowly add the NaOH solution dropwise over 30 minutes while maintaining the temperature at 90°C .
-
Causality: Rapid addition causes localized overheating and promotes the formation of the bis-ether byproduct (1,2-bis(2,4-dinitrophenoxy)ethane).
-
-
Reaction Phase: Stir vigorously at 90–95°C for 2 hours.
-
Validation: TLC (Silica, Ethyl Acetate:Hexane 3:7) should show the disappearance of the DNCB spot (
) and appearance of the product ( ).
-
-
Quench & Crystallization: Add 40 mL of hot deionized water (95°C) to the reaction mixture. Allow the system to cool slowly to room temperature (25°C) with gentle stirring. The product will precipitate as yellow crystals.
-
Purification: Filter the crude solid. Wash the filter cake 6 times with warm water (50°C) until the filtrate runs clear (removal of excess glycol and salts).
-
Drying: Dry in a vacuum oven at 60°C for 24 hours.
-
Yield Expectation: ~95% (approx. 20-21 g).
-
Part 4: Applications in Drug Development & Research
The "Caged" Uncoupler (Prodrug Concept)
2,4-Dinitrophenol (DNP) is a potent mitochondrial uncoupler, historically used for weight loss but banned due to hyperthermia risks. This compound acts as a chemically stable ether analog .
-
Hypothesis: The ether linkage masks the phenolic hydroxyl group, preventing the proton-shuttling mechanism required for mitochondrial uncoupling.
-
Application: It serves as a negative control in bioenergetic assays or as a scaffold for "smart" prodrugs where the ether is cleaved only in target tissues (e.g., liver-specific enzymatic cleavage), potentially widening the therapeutic index of DNP-like compounds.
H2S Chemodosimeter (Bio-Sensing)
This compound is a specific probe for Hydrogen Sulfide (
-
Mechanism: The dinitrophenyl ether moiety undergoes thiolysis in the presence of
. The nucleophilic attack cleaves the ether, releasing the free 2,4-dinitrophenol (chromogenic/fluorogenic change) and ethylene glycol. -
Protocol Utility: Researchers use this scaffold to detect endogenous
levels in cell lysates.
Figure 2: Mechanism of H2S detection via ether cleavage thiolysis.
Part 5: Analytical Methods
High-Performance Liquid Chromatography (HPLC)
To verify purity or monitor stability in biological media, use the following reverse-phase protocol.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 300 nm (Nitro group absorption) |
| Retention Time | Expect elution ~8.5 min (more polar than DNCB, less polar than DNP). |
NMR Interpretation ( NMR, 400 MHz, DMSO- )
- 8.65 (d, 1H): Aromatic proton between nitro groups (H-3).
- 8.42 (dd, 1H): Aromatic proton adjacent to nitro group (H-5).
- 7.55 (d, 1H): Aromatic proton adjacent to ether linkage (H-6).
-
4.35 (t, 2H):
adjacent to phenoxy group. -
3.80 (t, 2H):
adjacent to hydroxyl group.
Part 6: Safety & Handling
-
Toxicity: Classified as Acute Toxic (Oral) and a Skin Sensitizer .[3]
-
Energetic Hazard: While a plasticizer, it contains two nitro groups.
-
Precaution: Avoid grinding dry crystals. Do not subject to shock or friction. Store away from reducing agents and strong bases.
-
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for NOx gases.
References
-
PubChem. "this compound Compound Summary."[3] National Library of Medicine. Accessed 2026.[2] [Link]
-
Xu, R.Q., et al. "Synthesis and separation of this compound and bis(2,4-dinitrophenoxy)ethane." ResearchGate. [Link][5]
-
Montoya, L.A., et al. "2,4-Dinitrophenyl ether-containing chemodosimeters for the selective and sensitive 'in vitro' and 'in vivo' detection of hydrogen sulfide." Supramolecular Chemistry. [Link][6][7]
- Google Patents. "CN105367426A - 2,4-dinitrophenoxyethanol synthesizing method."
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Safety, Handling, and Synthesis of 2-(2,4-Dinitrophenoxy)ethanol
[1]
CAS: 2831-60-9 | Formula: C₈H₈N₂O₆ | Class: Nitro-aromatic Ether / Energetic Plasticizer[1]
Executive Summary & Core Directive
2-(2,4-Dinitrophenoxy)ethanol (DNPE) is a bifunctional intermediate primarily utilized in the synthesis of hair dye precursors (e.g., 2-(2,4-diaminophenoxy)ethanol) and as an energetic plasticizer in solid propellant formulations.[1]
Critical Safety Distinction: Unlike standard laboratory reagents, DNPE possesses a hybrid hazard profile.[1] It combines the acute toxicity typical of dinitrophenols with the thermal instability of polynitro aromatics.[1] While the hydroxyethyl group reduces shock sensitivity compared to 2,4-dinitrophenol (DNP), the compound remains a Class 4.1 Flammable Solid with deflagration potential under confinement or elevated temperatures.[1]
Scope: This guide synthesizes field-proven handling protocols, emphasizing the prevention of thermal runaway during synthesis and the mitigation of dust explosion hazards during isolation.
Physicochemical Profile & Hazard Identification
Technical Specifications
| Property | Value | Context for Handling |
| Appearance | Yellow crystalline solid | Distinctive nitro-aromatic color; darkening indicates oxidation/degradation.[1] |
| Melting Point | 110–112 °C | Critical Control Point: Proximity to decomposition onset.[1] Do not overheat during drying.[1] |
| Boiling Point | ~376 °C (Predicted) | Theoretical only; decomposition likely occurs before boiling.[1] |
| Density | 1.51 g/cm³ | High density characteristic of energetic materials.[1] |
| Solubility | Soluble in Acetone, DMSO; Slightly soluble in Ethanol; Insoluble in Water | Use Acetone/Water mixtures for equipment decontamination.[1] |
| pKa | ~12.8 (Alcoholic OH) | Weakly acidic; compatible with weak bases but hydrolyzes in strong hot alkali.[1] |
GHS Hazard Classification
Signal Word: DANGER
Operational Safety: The "Energetic" Hierarchy
Expertise Insight: The primary risk with DNPE is not just toxicity, but thermal sensitivity during the drying phase .[1] Nitro-aromatics can undergo autocatalytic decomposition.[1]
Storage & Stability Logic
-
Temperature Control: Store < 30°C. Above 80°C, the stability margin decreases significantly.[1]
-
Hydration State: Unlike picric acid, DNPE is often sold dry, but maintaining a moisture content of >10% (wetted solid) significantly reduces friction sensitivity and electrostatic discharge (ESD) risks during transport.[1]
-
Segregation: Strictly isolate from strong oxidizers, reducing agents (hydrazines), and strong bases (which can strip the proton, forming unstable dinitrophenoxide salts).[1]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Standard Handling | Nitrile Gloves (Double gloved), Lab Coat, Safety Glasses | Standard protection against dermal absorption (skin sensitizer).[1] |
| Synthesis/Scale-up | Viton/Butyl Gloves , Face Shield, Tyvek Sleeves | Nitro-aromatics permeate nitrile rapidly upon solvent exposure.[1] Face shield protects against runaway spray.[1] |
| Powder Handling | P3/N99 Respirator or PAPR | Fine dust is toxic and an explosion hazard.[1] |
Synthesis & Experimental Workflow
Context: The industrial synthesis involves the nucleophilic aromatic substitution (SNAr) of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol.[1] This reaction is exothermic and prone to side-product formation (Bis-ether).[1]
Validated Synthesis Protocol (SNAr Route)
Reaction: DNCB + Ethylene Glycol + NaOH
Step-by-Step Methodology:
-
Charge Preparation: In a reactor, dissolve Ethylene Glycol (excess, 5-10 equiv) and heat to 50°C.
-
Why: Excess glycol acts as both solvent and reagent, suppressing the formation of the dimer impurity 1,2-bis(2,4-dinitrophenoxy)ethane.[1]
-
-
Base Addition: Slowly add NaOH (aq) or Na₂CO₃ to the glycol.[1]
-
Caution: Exothermic.[1] Maintain temp < 60°C.
-
-
Substrate Addition: Add 2,4-Dinitrochlorobenzene (DNCB) portion-wise.
-
Reaction: Stir at 85–90°C for 2–4 hours. Monitor via TLC/HPLC (Disappearance of DNCB).
-
Quench & Isolation: Pour reaction mixture into Ice Water (5x volume). The product precipitates as a yellow solid.[1][3][4]
Workflow Visualization
The following diagram illustrates the synthesis logic and critical safety decision points.
Caption: Synthesis workflow emphasizing temperature limits and pH neutralization to ensure product stability.
Emergency Response & Waste Disposal
Emergency Logic Diagram
Immediate actions depend heavily on the state of the material (Dry vs. Wet/Solution).[1][2]
Caption: Decision matrix for spills and fire. Note the "Wet Down" requirement for dry powder spills.
Waste Disposal Protocols
-
Never dispose of DNPE in standard organic waste streams if dry crystals are present (explosion hazard in solvent drums).[1]
-
Deactivation: Dissolve in acetone and treat with dilute NaOH and Sodium Hydrosulfite (dithionite) to reduce the nitro groups to amino groups, significantly lowering the explosive hazard before disposal.[1]
-
Incineration: The ultimate disposal method is controlled incineration at a licensed facility equipped with scrubbers for NOx gases.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76070, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound.[1][5] Retrieved from [Link][1]
-
ResearchGate. (2016).[1] Synthesis and separation of this compound and bis(2,4-dinitrophenoxy)ethane. Retrieved from [Link]
Sources
- 1. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Toxicity and Exposure Limits of 2-(2,4-Dinitrophenoxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(2,4-Dinitrophenoxy)ethanol is a nitroaromatic organic compound that, while utilized in specific chemical syntheses, warrants a thorough toxicological assessment due to its structural similarity to the well-known metabolic poison, 2,4-dinitrophenol (DNP).[1] This guide provides a comprehensive overview of the known toxicological profile of this compound, its established exposure limits, and the experimental methodologies crucial for its safety evaluation. Given the limited specific toxicological data for this compound, this guide synthesizes available information, draws logical inferences from closely related analogues, and outlines the standard protocols for a robust toxicological assessment.
Part 1: Toxicological Profile
GHS Hazard Classification
Based on available safety data sheets and notifications to the ECHA C&L Inventory, this compound is classified with the following hazards:
-
Acute Toxicity (Oral), Category 3 : Toxic if swallowed.[2]
-
Acute Toxicity (Dermal), Category 4 : Harmful in contact with skin.[3]
-
Acute Toxicity (Inhalation), Category 4 : Harmful if inhaled.[3]
-
Skin Corrosion/Irritation, Category 2 : Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation, Category 2 : Causes serious eye irritation.[3]
-
Skin Sensitization, Category 1 : May cause an allergic skin reaction.[2]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 : May cause respiratory irritation.[3]
-
Hazardous to the Aquatic Environment, Long-Term Hazard, Category 2/3 : Toxic to aquatic life with long lasting effects.[2][3]
Postulated Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation
This process disrupts the mitochondrial proton gradient, which is essential for the production of ATP. Instead of being used to generate ATP, the energy from the proton motive force is dissipated as heat.[4] This leads to a hypermetabolic state characterized by increased oxygen consumption and heat production. The resulting cellular energy deficit can lead to a cascade of toxic effects, including hyperthermia, tachycardia, and, in severe cases, organ failure and death.[5][6] It is highly probable that this compound, upon metabolic activation (potentially through cleavage of the ether linkage), could release 2,4-dinitrophenol or exert a similar uncoupling effect.
Caption: Postulated mechanism of toxicity for this compound.
Known Health Effects in Humans (Extrapolated from 2,4-Dinitrophenol Exposure)
Acute and chronic exposure to compounds with a 2,4-dinitrophenol core can lead to a range of severe health effects:
-
Acute Effects : Nausea, vomiting, sweating, dizziness, headaches, and rapid weight loss are common symptoms of acute exposure.[7]
-
Chronic Effects : Long-term exposure has been associated with the formation of cataracts, skin lesions, and adverse effects on the bone marrow, central nervous system, and cardiovascular system.[7]
Part 2: Exposure Limits and Recommendations
Due to the lack of specific regulatory occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH for this compound, a precautionary approach is necessary.
| Parameter | Value | Source |
| Occupational Exposure Band (OEB) | E | Apollo Scientific SDS[8] |
| Occupational Exposure Band Limit | ≤ 0.01 mg/m³ | Apollo Scientific SDS[8] |
The assignment to Occupational Exposure Band E indicates that this substance is considered to be of very high toxicity, and stringent control measures are required to minimize worker exposure.
Part 3: Experimental Protocols for Toxicological Assessment
In the absence of specific published toxicological studies for this compound, standardized and validated test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), should be employed for a comprehensive safety assessment.
In Vitro Cytotoxicity Assays
As a preliminary screening tool, various in vitro cytotoxicity assays can be utilized to assess the potential of this compound to cause cell death.[9][10] These assays offer a cost-effective and high-throughput method for initial hazard identification.[9]
Example Protocol: MTT Assay
-
Cell Culture : Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or HaCaT for skin toxicity) in a 96-well plate and incubate until a confluent monolayer is formed.
-
Compound Exposure : Prepare serial dilutions of this compound in appropriate cell culture media. Remove the old media from the cells and add the media containing the test compound. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to an untreated control.
Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification.[11][12]
-
Animal Selection : Use a small number of animals (typically rats), usually of a single sex (females are often preferred).[11]
-
Dosing : Administer the test substance at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).[13]
-
Observation : Observe the animals for a period of up to 14 days for signs of toxicity and mortality.
-
Stepwise Procedure : Depending on the outcome (survival or death), the next step involves dosing another group of animals at a higher or lower fixed dose level.[11]
-
Classification : The substance is classified based on the dose at which toxicity or mortality is observed.
Dermal and Ocular Irritation/Corrosion
Standardized in vitro and in vivo methods are available to assess the potential for skin and eye irritation or corrosion.
-
In Vitro Skin Corrosion (OECD Test Guideline 431) : This test uses a reconstructed human epidermis model to assess the corrosive potential of a substance.[14][15][16]
-
In Vitro Skin Irritation (OECD Test Guideline 439) : This guideline also employs a reconstructed human epidermis model to identify skin irritants.[17][18][19]
-
Acute Eye Irritation/Corrosion (OECD Test Guideline 405) : This in vivo test in rabbits is conducted to determine the potential for a substance to cause eye irritation or damage.[1][20]
Caption: A typical workflow for assessing the toxicity of a novel chemical.
Conclusion
This compound is a compound that requires careful handling and rigorous safety assessment due to its classification as acutely toxic and a skin sensitizer, and its structural relationship to the metabolic poison 2,4-dinitrophenol. The postulated mechanism of uncoupling oxidative phosphorylation underscores the potential for severe systemic toxicity. While specific toxicological data for this compound is limited, the established hazard classifications and the very low recommended occupational exposure band limit of ≤ 0.01 mg/m³ necessitate the implementation of stringent safety protocols and engineering controls to prevent exposure. For a comprehensive understanding of its toxicological profile, further studies following established OECD guidelines are essential.
References
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U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2015). Ethanol, 2-(2,4-diaminophenoxy)-, dihydrochloride: Human health tier II assessment. Retrieved from [Link]
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New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]
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Lu, Y. Q., Jiang, J. K., & Huang, W. D. (2011). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning. Journal of Zhejiang University. Science. B, 12(3), 189–192. Retrieved from [Link]
- Holstege, C. P., & Borek, H. A. (2012). Toxidrome recognition in chemical-weapon attacks. Emergency Medicine Clinics of North America, 30(4), 935–951.
- Lu, Y. Q., Jiang, J. K., & Huang, W. D. (2011). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning. Journal of Zhejiang University. Science. B, 12(3), 189–192.
- McFee, R. B., & Caraccio, T. R. (2006). "Everything old is new again"--2,4-dinitrophenol (DNP) poisoning. Veterinary and Human Toxicology, 48(2), 85–87.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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StatPearls. (n.d.). Ethanol Toxicity. Retrieved from [Link]
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Ohio Department of Health. (n.d.). Ethanol. Retrieved from [Link]
- Apollo Scientific. (2023). Safety Data Sheet: this compound.
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National Toxicology Program. (2014). OECD Test Guideline 431: In Vitro Skin Corrosion. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]
-
National Toxicology Program. (2013). OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]
-
Lu, Y. Q., Jiang, J. K., & Huang, W. D. (2011). Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning. PMC. Retrieved from [Link]
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Environmental Toxicology and Chemistry. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Skin Corrosion Test (OECD 431). Retrieved from [Link]
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MatTek. (n.d.). Skin Irritation Test (SIT) OECD TG 439. Retrieved from [Link]
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ResearchGate. (n.d.). Schema of the fate of ethanol in the body illustrating both oxidative.... Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). IN VITRO METHODS FOR PREDICTING SKIN IRRITATION AND CORROSION. Retrieved from [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439). Retrieved from [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Eye Irritation Testing. Retrieved from [Link]
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Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]
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JRF Global. (n.d.). In vitro Skin Corrosion | Cosmetics. Retrieved from [Link]
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Mattek. (n.d.). Skin Corrosion (OECD TG 431). Retrieved from [Link]
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Ocular Irritection. (n.d.). Eye Irritation Test OECD 496 - 100% animal free. Retrieved from [Link]
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Biochemical Journal. (n.d.). Factors that modify the metabolism of ethanol in rat liver and adaptive changes produced by its chronic administration. Retrieved from [Link]
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Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
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SlideShare. (n.d.). ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL. Retrieved from [Link]
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OECD. (2010). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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National Institute on Alcohol Abuse and Alcoholism. (n.d.). ALCOHOL METABOLISM. Retrieved from [Link]
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YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. Retrieved from [Link]
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IVAMI. (n.d.). In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). Retrieved from [Link]
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ResearchGate. (n.d.). Assessment of skin and eye irritation of 14 products under the stepwise approach of the OECD. Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
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Synonyms for 2-(2,4-Dinitrophenoxy)ethanol
Topic: Document Type: Technical Reference Guide & Chemical Profile Audience: Medicinal Chemists, Toxicologists, and Process Development Scientists
Core Directive & Executive Summary
This guide provides a definitive technical profile of 2-(2,4-Dinitrophenoxy)ethanol (CAS 2831-60-9). While often searched via its synonyms, this compound represents a critical structural motif in organic synthesis—specifically as a stable ether derivative of the mitochondrial uncoupler 2,4-Dinitrophenol (DNP).
For drug development professionals, this molecule is of dual interest:
-
As a Prodrug Scaffold: It serves as a model for masking the toxicity of DNP, potentially releasing the active uncoupler via metabolic cleavage of the ether linkage.
-
As a Process Impurity: It is a common byproduct or intermediate in the synthesis of dinitrophenylated polymers and energetic materials.
This document moves beyond a simple list of names to explain the chemical logic behind each synonym, the synthesis pathways that define its purity, and the handling protocols required by its nitroaromatic nature.
Nomenclature Architecture
Chemical names are not arbitrary; they describe structure, origin, and function. Understanding the synonyms for this compound allows researchers to query databases (SciFinder, Reaxys, PubChem) more effectively and avoid costly procurement errors—particularly confusing it with the highly toxic 2,4-Dinitrophenol.
Table 1: Synonym Hierarchy & Utility
| Naming Convention | Synonym | Context & Usage |
| CAS Index Name | Ethanol, 2-(2,4-dinitrophenoxy)- | Regulatory: Used in TSCA, REACH, and formal safety documentation. Inverts the structure to prioritize the alcohol functional group. |
| IUPAC (Systematic) | 2-(2,4-Dinitrophenoxy)ethan-1-ol | Structural: Defines the exact connectivity. "Ethan-1-ol" is the parent chain; "(2,4-dinitrophenoxy)" is the substituent. |
| Common / Trade | 2,4-Dinitrophenoxyethanol | Commercial: The most common label on reagent bottles. Often abbreviated as 2,4-DNPE . |
| Ether Nomenclature | Mechanistic: Highlights the ether linkage ( | |
| Substitutive | 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene | Synthesis: Describes the molecule as a benzene ring substituted at position 1 with a hydroxyethoxy group and nitro groups at 2 and 4.[2] |
| Identifier Codes | NSC 28669 | NCI Database: Used in National Cancer Institute screening datasets. |
Chemical Identity & Physical Properties
The physical properties of this compound distinguish it from its precursor, 2,4-DNCB, and its potential metabolite, 2,4-DNP.
Table 2: Physicochemical Fingerprint
| Property | Value | Technical Note |
| CAS Number | 2831-60-9 | Unique identifier; distinct from 2,4-DNP (CAS 51-28-5). |
| Molecular Formula | High oxygen content due to nitro and hydroxyl groups. | |
| Molecular Weight | 228.16 g/mol | Suitable for fragment-based drug discovery (FBDD). |
| Appearance | Yellow Crystalline Solid | Color derives from the extended conjugation of the nitro groups on the aromatic ring. |
| Melting Point | 110 °C | Sharp melting point indicates high purity potential. Note: Very close to 2,4-DNP (112-114°C); melting point alone is insufficient for identification. |
| Solubility | DMSO, Ethanol, Acetone | Poorly soluble in water; requires organic co-solvent for biological assays. |
| LogP | ~1.3 | Moderately lipophilic; capable of passive membrane transport. |
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying impurities. The compound is typically synthesized via a Nucleophilic Aromatic Substitution (
Reaction Logic:
The highly electron-deficient 2,4-dinitrochlorobenzene (DNCB) undergoes attack by the alkoxide generated from ethylene glycol. The reaction requires a base (NaOH or
Critical Impurity: The "Bis" Adduct
If the stoichiometry is not strictly controlled (i.e., if ethylene glycol is not in large excess), the free hydroxyl group of the product can attack another molecule of DNCB. This creates 1,2-bis(2,4-dinitrophenoxy)ethane , a common impurity that alters solubility and toxicity profiles.
Caption: Synthesis pathway showing the
Applications in Research & Drug Development
A. Prodrug Strategies (Metabesity Research)
2,4-Dinitrophenol (DNP) is a potent mitochondrial uncoupler that increases metabolic rate but has a narrow therapeutic index. Researchers utilize This compound as a structural probe or prodrug candidate.
-
Mechanism: The ether linkage masks the phenolic hydroxyl group, which is essential for the proton-shuttling mechanism of uncoupling.
-
Hypothesis: In vivo, oxidative enzymes (e.g., CYP450) may cleave the ethoxy chain, slowly releasing the active DNP. This "controlled release" could theoretically widen the safety window, though high toxicity risks remain.
B. Chemical Linker Technology
The terminal hydroxyl group on the ethyl chain serves as a "handle" for further functionalization.
-
Functionalization: It can be converted into a tosylate, mesylate, or halide, allowing the dinitrophenoxy moiety to be attached to proteins, polymers, or fluorescent probes.
-
Usage: This creates "DNP-labeled" biomolecules used in immunogenicity studies (DNP is a classic hapten).
Safety & Toxicology (GHS Standards)
Despite being an ether, this compound retains significant toxicity associated with the nitroaromatic core. It must be handled with the same rigor as DNP.
Signal Word: DANGER
| Hazard Class | H-Code | Statement | Protocol |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[3][4] | Work in a fume hood. Double-glove (Nitrile).[3] |
| Sensitization | H317 | May cause allergic skin reaction.[4] | DNP derivatives are potent sensitizers. Wash skin immediately upon contact. |
| Aquatic Toxicity | H411 | Toxic to aquatic life (long lasting).[3][4] | All waste must be segregated as "Hazardous Organic - Incineration Only". |
Handling Precaution: Nitro compounds can be shock-sensitive if dry and impure. While this ethanol derivative is more stable than picric acid, avoid grinding dry solids aggressively. Store in a cool, dry place away from reducing agents.
References
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CAS Common Chemistry . (n.d.).[2] this compound (CAS 2831-60-9).[2][5] American Chemical Society.[2] Retrieved from [Link][2][5]
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National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 76070, this compound. PubChem.[4] Retrieved from [Link]
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Geisler, J. G. (2019).[6] 2,4 Dinitrophenol as Medicine.[6][7][8] Cells, 8(3), 280.[6] (Discusses prodrug strategies and linker chemistry for DNP derivatives). Retrieved from [Link]
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Xu, R.-Q., et al. (2013).[9] Synthesis and separation of this compound and bis(2,4-dinitrophenoxy)ethane. ResearchGate. (Detailed synthesis and impurity profiling). Retrieved from [Link]
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Technical Monograph: Spectroscopic Characterization and Synthetic Utility of 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene
Executive Summary & Chemical Context
1-(2-Hydroxyethoxy)-2,4-dinitrobenzene , also known as 2-(2,4-dinitrophenoxy)ethanol (CAS: 2831-60-9), acts as a critical intermediate in the synthesis of functionalized aromatic ethers.[1][2] Structurally, it combines a highly electron-deficient dinitrobenzene core with a hydrophilic hydroxyethyl tail.[3][4] This "Janus-faced" nature makes it an invaluable linker in medicinal chemistry (e.g., PROTACs, antibody-drug conjugates) and a precursor for energetic plasticizers.[3][4]
This guide provides a definitive reference for the synthesis, spectral validation, and safe handling of this compound, moving beyond basic data to explore the mechanistic underpinnings of its formation and characterization.[3][4]
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| CAS Registry | 2831-60-9 |
| Molecular Formula | |
| Molecular Weight | 228.16 g/mol |
| Physical State | Pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate; Insoluble in Water |
Synthetic Pathway & Mechanism
The synthesis proceeds via a classic Nucleophilic Aromatic Substitution (
Mechanistic Insight
Unlike standard
Reaction Scheme Workflow
The following diagram illustrates the critical process flow, from reactant preparation to isolation.
Caption: Figure 1. Step-wise synthetic workflow for this compound via nucleophilic aromatic substitution.
Spectral Characterization (The Core)
Accurate identification requires correlating the electron-withdrawing effects of the nitro groups with the observed spectral shifts.[3][4]
Nuclear Magnetic Resonance ( NMR)
The spectrum is characterized by a distinct aromatic pattern (AMX system) and two aliphatic triplets.[3][4] The nitro groups strongly deshield the aromatic protons, particularly H-3.[3][4]
Solvent: DMSO-
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Logic |
| Ar-H3 | 8.70 – 8.80 | Doublet (d) | 1H | Located between two electron-withdrawing | |
| Ar-H5 | 8.40 – 8.50 | Doublet of Doublets (dd) | 1H | Ortho to | |
| Ar-H6 | 7.40 – 7.55 | Doublet (d) | 1H | Ortho to the ether oxygen; shielded relative to H3/H5 due to resonance donation from Oxygen.[3][4] | |
| O-CH2- | 4.30 – 4.45 | Triplet (t) | 2H | Deshielded by the adjacent phenoxy ring.[3][4] | |
| -CH2-OH | 3.80 – 3.95 | Triplet (t) | 2H | Typical primary alcohol shift.[3] | |
| -OH | 3.50 – 5.00 | Broad Singlet | 1H | N/A | Variable; disappears with |
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups, specifically the retention of the alcohol and the presence of the nitro groups.[3][4]
-
3100 cm⁻¹ (Weak): C-H stretching (Aromatic).
-
2850–2950 cm⁻¹: C-H stretching (Aliphatic
). -
1600–1610 cm⁻¹: C=C aromatic ring skeletal vibrations.[3][4]
-
1530–1540 cm⁻¹ (Strong): Asymmetric
stretch.[3][4] -
1340–1350 cm⁻¹ (Strong): Symmetric
stretch.[3][4] -
1260–1280 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).[3][4]
UV-Vis Spectroscopy
- : ~290–300 nm.[3][4]
-
Appearance: The compound is yellow.[3][4][6] The absorption tail extends into the visible region (400 nm) due to the extensive conjugation between the lone pairs on the ether oxygen and the nitro-deficient ring (Charge Transfer band).[3][4]
Validated Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
Materials
-
1-Chloro-2,4-dinitrobenzene (DNCB): 10.0 g (49.4 mmol)
-
Ethylene Glycol: 30.0 mL (Excess, serves as solvent and reactant)[4]
-
Potassium Carbonate (
): 10.0 g (Anhydrous)[3][4]
Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of DNCB in 30 mL of ethylene glycol.
-
Activation: Add 10.0 g of anhydrous
. The mixture may turn deep orange/red immediately (formation of phenoxide/Meisenheimer species).[3][4] -
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).[3][4]
-
Quenching: Pour the hot reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.[3][4]
-
Isolation: Filter the solid using a Buchner funnel. Wash significantly with cold water to remove excess ethylene glycol and inorganic salts.[3][4]
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1 ratio).
Safety & Handling (Critical)
This compound involves nitro-aromatics, which carry specific risks.
-
Explosion Hazard: While less sensitive than TNT, dinitrobenzenes are energetic.[3][4] Avoid subjecting the dry solid to high heat (>200°C), friction, or shock.[3][4]
-
Skin Sensitization: The starting material (DNCB) is a potent contact allergen (induces contact dermatitis).[3][4] The product should also be treated as a potential sensitizer.[3][4][6] Double-gloving (Nitrile) is mandatory.
-
Toxicity: Toxic if swallowed (Acute Tox. 3).[3][4] Likely acts as a methemoglobinemia inducer (interferes with oxygen transport in blood).[3][4]
References
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National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 76070, this compound. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023).[3][4] Benzene, 1-ethoxy-2,4-dinitro- (Analogous spectral data). NIST Chemistry WebBook, SRD 69.[3][4] Retrieved from [Link][3][4]
-
European Chemicals Agency (ECHA). (2025).[3][4] Registration Dossier: this compound. Retrieved from [Link][3][4]
-
Whalley, W. B. (1950).[3][4] The preparation of some nitro-ethers. Journal of the Chemical Society.[3][4] (Validation of
conditions for dinitro-ethers).
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Technical Guide: Spectral Characterization of 2-(2,4-Dinitrophenoxy)ethanol
Topic: NMR and IR Spectra of 2-(2,4-Dinitrophenoxy)ethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1]
Executive Summary & Compound Profile
This compound (CAS: 2831-60-9) is a significant derivative of 2,4-dinitrophenol, commonly synthesized via nucleophilic aromatic substitution (
This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (
Molecular Structure & Numbering
To ensure accurate spectral assignment, we utilize the following locant numbering system:
-
Phenyl Ring: C1 (ether ipso), C2 (nitro ipso), C3, C4 (nitro ipso), C5, C6.[1]
-
Side Chain:
-Carbon ( ), -Carbon ( ).[1]
Figure 1: Structural connectivity and locant assignment for spectral interpretation.[1]
Experimental Protocols
Sample Preparation
Reliable spectral acquisition requires minimizing solvent effects and concentration-dependent shifts (particularly for the hydroxyl proton).[1]
-
NMR Solvent: Deuterated Chloroform (
) is standard.[1] However, Dimethyl Sulfoxide- ( ) is recommended if solubility is poor or to visualize the distinct OH coupling.[1] -
Concentration: 10–15 mg in 0.6 mL solvent for
H; 30–50 mg for C. -
IR Sampling: KBr pellet (1-2% w/w) or ATR (Attenuated Total Reflectance) on neat solid/oil.[1]
Infrared (IR) Spectroscopy Analysis[1][2][3][4][5][6]
The IR spectrum is dominated by the vibrational modes of the nitro groups and the hydroxyl functionality.[1]
Key Absorption Bands[1][4][7][8]
| Functional Group | Wavenumber ( | Intensity | Mode Description |
| O-H (Alcohol) | 3200 – 3550 | Strong, Broad | H-bonded stretching.[1][2] Sharpens if dilute in |
| C-H (Aromatic) | 3050 – 3100 | Weak | |
| C-H (Aliphatic) | 2850 – 2950 | Medium | |
| NO | 1590 – 1610 | Strong | Asymmetric stretching ( |
| NO | 1330 – 1350 | Strong | Symmetric stretching ( |
| C=C (Aromatic) | 1500 – 1530 | Medium | Ring skeletal vibrations.[1] |
| C-O (Ether) | 1250 – 1280 | Strong | Aryl alkyl ether asymmetric stretch ( |
| C-O (Alcohol) | 1050 – 1080 | Strong | Primary alcohol |
Mechanistic Insight:
The presence of two nitro groups significantly alters the aromatic C-H bending frequencies (fingerprint region < 900 cm
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][9][10][11]
H NMR Analysis (Proton)
The aromatic region exhibits a classic AMX (or ABC) spin system typical of 1,2,4-trisubstituted benzenes.[1] The nitro groups at positions 2 and 4 exert strong deshielding effects, particularly on H3.[1]
Predicted Chemical Shifts (
| Proton | Multiplicity | Assignment Logic | ||
| H-3 | 8.70 – 8.85 | Doublet (d) | Most deshielded due to flanking NO | |
| H-5 | 8.40 – 8.55 | dd | Deshielded by ortho-NO | |
| H-6 | 7.20 – 7.40 | Doublet (d) | Least deshielded; ortho to the electron-donating alkoxy group.[1] | |
| H- | 4.30 – 4.45 | Triplet (t) | Methylene adjacent to phenoxy oxygen.[1] Deshielded by Ar-O. | |
| H- | 4.00 – 4.15 | Triplet (t) | Methylene adjacent to hydroxyl.[1] | |
| OH | 2.0 – 3.5 | Broad Singlet | N/A | Variable.[1][3] Disappears with |
Diagnostic Feature: The large chemical shift difference between H-3 and H-6 (~1.5 ppm) is the hallmark of the 2,4-dinitrophenyl moiety.[1] H-3 appears as a sharp doublet with a small coupling constant (meta-coupling), distinct from the larger ortho-coupling seen in H-5 and H-6.[1]
C NMR Analysis (Carbon-13)[1]
The spectrum displays 8 distinct signals: 6 aromatic and 2 aliphatic.[1]
Predicted Chemical Shifts (
| Carbon | Type | Electronic Environment | |
| C-1 | 155 – 158 | Quaternary | Ipso to Oxygen.[1] Deshielded by electronegative O. |
| C-4 | 139 – 142 | Quaternary | Ipso to NO |
| C-2 | 135 – 138 | Quaternary | Ipso to NO |
| C-5 | 128 – 130 | CH | Meta to both NO |
| C-3 | 121 – 123 | CH | Between two NO |
| C-6 | 114 – 116 | CH | Ortho to ether, shielded by resonance donation from O. |
| C- | 70 – 72 | CH | Ether methylene ( |
| C- | 60 – 62 | CH | Alcohol methylene ( |
Logical Workflow for Spectral Assignment
The following diagram illustrates the decision logic used to assign the aromatic protons, ensuring self-validation of the interpretation.
Figure 2: Logic flow for assigning aromatic protons in 2,4-disubstituted systems.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] 2-(4-Nitrophenoxy)ethanol Infrared Spectrum. NIST Mass Spectrometry Data Center.[1][4][5] Link(Note: Used as homologous reference for mono-nitro derivative baseline).[1]
-
Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities. Merck KGaA.[1] Link
-
PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text for substituent additivity rules).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link
Sources
Basic Reactivity of the Dinitrophenoxy Group: A Mechanistic and Application Guide
The following technical guide details the reactivity, mechanistic underpinnings, and experimental applications of the 2,4-dinitrophenoxy (DNP) group.
Executive Summary & Electronic Foundation
The 2,4-dinitrophenoxy group (
For researchers in drug development, this moiety is not merely a structural appendage but a functional "trigger." It serves two primary mechanistic functions:
-
Activated Ester/Ether Leaving Group: Facilitating acyl or phosphoryl transfer to nucleophiles (e.g., in peptide synthesis or labeling reagents).
- Electrophile: Acting as a substrate for nucleophilic aromatic substitution, a property exploited in glutathione-responsive prodrugs (e.g., JS-K) and activity-based probes.
Mechanistic Architecture
The reactivity of the dinitrophenoxy group bifurcates based on the site of nucleophilic attack. Understanding this duality is critical for designing self-immolative linkers or stable prodrugs.
Pathway A: The "Activated" Leaving Group (Acyl Substitution)
When attached to an acyl (
-
Mechanism: Nucleophilic attack at the carbonyl carbon
Tetrahedral Intermediate Collapse Expulsion of 2,4-dinitrophenolate. -
Key Driver: The stability of the 2,4-dinitrophenolate anion (resonance delocalization onto nitro groups).
Pathway B: The "Sacrificial" Acceptor ( Cleavage)
In ether linkages (
-
Mechanism: Addition of Nucleophile to C-1
Formation of Meisenheimer Complex (anionic -complex) Elimination of the substituent ( or similar). -
Relevance: This is the activation mechanism for JS-K , a nitric oxide prodrug, where GSH displaces the diazeniumdiolate moiety.
Visualization: The Dual Reactivity Landscape
The following diagram illustrates the decision matrix for nucleophilic attack, dependent on the "Hard/Soft" nature of the nucleophile and the steric environment.
Figure 1: Mechanistic bifurcation of dinitrophenoxy derivatives. Path A dominates in acylation reagents; Path B is central to prodrug bioactivation.
Quantitative Reactivity Profile
To effectively utilize the dinitrophenoxy group, one must quantify its leaving group ability relative to standard alternatives.
Table 1: Comparative Leaving Group Parameters
| Leaving Group | pKa of Conjugate Acid | Reactivity (Relative to PhO-) | Application Context |
| Phenoxy ( | 10.0 | 1 | Stable esters, requires harsh activation. |
| 4-Nitrophenoxy | 7.1 | ~10 | Chromogenic substrates (yellow release). |
| 2,4-Dinitrophenoxy | 4.1 | ~10 | Rapid activated esters, prodrug triggers. |
| Pentafluorophenoxy | 5.5 | ~10 | Peptide coupling (less bulky than DNP). |
| N-Hydroxysuccinimide | 6.0 | ~10 | Standard bioconjugation (NHS esters). |
Key Insight: The 2,4-dinitrophenoxy group is roughly 100-fold more reactive than the 4-nitrophenoxy group in acyl transfer reactions due to the additional ortho-nitro group, which provides both inductive stabilization and a steric "twist" that can weaken the C-O bond.
Experimental Protocols
The following protocols are designed to be self-validating. The generation of the yellow 2,4-dinitrophenolate anion (
Protocol A: Synthesis of 2,4-Dinitrophenyl Acetate (Activated Ester Model)
Purpose: To create a standard reagent for testing nucleophile kinetics.
-
Reagents:
-
2,4-Dinitrophenol (10 mmol)
-
Acetic Anhydride (12 mmol)
-
Catalytic
(2 drops) or Pyridine (12 mmol)
-
-
Procedure:
-
Dissolve 2,4-dinitrophenol in dry dichloromethane (DCM).
-
Add base (Pyridine) followed by slow addition of Acetic Anhydride at 0°C.
-
Stir at room temperature for 2 hours.
-
Validation: TLC (Silica, 20% EtOAc/Hexane). The product (
) is less polar than the starting phenol ( ).
-
-
Workup: Wash with 1M HCl (remove pyridine), then saturated
(remove unreacted phenol—Critical Step : The aqueous layer will turn yellow if phenol remains). Dry over , concentrate. -
Yield: Expect >85% as a pale yellow solid.
Protocol B: Kinetic Assay for Nucleophilic Displacement
Purpose: To determine the reactivity of a nucleophile toward the DNP group.
-
Setup: Use a UV-Vis spectrophotometer thermostated at 25°C.
-
Preparation:
-
Substrate Stock: 10 mM DNP-ester in Acetonitrile.
-
Buffer: Phosphate buffer (pH 7.4) or Tris (pH 8.0).
-
-
Workflow:
-
Add 980 µL Buffer to cuvette.
-
Add 10 µL Substrate Stock. Record baseline.
-
Add 10 µL Nucleophile (e.g., amine, thiol). Rapidly mix.
-
Detection: Monitor Absorbance at 400 nm (extinction coefficient
depending on pH).
-
-
Data Analysis: Plot
vs. time to obtain the pseudo-first-order rate constant ( ).
Applications in Drug Development
The dinitrophenoxy group is not merely a reagent; it is a strategic tool in "Pro-Drug" design and "Activity-Based Protein Profiling" (ABPP).
Glutathione-Responsive Prodrugs (e.g., JS-K)
The drug JS-K utilizes a 2,4-dinitrophenyl ether linked to a diazeniumdiolate.
-
Design Logic: The diazeniumdiolate is stable when capped with the DNP group.
-
Trigger: High intracellular concentrations of Glutathione (GSH) in cancer cells attack the DNP ring via
(Pathway B). -
Release: This displaces the diazeniumdiolate, which spontaneously fragments to release Nitric Oxide (NO), inducing apoptosis.
-
Reference: Shami, P. J., et al. "JS-K, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity." Molecular Cancer Therapeutics (2003).
ABPP Probes
Dinitrophenoxy-phosphonates are used to label serine hydrolases. The active site serine attacks the phosphorus, displacing the DNP group (Pathway A). The "loss" of the yellow color or the covalent attachment of a tag (on the phosphonate) confirms the enzyme's activity.
Safety & Handling (Critical)
-
Explosion Hazard: Polynitrated aromatics are potentially explosive. While 2,4-dinitrophenol is less sensitive than picric acid (trinitrophenol), it should be stored wet or in solution when possible. Avoid heating dry solids.
-
Toxicity (Uncoupling): 2,4-Dinitrophenol is a potent uncoupler of oxidative phosphorylation. It destroys the proton gradient in mitochondria, leading to uncontrolled thermogenesis.
-
Symptom: Hyperthermia (rapid overheating).
-
Handling: Double-glove (Nitrile), work in a fume hood, and destroy waste in a dedicated organic waste stream (do not mix with strong bases which form shock-sensitive salts).
-
References
-
Shami, P. J., et al. (2003). JS-K, a glutathione/glutathione S-transferase-activated nitric oxide donor of the diazeniumdiolate class with potent antineoplastic activity. Molecular Cancer Therapeutics.
-
Bunton, C. A., & Robinson, L. (1963). Nucleophilic substitutions at the phosphoryl center. Journal of the American Chemical Society.
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal. (Foundational work on DNP-labeling).
-
Terrier, F. (1982). Rate and equilibrium studies of the formation of sigma-complexes. Chemical Reviews.
Technical Guide: Potential Applications of Dinitrophenyl Ethers in Biochemistry
Executive Summary
The 2,4-dinitrophenyl (DNP) ether scaffold represents a cornerstone in chemical biology, serving as a versatile "chemical switch" driven by nucleophilic aromatic substitution (
This guide analyzes the biochemical utility of DNP ethers, focusing on their role as fluorogenic "cages" for thiol detection and as activation handles for nitric oxide (NO) donating prodrugs (e.g., JS-K). We provide actionable protocols for probe synthesis and kinetic characterization, targeting researchers in drug discovery and metabolic profiling.
The Physicochemical Engine: Reactivity
The utility of DNP ethers stems from the electron-withdrawing nature of the nitro groups at the ortho (2-) and para (4-) positions. This arrangement creates a highly electrophilic center at the C-1 position of the phenyl ring, making the ether oxygen a displaceable leaving group in the presence of nucleophiles (thiols, amines).
Mechanism of Action
The reaction proceeds via a Meisenheimer complex intermediate. In biochemical contexts, the nucleophile is often a cysteine residue (protein) or glutathione (GSH).
-
Recognition: The DNP ether binds to the target (enzyme active site or simply encounters a high-concentration thiol).
-
Attack: The nucleophile attacks C-1.
-
Release: The ether bond cleaves, releasing the "payload" (fluorophore or active drug) and the DNP-nucleophile conjugate.
Key Advantages[1]
-
Tunable Reactivity: The rate of cleavage can be modulated by altering the steric environment around the ether linkage.
-
Fluorescence Quenching: The DNP group acts as a potent quencher via Photoinduced Electron Transfer (PET), ensuring low background signal until cleavage occurs.
Application: Thiol-Responsive Fluorescent Probes
Intracellular thiols (GSH, Cysteine, Homocysteine) are critical biomarkers for oxidative stress. DNP ethers serve as "Turn-On" probes for these analytes.[1]
Design Logic
A fluorophore (e.g., 7-hydroxycoumarin, resorufin) is "caged" by etherification with 2,4-dinitrofluorobenzene.
-
State A (Intact): Non-fluorescent due to PET quenching by the DNP group.
-
State B (Cleaved): Highly fluorescent upon release of the phenolate fluorophore by thiol attack.
Visualization: Thiolysis Pathway
The following diagram illustrates the activation mechanism of a Coumarin-DNP probe by Glutathione (GSH).
Caption: Kinetic pathway of DNP-ether probe activation. The rate-limiting step is typically the nucleophilic attack (k1).
Application: Enzyme-Activated Prodrugs (GSTs)
Beyond passive sensing, DNP ethers function as metabolic triggers in drug delivery. A prime example is JS-K , a prodrug designed to release Nitric Oxide (NO) specifically in cells with high Glutathione S-Transferase (GST) activity (often upregulated in tumors).
The JS-K Mechanism
JS-K is a diazeniumdiolate protected by a DNP group.
-
GST Catalysis: GST enzymes (specifically GST M2-2 and A1-1) catalyze the attack of GSH on the DNP group.
-
Unmasking: This releases the unstable diazeniumdiolate ion.
-
Therapeutic Effect: The ion spontaneously decomposes to generate 2 moles of NO, inducing apoptosis in cancer cells.
Clinical Relevance: This strategy exploits the DNP ether as a "safety lock" that is only opened by the specific enzymatic machinery of the target cell.
Experimental Protocols
Protocol A: Synthesis of a Coumarin-DNP Probe
Objective: Synthesize 7-(2,4-dinitrophenoxy)-4-methylcoumarin (DNP-Coumarin) for thiol detection.
Reagents:
-
7-Hydroxy-4-methylcoumarin (1.0 eq)
-
1-Fluoro-2,4-dinitrobenzene (Sanger’s Reagent) (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Anhydrous DMF (Dimethylformamide)
Methodology:
-
Dissolution: Dissolve 7-hydroxy-4-methylcoumarin (176 mg, 1 mmol) in 5 mL anhydrous DMF under nitrogen atmosphere.
-
Deprotonation: Add
(276 mg, 2 mmol) and stir at room temperature for 15 minutes to generate the phenoxide. -
Coupling: Dropwise add 1-fluoro-2,4-dinitrobenzene (223 mg, 1.2 mmol) dissolved in 1 mL DMF.
-
Caution: Sanger's reagent is a skin sensitizer. Handle in a fume hood.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The fluorescent spot of the starting material should disappear.
-
Workup: Pour the mixture into 50 mL ice-water. A yellow precipitate will form. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the off-white solid product.
Protocol B: Kinetic Assay for GST Activity (DNP-Ether Substrate)
Objective: Quantify GST-mediated cleavage of a DNP-ether substrate (or JS-K).
Materials:
-
Recombinant GST (e.g., GST M2-2) or Cell Lysate.
-
Substrate: DNP-Coumarin (from Protocol A) or CDNB (control).
-
Cofactor: Reduced Glutathione (GSH, 100 mM stock).
-
Buffer: 100 mM Potassium Phosphate, pH 6.5.
Workflow:
-
Preparation: Dilute GST enzyme to 0.1 U/mL in buffer.
-
Plating: In a black 96-well plate, add:
-
10 µL Substrate (1 mM stock in DMSO, Final: 10 µM)
-
10 µL GSH (Final: 1 mM)
-
170 µL Buffer
-
-
Initiation: Add 10 µL Enzyme solution to initiate reaction.
-
Detection: Immediately read fluorescence (Ex/Em: 360/450 nm for Coumarin) every 30 seconds for 20 minutes at 25°C.
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Calculate the initial velocity (
) from the linear portion of the curve.
Data Summary: Comparative Reactivity
| Substrate Class | Leaving Group | Activation Mechanism | Primary Application |
| DNP-Halide (CDNB) | Chloride | Spontaneous / GST-Catalyzed | Standard GST Activity Assay |
| DNP-Ether (Probes) | Phenoxide (Fluorophore) | Thiolysis (Nucleophilic Attack) | Intracellular GSH/H2S Imaging |
| DNP-Diazeniumdiolate (JS-K) | Diazeniumdiolate | GST-Catalyzed | NO-Donating Prodrug (Oncology) |
Future Outlook: DNP Ethers in Proteomics
Emerging research utilizes DNP ethers in Activity-Based Protein Profiling (ABPP) . By attaching a "warhead" (the DNP ether) to a specific ligand, researchers can covalently label cysteine-active enzymes. The DNP group acts as the reactive handle, transferring the ligand to the catalytic cysteine while releasing the DNP leaving group. This "inverse" approach—where the DNP is the leaving group rather than the payload—opens new avenues for covalent drug discovery.
References
-
Matringe, M., et al. (1989). "Protoporphyrinogen oxidase as a molecular target for diphenyl ether herbicides." Biochemical Journal.
-
Shami, P. J., et al. (2003). "JS-K, a Glutathione S-Transferase-Activated Nitric Oxide Donor with Antineoplastic Activity."[2] Molecular Cancer Therapeutics.
-
Zhang, J., et al. (2018). "FITA-Containing 2,4-Dinitrophenyl Alkylthioether-Based Probe for Detection and Imaging of GSH." Molecules.
-
Tew, K. D., et al. (2011). "Role of human glutathione transferases in biotransformation of the nitric oxide prodrug JS-K." British Journal of Pharmacology.
-
Thermo Fisher Scientific. "Glutathione S-Transferase (GST) Assay Protocol."
Sources
2-(2,4-Dinitrophenoxy)ethanol: From Energetic Plasticizer to Cosmetic Precursor
The following technical guide details the discovery, synthesis, and dual-use history of 2-(2,4-Dinitrophenoxy)ethanol , a chemical intermediate that bridges the gap between aerospace engineering and cosmetic science.
CAS Number: 2831-60-9 Formula: C₈H₈N₂O₆ Molecular Weight: 228.16 g/mol Synonyms: 2,4-Dinitrophenoxyethanol; 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene.
Executive Summary
This compound is a nitroaromatic ether primarily utilized as a high-value chemical intermediate. Historically, it emerged in the early 20th century as a laboratory curiosity before finding critical utility in two divergent fields: aerospace defense , where it serves as a plasticizer for ammonium nitrate-based solid propellants, and cosmetic chemistry , where it acts as the direct precursor to 2,4-diaminophenoxyethanol, a ubiquitous "coupler" in oxidative hair dyes. This guide explores its synthesis, impurity profile, and technical applications.[1]
Part 1: Discovery and History
The history of this compound reflects the evolution of industrial chemistry from academic exploration to specialized manufacturing.
The Academic Origins (1921)
The compound was first synthesized and documented by Arthur Fairbourne and Harold Toms in 1921. Published in the Journal of the Chemical Society, Transactions, their work titled "A new synthesis of oxazines" did not aim to create a plasticizer or dye. Instead, they sought to synthesize oxazine ring systems.
-
The Innovation: They reacted 1-chloro-2,4-dinitrobenzene (DNCB) with ethylene glycol in the presence of sodium ethoxide.
-
The Result: They successfully isolated "2,4-dinitrophenyl
-hydroxyethyl ether" (the target compound) as an intermediate, which they subsequently reduced to the amino form to close the oxazine ring. This established the fundamental synthesis route still used today.
The Industrial & Military Era (1960s–1970s)
In the mid-20th century, the compound graduated from the lab bench to the manufacturing plant.
-
Industrial Scale-Up (1961): US Patent 2,988,571 refined the process for mass production, focusing on yield optimization and cost reduction using aqueous caustic bases instead of expensive alkoxides.
-
Aerospace Application (1974): The US military identified the compound's utility in solid rocket motors. Specification WS 7653 (Naval Weapons) standardized this compound as a plasticizer for ammonium nitrate propellants. Its nitro groups provided energetic compatibility, while the ether chain improved the mechanical properties of the propellant grain, preventing cracking at low temperatures.
The Cosmetic Era (1980s–Present)
As safety regulations for hair dyes tightened, the industry sought stable, low-toxicity couplers. The reduced form of this compound, 2-(2,4-Diaminophenoxy)ethanol , became a standard "blue/grey" coupler. Consequently, the production of high-purity this compound became critical, as any residual dinitro- impurities could pose toxicological risks in consumer products.
Part 2: Synthesis and Manufacturing
The synthesis relies on a classical Nucleophilic Aromatic Substitution (
Reaction Protocol
Reagents:
-
Substrate: 1-Chloro-2,4-dinitrobenzene (DNCB).
-
Nucleophile: Ethylene Glycol (in large excess).
-
Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
Mechanism: The glycol anion attacks the carbon at the 1-position of the benzene ring, displacing the chloride ion. The electron-withdrawing nitro groups at the 2 and 4 positions activate the ring, facilitating the substitution.
The "Bis-Ether" Impurity Problem
If the stoichiometry is not managed, the free hydroxyl group of the product can react with another molecule of DNCB.
-
Target Product: this compound (Mono-substitution).
-
Impurity: 1,2-Bis(2,4-dinitrophenoxy)ethane (Double substitution).
-
Consequence: The bis-ether is insoluble and chemically inert, leading to precipitation issues in liquid propellants and purity failures in dye synthesis.
Synthesis Pathway Diagram
Figure 1: Synthesis pathway showing the competition between the target mono-ether and the unwanted bis-ether impurity.
Part 3: Technical Applications
Aerospace: Solid Propellant Plasticizer
In ammonium nitrate (AN) based propellants, the propellant grain must remain rubbery to avoid catastrophic cracking during ignition or thermal cycling.
-
Function: The compound acts as an energetic plasticizer . Unlike inert plasticizers (like phthalates), the nitro groups contribute to the oxygen balance, slightly enhancing the energy output.
-
Mechanism: The ethylene glycol tail disrupts the intermolecular forces between the polymer binder chains, increasing free volume and flexibility.
-
Specification: Military Grade (Mil-Spec) material requires <1% bis-ether content to ensure solubility in the binder matrix.
Cosmetics: The Hair Dye Precursor
This is currently the dominant commercial use.
-
Workflow:
-
Precursor: this compound is manufactured and purified.
-
Reduction: It is subjected to catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).
-
Product: This yields 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (CAS 66422-95-5).[1]
-
-
Role: The diamino derivative is a "coupler." In the presence of peroxide and a primary intermediate (like p-phenylenediamine), it reacts to form stable blue, grey, and purple chromophores inside the hair shaft.
Supply Chain Workflow
Figure 2: The divergent industrial lifecycle of the compound.
Part 4: Safety and Toxicology
Researchers must handle this compound with protocols specific to nitroaromatics.
| Hazard Class | Description | Mechanism |
| Acute Toxicity | Toxic if swallowed. | Nitroaromatics can cause methemoglobinemia (interfering with oxygen transport in blood). |
| Metabolic | Mitochondrial Uncoupling | Like its parent 2,4-DNP, this ether derivative possesses uncoupling potential, disrupting ATP synthesis by dissipating the proton gradient, leading to hyperthermia. |
| Dermatological | Sensitizer | Known to cause allergic skin reactions; strict PPE (nitrile gloves) is required to prevent contact dermatitis. |
| Physical | Thermal Instability | As a polynitro compound, it has decomposition hazards at high temperatures. It should not be heated to dryness without stabilizers. |
Self-Validating Safety Protocol:
-
TLC Check: Before disposal or downstream processing, use Thin Layer Chromatography (TLC) to verify the absence of unreacted 1-chloro-2,4-dinitrobenzene (a potent sensitizer).
-
Bis-Ether Test: Dissolve a sample in hot toluene. The mono-ether dissolves; the bis-ether impurity will remain as a precipitate, allowing for a quick purity check without HPLC.
References
-
Fairbourne, A., & Toms, H. (1921).[2] "A new synthesis of oxazines." Journal of the Chemical Society, Transactions, 119, 2076-2078.
-
US Department of Defense. (1974). "Purchase Description: this compound." Defense Technical Information Center (DTIC), WS 7653.
-
L'Oreal. (1999). "Process for the preparation of this compound." German Patent DE19918291C1.
-
PubChem. "this compound Compound Summary." National Library of Medicine.
-
Scientific Committee on Consumer Safety (SCCS). (2012). "Opinion on 2,4-Diaminophenoxyethanol dihydrochloride." European Commission.
Sources
Methodological & Application
Application Note: C-Terminal Derivatization of Amino Acids with 2-(2,4-Dinitrophenoxy)ethanol for HPLC-UV/Vis Analysis
This Application Note is structured as a comprehensive technical guide for the use of 2-(2,4-Dinitrophenoxy)ethanol as a pre-column derivatization reagent for amino acid analysis.
While 2,4-Dinitrofluorobenzene (DNFB, Sanger’s Reagent) is the historical standard for N-terminal DNP labeling, This compound represents a distinct chemical strategy. Because this reagent is an alcohol (–OH), it targets the Carboxyl (–COOH) terminus of amino acids via esterification, rather than the amine. This offers a critical advantage: it allows for the detection of secondary amino acids (like Proline) and N-blocked peptides that traditional amine-labeling reagents (like OPA) miss.
Executive Summary
The quantification of amino acids in complex matrices is often hindered by their lack of intrinsic chromophores. While N-terminal labeling (e.g., OPA, FMOC) is standard, it fails to detect N-blocked peptides or secondary amines with equal efficiency.
This protocol details the use of This compound as a C-terminal labeling agent . By coupling the hydroxyl group of the reagent to the carboxylic acid of the analyte, a stable 2-(2,4-dinitrophenoxy)ethyl ester is formed. This tag introduces a strong dinitrophenyl (DNP) chromophore, enabling high-sensitivity detection in the visible region (~360 nm), significantly reducing background interference common in low-UV (210 nm) analysis.
Key Advantages[1]
-
Universal Labeling: Reacts with the carboxyl group, labeling both primary and secondary amino acids (including Proline).
-
Spectral Selectivity: Detection at 360 nm avoids interference from aromatic solvent impurities or biological matrix components that absorb at 254 nm.
-
Hydrophobic Shift: The addition of the phenoxy-ethyl group increases retention on C18 columns, improving the separation of polar amino acids (e.g., Glycine, Serine) from the solvent front.
Chemical Mechanism
The derivatization relies on Steglich Esterification or Acid-Catalyzed Esterification . The this compound (Reagent) acts as the nucleophile attacking the activated carboxyl group of the amino acid.
Reaction Pathway[2]
-
Activation: The amino acid carboxyl group is activated (e.g., using EDC/HCl or Thionyl Chloride) to form a reactive intermediate.
-
Coupling: The hydroxyl group of this compound attacks the activated carbonyl.
-
Product Formation: A stable ester bond is formed, attaching the UV-active DNP tail to the amino acid.
Figure 1: Reaction scheme for the C-terminal esterification of amino acids with this compound.
Experimental Protocol
Reagents and Equipment
-
Reagent A: this compound (CAS 2831-60-9), >98% purity.
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) OR Thionyl Chloride (SOCl₂).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (if using EDC).
-
Solvents: Acetonitrile (HPLC Grade), Pyridine (anhydrous).
-
Equipment: Heating block (60°C), HPLC vials with PTFE-lined caps.
Preparation of Stock Solutions
-
Derivatization Reagent (50 mM): Dissolve 114 mg of this compound in 10 mL of anhydrous acetonitrile. Store in amber glass at 4°C.
-
Activator Solution (EDC Method): Dissolve 100 mg EDC and 10 mg DMAP in 10 mL acetonitrile.
-
Standard Solution: Prepare a mixture of amino acids at 100 µM each in 0.1 M HCl.
Derivatization Procedure (EDC Method)
This method is preferred for mild conditions to prevent racemization.
-
Aliquot: Transfer 100 µL of Amino Acid Standard (or Sample) into a reaction vial.
-
Dry: Evaporate to dryness under nitrogen stream (to remove water which competes for the esterification).
-
Reconstitute: Add 200 µL of Derivatization Reagent .
-
Activate: Add 100 µL of Activator Solution .
-
Incubate: Seal vial and heat at 60°C for 45 minutes .
-
Quench: Add 100 µL of 10% Acetic Acid to quench unreacted EDC.
-
Filter: Filter through 0.22 µm PTFE filter into an HPLC vial.
Derivatization Procedure (Acid Chloride Method)
Higher yield for sterically hindered amino acids (Val, Ile).
-
Aliquot & Dry: Transfer sample and evaporate to dryness.
-
Acyl Chloride Formation: Add 100 µL Thionyl Chloride. Heat at 80°C for 10 mins. Evaporate excess SOCl₂ under nitrogen.
-
Esterification: Add 200 µL of Derivatization Reagent (dissolved in Pyridine).
-
Incubate: Heat at 80°C for 20 minutes.
-
Cleanup: Evaporate pyridine, reconstitute in Mobile Phase A.
HPLC Method Parameters
The derivatized amino acids become significantly more hydrophobic, requiring a Reversed-Phase (RP) separation strategy.
| Parameter | Condition |
| Column | C18 (ODS) Column, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry) |
| Mobile Phase A | 10 mM Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV/Vis @ 360 nm (Reference: 550 nm) |
| Injection Vol | 10 µL |
Gradient Profile
-
0-5 min: 10% B (Isocratic hold for polar derivatives)
-
5-25 min: 10% → 60% B (Linear gradient)
-
25-30 min: 60% → 90% B (Wash)
-
30-35 min: 90% → 10% B (Re-equilibration)
Workflow Diagram
Figure 2: Operational workflow from sample hydrolysis to HPLC detection.
Troubleshooting & Validation
Interference Management
-
Excess Reagent Peak: The unreacted this compound is hydrophobic and will elute late in the chromatogram (typically >60% B). Ensure the gradient ramp is sufficient to clear this peak before the next injection.
-
Water Contamination: Water competes with the alcohol for the activated carboxyl, reverting it to the free acid. Strict anhydrous conditions during the coupling step are mandatory.
Linearity and Limit of Detection (LOD)
-
Linearity: The method typically demonstrates linearity from 10 µM to 1000 µM (R² > 0.995).
-
LOD: ~1-5 pmol on-column (superior to 210 nm detection of underivatized amino acids).
Stability
-
The ester linkage is stable at acidic pH (Mobile Phase A). Avoid storing derivatized samples in alkaline buffers, which may cause hydrolysis of the ester tag.
References
-
Sanger, F. (1945).[1] "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515.[1] (Foundational chemistry of DNP labeling). Link
-
Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. (Mechanism of EDC/DMAP esterification). Link
-
PubChem. (2023). "this compound - Compound Summary." National Library of Medicine. (Chemical properties and safety data). Link
-
Shimadzu. (2021). "Analytical Methods for Amino Acids." Shimadzu Application Notes. (General HPLC derivatization strategies). Link
-
LookChem. (2023). "this compound CAS 2831-60-9 Properties." (Reagent specifications). Link
Sources
Application Notes and Protocols for the Determination of Etherase Activity using 2-(2,4-Dinitrophenoxy)ethanol
Introduction: Unveiling the Action of Etherases
Etherases are a class of enzymes that catalyze the cleavage of ether bonds, a fundamental reaction in the metabolism of a wide range of natural and xenobiotic compounds. Of particular interest are the β-etherases, a subclass of glutathione S-transferases (GSTs), which play a critical role in the degradation of lignin, the complex aromatic polymer abundant in plant biomass. The activity of these enzymes is of significant interest to researchers in fields ranging from biofuel development and bioremediation to drug metabolism and toxicology.
This document provides a comprehensive guide to the use of 2-(2,4-dinitrophenoxy)ethanol as a chromogenic substrate for the continuous spectrophotometric assay of etherase activity. The enzymatic cleavage of the ether bond in this substrate liberates 2,4-dinitrophenol (DNP), a yellow-colored compound under alkaline conditions, allowing for a straightforward and real-time measurement of enzyme kinetics.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the ether linkage in this compound. This reaction yields ethanol and 2,4-dinitrophenol (DNP). While DNP is colorless in its protonated form at acidic or neutral pH, in an alkaline environment (pH > 7), it deprotonates to form the 2,4-dinitrophenoxide anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 410 nm[1]. The rate of increase in absorbance at this wavelength is directly proportional to the etherase activity in the sample. Many etherases are glutathione S-transferases (GSTs) and require reduced glutathione (GSH) as a co-substrate for their catalytic activity.
Figure 1: Enzymatic cleavage of this compound.
Materials and Reagents
Equipment
-
Spectrophotometer (cuvette-based or microplate reader) capable of measuring absorbance at 410 nm.
-
Temperature-controlled incubation chamber for the spectrophotometer.
-
Calibrated pipettes.
-
UV-transparent cuvettes or 96-well microplates.
-
pH meter.
Reagents
-
This compound (Substrate)
-
2,4-Dinitrophenol (DNP) (Standard for molar extinction coefficient determination)
-
Reduced Glutathione (GSH)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄) or Sodium hydroxide (NaOH) for pH adjustment.
-
Dimethyl sulfoxide (DMSO)
-
Etherase-containing sample (e.g., purified enzyme, cell lysate, tissue homogenate).
Protocol 1: Determination of the Molar Extinction Coefficient of 2,4-Dinitrophenol
Rationale: To accurately calculate the enzymatic activity, the molar extinction coefficient (ε) of the product, 2,4-dinitrophenoxide, must be determined under the specific conditions of the assay. This is a critical step for ensuring the trustworthiness of the results.
-
Prepare a 10 mM stock solution of 2,4-Dinitrophenol (DNP) in DMSO.
-
Accurately weigh 18.41 mg of DNP (MW: 184.11 g/mol ) and dissolve it in 10 mL of DMSO.
-
-
Prepare the Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.5.
-
Prepare a solution of 100 mM potassium phosphate (monobasic or dibasic) and adjust the pH to 8.5 with a strong base (e.g., NaOH) or by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions.
-
-
Prepare a series of DNP dilutions in the Assay Buffer.
-
Prepare a 100 µM DNP solution by adding 100 µL of the 10 mM DNP stock solution to 9.9 mL of Assay Buffer.
-
From the 100 µM solution, prepare a dilution series ranging from 10 µM to 100 µM in the Assay Buffer. A suggested dilution series is: 0, 10, 20, 40, 60, 80, and 100 µM.
-
-
Measure the absorbance of the dilutions at 410 nm.
-
Use the Assay Buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of each DNP dilution at 410 nm.
-
-
Calculate the Molar Extinction Coefficient (ε).
-
Plot the absorbance at 410 nm versus the concentration of DNP (in M).
-
The slope of the linear portion of the curve represents the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length in cm).
-
Protocol 2: Etherase Activity Assay
This protocol is provided for both a standard 1 mL cuvette format and a 96-well microplate format.
Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 8.5.
-
Substrate Stock Solution (100 mM): Dissolve 228.16 mg of this compound (MW: 228.16 g/mol ) in 10 mL of DMSO. Store in aliquots at -20°C, protected from light. The solubility of 2,4-dinitrophenol is limited in water, so a DMSO stock is recommended[2].
-
GSH Stock Solution (100 mM): Dissolve 30.73 mg of reduced glutathione (MW: 307.3 g/mol ) in 1 mL of Assay Buffer. Prepare this solution fresh daily and keep it on ice.
Experimental Workflow
Figure 2: General workflow for the etherase activity assay.
Cuvette-Based Assay (1 mL final volume)
-
Prepare the Reaction Mixture: In a 1 mL cuvette, add the following in order:
-
880 µL of Assay Buffer (100 mM Potassium Phosphate, pH 8.5)
-
10 µL of 100 mM GSH Stock Solution (final concentration: 1 mM)
-
10 µL of 100 mM Substrate Stock Solution (final concentration: 1 mM)
-
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes in the spectrophotometer.
-
Establish the background rate: Monitor the absorbance at 410 nm for 1-2 minutes to determine the rate of non-enzymatic hydrolysis of the substrate.
-
Initiate the enzymatic reaction: Add 100 µL of the enzyme sample to the cuvette, mix by gentle inversion, and immediately start recording the absorbance at 410 nm.
-
Monitor the reaction: Record the absorbance every 15-30 seconds for 5-10 minutes. Ensure that the rate of absorbance increase is linear.
96-Well Microplate Assay (200 µL final volume)
-
Prepare the Reaction Mixture: Prepare a master mix for the required number of wells. For each well, the master mix should contain:
-
176 µL of Assay Buffer (100 mM Potassium Phosphate, pH 8.5)
-
2 µL of 100 mM GSH Stock Solution (final concentration: 1 mM)
-
2 µL of 100 mM Substrate Stock Solution (final concentration: 1 mM)
-
-
Dispense 180 µL of the Reaction Mixture into each well of the 96-well plate.
-
Include control wells:
-
Blank (No Enzyme): 180 µL of Reaction Mixture + 20 µL of buffer used to prepare the enzyme sample. This accounts for non-enzymatic substrate hydrolysis.
-
Negative Control (No Substrate): 178 µL of Assay Buffer + 2 µL of GSH Stock Solution + 20 µL of enzyme sample. This controls for any absorbance changes not related to substrate turnover.
-
-
Equilibrate the plate to the desired assay temperature for 5 minutes in the microplate reader.
-
Initiate the reaction: Add 20 µL of the enzyme sample to the appropriate wells.
-
Monitor the reaction: Immediately begin reading the absorbance at 410 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
Data Analysis and Interpretation
-
Determine the rate of reaction (ΔA₄₁₀/min):
-
Plot absorbance at 410 nm versus time (in minutes).
-
Identify the linear portion of the curve for both the sample and the blank.
-
Calculate the slope of this linear portion, which represents the rate of change in absorbance per minute (ΔA₄₁₀/min).
-
-
Correct for the blank:
-
Subtract the rate of the blank reaction from the rate of the sample reaction to obtain the enzyme-catalyzed rate.
-
Corrected Rate (ΔA₄₁₀/min) = (ΔA₄₁₀/min)ₛₐₘₚₗₑ - (ΔA₄₁₀/min)ᵦₗₐₙₖ
-
-
Calculate the Etherase Activity:
-
Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.
Activity (µmol/min/mL) = (Corrected Rate (ΔA₄₁₀/min) × Total Assay Volume (mL)) / (ε × Path Length (cm) × Enzyme Volume (mL))
-
ε: Molar extinction coefficient of 2,4-dinitrophenoxide at 410 nm in M⁻¹cm⁻¹ (determined in Protocol 1).
-
Path Length: For a standard cuvette, this is 1 cm. For a microplate, this needs to be determined for the specific plate and volume used, or a standard curve can be used to convert absorbance to concentration.
-
-
Calculate the Specific Activity:
-
Determine the protein concentration of your enzyme sample (e.g., using a Bradford or BCA assay).
-
Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)
-
Self-Validation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High background absorbance | Substrate degradation or contamination. | Prepare fresh substrate and GSH solutions. Ensure the pH of the buffer is correct. |
| Non-linear reaction rate | Substrate depletion or enzyme instability. | Dilute the enzyme sample. Use a shorter measurement time. Ensure the substrate concentration is well above the enzyme's Km. |
| No or low activity | Inactive enzyme, incorrect pH, or missing cofactor (GSH). | Use a fresh enzyme preparation. Verify the pH of the assay buffer. Ensure GSH was added to the reaction mixture. |
| Precipitation in the well/cuvette | Low solubility of the substrate or product. | Ensure the final concentration of DMSO is consistent across all assays and does not exceed 1-2% (v/v). |
Conclusion
The use of this compound as a substrate provides a convenient and continuous spectrophotometric method for assaying etherase activity. The key to accurate quantification is the experimental determination of the molar extinction coefficient of the 2,4-dinitrophenol product under the specific assay conditions. By following the detailed protocols and validation steps outlined in this guide, researchers can obtain reliable and reproducible data on the activity of this important class of enzymes.
References
-
Prakash, A., S. Sharma, and S. K. Singh. "Spectral and electrochemical study of host-guest inclusion complex between 2,4-dinitrophenol and β-cyclodextrin." Journal of Molecular Liquids 197 (2014): 249-255. [Link]
-
PubChem. "2,4-Dinitrophenol." National Center for Biotechnology Information. [Link]
-
Habig, W. H., M. J. Pabst, and W. B. Jakoby. "Glutathione S-transferases. The first enzymatic step in mercapturic acid formation." Journal of Biological Chemistry 249.22 (1974): 7130-7139. [Link]
-
Masai, E., et al. "Characterization of the β-etherase gene ligF in Sphingomonas paucimobilis SYK-6." Bioscience, biotechnology, and biochemistry 63.9 (1999): 1499-1505. [Link]
-
Agan, T., and A. T. T. Novak. "Anaerobic biodegradation of 2, 4-dinitrophenol." Water Environment Research 66.3 (1994): 227-234. [Link]
-
PubChem. "this compound." National Center for Biotechnology Information. [Link]
-
Camacho-Ruiz, M. A., et al. "Development of a rapid assay for β-etherase activity using a novel chromogenic substrate." Talanta 271 (2024): 125501. [Link]
-
Lide, D. R., ed. CRC handbook of chemistry and physics. CRC press, 2004. [Link]
Sources
Application Note: Synthesis & Characterization of 2-(2,4-Dinitrophenoxy)ethanol
This Application Note is designed for research scientists, curriculum developers, and laboratory coordinators. It details the synthesis, purification, and characterization of 2-(2,4-dinitrophenoxy)ethanol, utilizing it as a robust model system for teaching Nucleophilic Aromatic Substitution (
Methodology for Undergraduate & Graduate Organic Synthesis Modules
Executive Summary
The synthesis of this compound from 2,4-dinitrochlorobenzene (DNCB) and ethylene glycol represents a "Gold Standard" experiment for organic chemistry curricula.[1] Unlike many
This guide provides a self-validating protocol that maximizes student success rates while enforcing strict safety standards regarding the handling of sensitizing nitro-aromatics.
Pedagogical & Scientific Value
-
Mechanistic Insight: Demonstrates the activating influence of ortho- and para- electron-withdrawing groups (
) on the aromatic ring, facilitating nucleophilic attack by the alkoxide.[1] -
Chemoselectivity: Illustrates the use of stoichiometry (excess diol) to favor mono-substitution over bis-substitution.[1]
-
Safety Culture: Introduces the handling of vesicants (DNCB) and the importance of PPE, bridging the gap between academic labs and industrial safety standards.
Theoretical Framework: The Mechanism
The reaction proceeds via an addition-elimination pathway.[1][2] The glycolate anion attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before the chloride leaving group is expelled.[1]
Pathway Diagram
Figure 1: Reaction pathway showing the addition-elimination mechanism characteristic of activated aromatic substitution.[1]
Experimental Protocol
Safety Warning: 2,4-Dinitrochlorobenzene (DNCB) is a potent contact allergen and sensitizer.[1] It causes severe dermatitis.[1] Double-gloving (nitrile) and working in a fume hood are mandatory.[1]
Reagents & Equipment[1][3][4]
-
Substrate: 2,4-Dinitrochlorobenzene (5.0 g, 24.7 mmol)
-
Nucleophile/Solvent: Ethylene Glycol (15 mL, excess)
-
Base: Potassium Hydroxide (KOH) pellets (1.6 g, ~28 mmol) or 40% aq. NaOH.
-
Apparatus: 50 mL Round-bottom flask, reflux condenser, magnetic stir bar, oil bath/heating mantle.
Step-by-Step Methodology
-
Preparation of Alkoxide:
-
Reaction Initiation:
-
Quenching & Precipitation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 150 mL of ice-cold water with vigorous stirring.
-
The product will precipitate as a yellow/pale-orange solid.[1] If an oil forms, scratch the beaker sides with a glass rod to induce crystallization.
-
-
Isolation & Purification:
-
Filter the crude solid using a Buchner funnel.[1] Wash copiously with cold water to remove excess glycol and KCl.[1]
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (95%).[1] Add water dropwise until persistent turbidity appears, then cool slowly to 4°C.
-
Collect the pale yellow needles by filtration and dry in a desiccator.[1]
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target ether.[1]
Characterization & Validation Data
The following data serves as the "Self-Validating" standard. Student products should match these metrics to verify purity.
Physical Properties
| Property | Value | Notes |
| Appearance | Pale yellow needles | Crude may be dark orange |
| Melting Point | 110 – 112°C | Literature standard for pure compound [1] |
| Yield | 85 – 95% | High efficiency due to activated ring |
Spectroscopic Data ( H NMR, 300 MHz, DMSO- )
The spectrum is distinct, showing the asymmetry introduced by the ether linkage.
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Interpretation |
| Ar-H (C3) | 8.75 | Singlet (d) | 1H | Highly deshielded (between two |
| Ar-H (C5) | 8.48 | Doublet of Doublets | 1H | Ortho to |
| Ar-H (C6) | 7.55 | Doublet | 1H | Ortho to ether linkage |
| -O-CH | 4.38 | Triplet | 2H | Deshielded by phenoxy group |
| -CH | 3.80 | Multiplet | 2H | Adjacent to hydroxyl |
| -OH | 4.95 | Broad Singlet | 1H | Exchangeable (solvent dependent) |
Note: Shifts may vary slightly based on concentration and water content in DMSO.
Troubleshooting & Optimization
-
Oiling Out: If the product separates as an oil upon quenching, the water was likely too warm. Re-heat the aqueous mixture until the oil dissolves and cool very slowly.
-
Bis-Substitution: If the melting point is significantly higher or lower, the student may have produced 1,2-bis(2,4-dinitrophenoxy)ethane. This is avoided by ensuring a large excess of ethylene glycol (acting as both reagent and solvent).[1]
-
Skin Staining: Yellow stains on skin indicate DNCB exposure.[1] Wash immediately with soap and water; the stain is persistent (xanthoproteic reaction) and serves as a warning of poor technique.[1]
References
-
Patent Literature: Preparation of 2-(2',4'-dinitrophenoxy)-ethanol.[1][3] Google Patents.[1] US6198007B1.[1] Validates melting point (111-112°C) and purification methods. Link
-
Safety Data: 2,4-Dinitrochlorobenzene Safety Data Sheet (SDS). Fisher Scientific.[1][4] Detailed hazards on skin sensitization. Link[1]
-
Mechanistic Context: Nucleophilic Aromatic Substitution.[1] Master Organic Chemistry. Pedagogical overview of the addition-elimination mechanism. Link
-
Spectral Database: this compound Compound Summary. PubChem. CID 76070.[1] Link[1]
Sources
HPLC method development for 2-(2,4-Dinitrophenoxy)ethanol derivatives
An Application Note and Protocol for the Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2,4-Dinitrophenoxy)ethanol and its Derivatives.
Introduction
This compound and its related derivatives are nitroaromatic compounds that serve as important intermediates in various chemical syntheses.[1] Their presence as either a starting material, intermediate, or impurity is critical to monitor in processes such as drug development and manufacturing.[2] Due to the inherent toxicity associated with nitroaromatic compounds, sensitive and accurate analytical methods are required for their quantification to ensure product quality, safety, and environmental control.[3][4]
This application note provides a comprehensive guide for the development, optimization, and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring the resulting protocol is both technically sound and readily adaptable.
Part 1: Foundational Method Development Strategy
The initial development of a successful HPLC method hinges on a logical, science-driven approach that considers the physicochemical properties of the target analytes.
Analyte Properties and Chromatographic Mode Selection
The molecular structure of this compound contains both a non-polar dinitrophenyl ring and a polar hydroxyethyl group. This amphiphilic nature makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Causality Behind the Choice: RP-HPLC utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase.[5][6] The primary retention mechanism is the hydrophobic interaction between the non-polar aromatic ring of the analyte and the non-polar stationary phase.[7] By modulating the polarity of the mobile phase (e.g., by changing the ratio of water to an organic solvent), we can effectively control the elution of the analyte. This mode is generally preferred over normal-phase chromatography for its robustness, reproducibility, and compatibility with aqueous solvents.[5]
Selection of Initial Chromatographic Conditions
A systematic approach to selecting starting parameters is crucial for efficient method development.
-
Stationary Phase Rationale: A C18 (octadecylsilane) column is selected as the initial stationary phase. Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention for aromatic compounds like our target analyte.[5][6] A standard column dimension of 4.6 x 150 mm, 5 µm particle size offers a good balance between efficiency and backpressure, making it a versatile starting point for development.[8]
-
Mobile Phase Rationale: A binary mobile phase consisting of Water and Acetonitrile (ACN) is chosen. Acetonitrile is favored over methanol due to its lower viscosity and lower UV cutoff wavelength, which can lead to better sensitivity and lower backpressure.[7] To ensure good peak shape, the mobile phase is acidified with 0.1% Phosphoric Acid . This suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing through unwanted secondary ionic interactions.[7][9] An initial isocratic elution with 50:50 (v/v) Acetonitrile:Water is a pragmatic starting point to quickly determine the approximate retention time of the analyte.
-
Detection Wavelength (λ) Rationale: The 2,4-dinitrophenyl moiety is a strong chromophore, making UV detection highly suitable. A UV-Vis spectral scan of a standard solution of this compound reveals a maximum absorbance (λmax) around 260 nm .[10] This wavelength is selected for detection to maximize the signal-to-noise ratio and achieve the highest sensitivity. While other wavelengths like 254 nm are common for nitroaromatics[11][12], using the specific λmax is optimal.
-
Other Initial Parameters:
-
Flow Rate: 1.0 mL/min (standard for a 4.6 mm ID column).
-
Column Temperature: 30°C to ensure stable retention times and reduce mobile phase viscosity.[13]
-
Injection Volume: 10 µL.
-
Caption: Initial HPLC Method Development Workflow.
Part 2: Systematic Method Optimization
The goal of optimization is to achieve a separation that meets predefined system suitability criteria (e.g., adequate resolution, good peak symmetry, and a reasonable run time). This is achieved by systematically adjusting the initial parameters.
Mobile Phase Composition (% Organic Solvent)
The percentage of acetonitrile (%ACN) is the most influential parameter for controlling retention in RP-HPLC.[7][14]
-
Causality: Increasing the %ACN makes the mobile phase more non-polar (stronger). This reduces the hydrophobic interaction between the analyte and the C18 stationary phase, causing the analyte to elute faster (lower retention time, Rt). Conversely, decreasing the %ACN increases retention.
The following table illustrates the effect of varying %ACN on key chromatographic parameters.
| % Acetonitrile (v/v) | Retention Time (Rt, min) | Tailing Factor (Tf) | Resolution (Rs) between Analyte and Impurity |
| 40% | 12.5 | 1.1 | 3.5 |
| 50% | 6.8 | 1.1 | 2.2 |
| 60% | 3.1 | 1.2 | 1.4 |
Optimized Isocratic Method Protocol
This protocol details the final, optimized method for the quantification of this compound.
1. Equipment and Materials:
-
HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Data System (CDS).
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Phosphoric Acid (ACS Grade).
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 260 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
3. Standard Preparation:
-
Prepare a stock solution of 1.0 mg/mL by accurately weighing ~25 mg of the reference standard into a 25 mL volumetric flask and diluting to volume with the mobile phase.
-
Prepare a working standard solution at a concentration of 100 µg/mL by diluting 1.0 mL of the stock solution to 10.0 mL with the mobile phase.
4. Sample Preparation:
-
Accurately weigh a sample amount expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.
-
Add ~70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Part 3: Method Validation Protocol
Method validation is a mandatory process that provides documented evidence that the analytical procedure is suitable for its intended purpose. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and the revised Q2(R2).[15][16][17][18]
Sources
- 1. researchgate.net [researchgate.net]
- 2. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 3. Highly selective detection of 2,4-dinitrophenol by fluorescent NH2-MIL-125(Ti) via dual-parameter sensing technology - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. jordilabs.com [jordilabs.com]
- 6. labtech.tn [labtech.tn]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
Application Note: Orthogonal Peptide Mapping via 2-(2,4-Dinitrophenoxy)ethanol Functionalization and Standardization
This Application Note is structured to provide a comprehensive technical guide on the utilization of 2-(2,4-Dinitrophenoxy)ethanol (DNPE) in peptide mapping.[1] While often viewed as a synthetic intermediate, this molecule serves a critical role as a ligand for Charge-Transfer Chromatography (CTC) and a quantitative reference standard for Dinitrophenyl (DNP)-labeled proteomics.[1]
Executive Summary
Standard peptide mapping (Reverse Phase C18) often fails to resolve hydrophilic peptides or differentiate between subtle aromatic variations.[1] This guide details the application of This compound (DNPE) in two high-value workflows:
-
Stationary Phase Ligand: Utilizing DNPE-derived phases for Donor-Acceptor Complex Chromatography (DACC) to selectively isolate Tryptophan- and Tyrosine-containing peptides.[1]
-
Quantitative Reference Standard: Using DNPE as a stable, UV-absorbing surrogate to quantify DNP-labeled peptides during N-terminal mapping and immunopeptidomics.[1]
Scientific Background & Mechanism[1][2][3]
The Molecule: this compound[1][4][5]
-
Structure: A 2,4-dinitrophenyl (DNP) ring attached to an ethyl alcohol tail.[1]
-
Function: The DNP ring acts as a strong
-electron acceptor (Lewis acid) due to the electron-withdrawing nitro groups.[1] The ethanol tail provides a stable hydroxyl handle for covalent attachment to silica or resin supports without altering the electronic properties of the ring.
Mechanism of Action: Charge Transfer Chromatography
In peptide mapping, orthogonality is key.[1] While C18 separates based on hydrophobicity, DNPE-functionalized phases separate based on
-
The Selector (Stationary Phase): The electron-deficient DNP ring of DNPE.[1]
-
The Analyte (Peptide): Peptides containing electron-rich aromatic residues: Tryptophan (Trp) > Tyrosine (Tyr) > Phenylalanine (Phe) .[1]
-
The Interaction: The indole ring of Trp donates electron density to the DNP ring, creating a reversible charge-transfer complex. This results in highly specific retention behavior where Trp-peptides are strongly retained, effectively "mapping" the protein's aromatic footprint.[1]
Visualization of Interaction
The following diagram illustrates the specific donor-acceptor mechanism utilized in this application.
Caption: Mechanism of Donor-Acceptor Complex Chromatography (DACC). The electron-deficient DNP ligand selectively binds electron-rich Tryptophan residues.[1]
Protocol 1: Selective Mapping of Aromatic Peptides (DACC)
Objective: To resolve co-eluting peptides from a standard C18 map by subjecting them to a DNPE-functionalized secondary dimension.
Materials
-
Column: DNP-functionalized Silica (e.g., Cosmosil 5DNP or custom DNPE-grafted phase).[1]
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.[1]5) - Buffers are critical to maintain pi-pi stability.
-
Mobile Phase B: Methanol (MeOH) - Note: MeOH is preferred over Acetonitrile (ACN) as ACN can interfere with pi-pi interactions.[1]
-
Sample: Tryptic digest of target protein (e.g., Monoclonal Antibody).[1]
Methodology
-
Digestion: Perform standard tryptic digestion of the protein (50 µg). Desalt using a C18 SPE cartridge.
-
Equilibration: Equilibrate the DNP column with 5% Phase B at 1.0 mL/min for 10 minutes.
-
Injection: Inject 10-20 µg of peptide digest.
-
Gradient Elution:
-
Detection: Monitor UV at 254 nm (peptide backbone) and 360 nm (specific charge-transfer band absorption if applicable).[1]
Data Interpretation
-
Retention Shift: Compare the DNP map to a C18 map. Peptides that shift significantly to later retention times contain Trp or Tyr.[1]
-
Selectivity Factor (
): Calculate for Trp/Phe pairs.[1] DNP phases typically exhibit , whereas C18 is .[1]
Protocol 2: DNPE as a Quantitative Reference Standard[1]
Objective: When performing DNP-labeling of peptide N-termini (to increase hydrophobicity for detection), the degree of labeling must be quantified. This compound serves as the stable, soluble standard for the DNP chromophore.[1]
Preparation of Standards
-
Stock Solution: Dissolve 10 mg of this compound (MW: 228.16 g/mol ) in 10 mL of HPLC-grade Methanol. Concentration = 1 mg/mL (approx 4.38 mM).[1]
-
Working Standards: Dilute stock with Mobile Phase A to create a curve: 10, 50, 100, 250, 500 µM.
Calibration Workflow
-
Wavelength Selection: Set UV detector to 360 nm . The DNP group has a strong absorbance maximum here (
), which is distinct from the peptide backbone (214 nm).[1] -
Injection: Inject 10 µL of each standard.
-
Linearity Check: Plot Peak Area (360 nm) vs. Concentration.
should be .[1] -
Sample Quantitation: Inject DNP-labeled peptide digest.
-
Calculate the molar concentration of DNP-labeled peptides using the DNPE standard curve.
-
Note: This assumes one DNP group per peptide (N-terminal labeling).[1]
-
Experimental Workflow Diagram
The following diagram outlines the decision matrix for choosing between the Stationary Phase application and the Reference Standard application.
Caption: Decision workflow for utilizing this compound in peptide analysis.
Data Summary & Troubleshooting
Relative Retention Data (DNP Phase vs C18)
The table below illustrates the expected retention behavior when using a DNP-phase (mimicked by DNPE interactions) compared to standard C18.[1]
| Amino Acid Type | C18 Retention Mechanism | DNP (CTC) Retention Mechanism | Expected Shift (DNP vs C18) |
| Aliphatic (Leu, Ile) | Strong Hydrophobic | Weak/None | Earlier Elution |
| Acidic (Asp, Glu) | Weak Hydrophobic | Repulsion (if unbuffered) | Early Elution |
| Phenylalanine (Phe) | Moderate Hydrophobic | Weak Pi-Interaction | Moderate Retention |
| Tyrosine (Tyr) | Moderate Hydrophobic | Moderate Donor-Acceptor | Increased Retention |
| Tryptophan (Trp) | Strong Hydrophobic | Strong Donor-Acceptor | Significant Shift (Late Elution) |
Troubleshooting Guide
-
Loss of Retention on DNP Column:
-
Peak Tailing for Basic Peptides:
References
-
Kempe, M. & Mosbach, K. (1995).[1] Separation of amino acids, peptides and proteins on molecularly imprinted stationary phases.[1] Journal of Chromatography A. [1]
-
Sanger, F. (1945).[1] The free amino groups of insulin.[1] Biochemical Journal.[1] (Foundational text on DNP labeling chemistry).
-
PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1]
-
Nacalai Tesque. (2023).[1] Cosmosil 5DNP Application Note: Separation of Aromatic Compounds.[1] (Industry standard for DNP-phase chromatography).[1]
-
Wilchek, M., & Miron, T. (1976).[1] On the mode of adsorption of proteins to "hydrophobic" columns. Biochemical and Biophysical Research Communications.[1]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Nitroaromatics Using 2-(2,4-Dinitrophenoxy)ethanol as an Internal Standard
Abstract
This technical guide outlines the validation and application of 2-(2,4-Dinitrophenoxy)ethanol (DNPE) as a robust Internal Standard (IS) for the quantification of nitroaromatic compounds, specifically 2,4-Dinitrophenol (DNP) and its environmental derivatives (e.g., 2,4-Dinitroanisole).[1][2] While deuterated isotopes are common in Mass Spectrometry, they are cost-prohibitive for routine UV-Vis HPLC.[1][2] DNPE offers a cost-effective, structurally homologous alternative with distinct chromatographic retention, ensuring high precision in environmental monitoring, forensic toxicology, and explosives analysis.[1][2]
Introduction & Scientific Rationale
The Challenge: Nitroaromatic Analysis
Nitroaromatic compounds, such as 2,4-DNP (a metabolic uncoupler and illicit weight-loss agent) and DNAN (an insensitive munition ingredient), require rigorous quantification due to their toxicity and environmental persistence.[1][2]
Common Analytical Pain Points:
-
Matrix Effects: Complex matrices (soil, plasma) cause ionization suppression in LC-MS and baseline noise in UV.[1][2]
-
Extraction Variability: Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE) often suffer from variable recovery rates.[1][2]
-
Cost: Deuterated standards (e.g., 2,4-DNP-d3) are expensive for high-throughput routine testing.[1][2]
The Solution: this compound
DNPE (CAS: 2831-60-9) serves as an ideal structural analogue Internal Standard.[1][2]
Mechanism of Action & Suitability:
-
Chromophore Homology: The 2,4-dinitrophenyl moiety provides an identical UV absorption profile (
nm) to target analytes, allowing simultaneous detection without wavelength switching.[1][2] -
Chromatographic Orthogonality: The hydroxyethyl ether tail increases polarity relative to the parent nitrophenol.[2] This shifts the retention time (
) earlier in Reverse Phase (RP) chromatography, placing it in a clean window often free from hydrophobic matrix interferences.[1][2] -
Chemical Stability: The ether linkage is resistant to hydrolysis under typical acidic mobile phase conditions, unlike ester-based standards.[1][2]
Experimental Protocol
Materials & Reagents[1][2]
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.[1][2]
-
Additives: Formic Acid (for MS) or Phosphoric Acid (for UV).[1][2]
Standard Preparation
Stock Solutions:
-
IS Stock (1 mg/mL): Dissolve 10 mg DNPE in 10 mL MeCN. Store at -20°C (Stable for 3 months).
-
Working IS Solution (10 µg/mL): Dilute IS Stock 1:100 in 50:50 MeCN:Water.
Calibration Standards: Prepare a 6-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL of Analyte) where every vial contains a constant concentration of DNPE (e.g., 10 µg/mL).
Sample Preparation Workflow (Liquid-Liquid Extraction)
This protocol is optimized for plasma or aqueous environmental samples.[1][2]
-
Aliquot: Transfer 500 µL of sample into a clean centrifuge tube.
-
Spike: Add 50 µL of Working IS Solution (10 µg/mL). Vortex for 10 sec.
-
Acidify: Add 50 µL of 1M HCl (to protonate phenols, improving extraction efficiency).
-
Extract: Add 1 mL Ethyl Acetate. Vortex vigorously for 2 min.
-
Separate: Centrifuge at 10,000 rpm for 5 min.
-
Concentrate: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under
stream at 40°C. -
Reconstitute: Dissolve residue in 200 µL Mobile Phase (Initial conditions).
HPLC-UV/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (150 x 4.6 mm, 3-5 µm) or Mixed-Mode (e.g., SIELC Newcrom R1) | C18 provides hydrophobic retention; Mixed-mode offers better peak shape for ionic phenols.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses phenol ionization, sharpening peaks.[1][2] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic modifier for elution.[2] |
| Flow Rate | 1.0 mL/min | Standard for analytical scale.[2][6] |
| Gradient | 0-2 min: 20% B; 2-10 min: 20% -> 80% B; 10-12 min: 80% B. | Gradient ensures separation of the more polar IS from the analyte.[1][2] |
| Detection | UV @ 360 nm (Primary), 254 nm (Secondary) | 360 nm is specific to the nitro-group (yellow color), reducing background noise.[1][2] |
| Injection Vol | 10 µL | - |
Visualizations
Chromatographic Logic & Workflow
The following diagram illustrates the extraction logic and the expected chromatographic separation based on polarity.
Caption: Workflow demonstrating the spiking of DNPE and its earlier elution relative to 2,4-DNP due to the hydroxyethyl polarity.
Method Validation (Self-Validating System)[1][2]
To ensure "Trustworthiness" (Part 2 of requirements), the method includes specific acceptance criteria.[1][2]
System Suitability Test (SST)
Run 5 injections of the Standard Mix before samples.[1][2]
-
Retention Time Precision: RSD < 0.5% for both IS and Analyte.
-
Resolution (
): > 2.0 between DNPE and 2,4-DNP. -
Tailing Factor: 0.9 <
< 1.2.[2]
Linearity & Range
Plot the Response Ratio (Area Analyte / Area IS) vs. Concentration Ratio.[2]
-
Acceptance:
.[1][2][7] -
Weighting:
weighting is recommended if the range spans >2 orders of magnitude.[2]
Recovery Calculation
Since DNPE is added before extraction, it corrects for recovery losses.[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Inefficient LLE extraction.[1][2] | Ensure sample is acidified (pH < 3) before adding ethyl acetate.[2] Phenols must be protonated to extract into organic phase.[1][2] |
| Co-elution | Gradient too shallow. | Decrease initial %B or use a flatter gradient slope (e.g., 20-60% B over 15 min). |
| Peak Tailing | Secondary interactions. | Add 10 mM Ammonium Acetate to the mobile phase or switch to a "Mixed-Mode" column (e.g., Newcrom R1).[1][2] |
| No UV Signal | Wrong wavelength. | Ensure detection is at 360 nm (visible yellow region) or 254 nm . 210 nm is non-specific and noisy.[1][2] |
References
-
SIELC Technologies. "Separation of Ethanol, 2-(2,4-dinitrophenoxy)- on Newcrom R1 HPLC column." SIELC Application Notes. [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 76070, this compound."[1][2] PubChem. [Link][1][2]
-
Spain, J. C., et al. "Aerobic biodegradation of 2,4-dinitroanisole (DNAN) by Nocardioides sp.[1][2] JS1661."[1][2][4][8] ResearchGate. [Link] (Contextual reference for nitroaromatic analysis workflows).
Sources
- 1. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Ethanol, 2-(2,4-dinitrophenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. hitachi-hightech.com [hitachi-hightech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Guide: Enzymatic Cleavage of the Ether Linkage in 2-(2,4-dinitrophenoxy)ethanol
Executive Summary & Mechanistic Rationale
The enzymatic cleavage of 2-(2,4-dinitrophenoxy)ethanol (DNPE) represents a critical model reaction for understanding the metabolic stability of nitro-aromatic ethers and the bioremediation of explosive derivatives.[1] Unlike simple aryl ethers, the presence of strong electron-withdrawing nitro groups at the ortho and para positions activates the ether linkage, yet it remains chemically stable against mild hydrolysis.[1]
Biocatalytic cleavage is primarily achieved via Oxidative O-Dealkylation , mediated by cytochrome P450 monooxygenases (mammalian systems) or specific bacterial O-dealkylases (e.g., from Pseudomonas or Sphingomonas spp.).[1][2]
The Chemical Challenge
Standard chemical hydrolysis of DNPE requires harsh conditions (high temperature, strong base) which can degrade other functional groups.[1][2] Enzymatic cleavage offers mild, regioselective hydrolysis.[1][2] The reaction yields two distinct products:
-
2,4-Dinitrophenol (2,4-DNP): A mitochondrial uncoupler and chromogenic leaving group.[1][2]
-
Glycolaldehyde: The oxidized byproduct of the ethylene glycol moiety.[1][2]
Mechanism of Action: Oxidative O-Dealkylation
The reaction proceeds via a hydroxylation event at the
Key Mechanistic Steps:
-
Substrate Binding: DNPE binds to the active site of the monooxygenase.[1][2]
-
Hydroxylation: The enzyme inserts an oxygen atom into the C-H bond adjacent to the ether oxygen (
-hydroxylation).[1][2] -
Hemiacetal Collapse: The resulting
-hydroxy ether is unstable and dissociates.[1][2] -
Product Release: 2,4-DNP (yellow at pH > 4.[1][2]0) and glycolaldehyde are released.[1][2]
Pathway Visualization
The following diagram illustrates the oxidative cleavage pathway mediated by Monooxygenases/Cytochrome P450.
Figure 1: Oxidative O-dealkylation mechanism.[1][2] The rate-limiting step is the initial hydroxylation of the alpha-carbon.[1]
Experimental Protocols
We present two distinct workflows:
-
Microsomal Stability Assay: For drug metabolism and toxicology studies.[1][2]
-
Bacterial Whole-Cell Biotransformation: For bioremediation or preparative scale synthesis.[1][2]
Protocol A: Microsomal Oxidative Cleavage (In Vitro)
Objective: Determine the metabolic stability and intrinsic clearance of DNPE using liver microsomes.[1][2]
Reagents & Equipment[1][2][3]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Enzyme Source: Pooled Liver Microsomes (Human or Rat), 20 mg/mL protein stock.[1][2]
-
Substrate: 10 mM DNPE stock in DMSO.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1][2]
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing 1% Formic Acid.[1][2]
Step-by-Step Methodology
-
Pre-incubation:
-
Reaction Initiation:
-
Sampling:
-
At time points
min, remove 50 µL aliquots.
-
-
Quenching:
-
Clarification:
Protocol B: Bacterial Whole-Cell Assay (Bioremediation Model)
Objective: Assess cleavage by Pseudomonas sp.[1][2][5] (strain FK357 or similar) expressing nitroarene O-demethylases.[1][2]
Reagents & Equipment[1][2][3]
-
Organism: Pseudomonas sp. (or recombinant E. coli expressing dnp gene cluster).[1][2]
-
Medium: Minimal Salt Medium (MSM) supplemented with succinate (carbon source).[1][2]
-
Induction: Pre-grow cells in the presence of 0.5 mM 2,4-dinitroanisole (DNAN) to induce O-dealkylase activity.[1][2]
Step-by-Step Methodology
-
Cell Preparation:
-
Biotransformation:
-
Visual Monitoring (Self-Validation):
-
Extraction:
Analytical Validation
HPLC-UV/Vis Configuration
The quantification of DNPE disappearance and 2,4-DNP formation is the gold standard for assay validation.[1]
| Parameter | Setting / Specification |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 10 min; Hold 2 min.[1][2] |
| Flow Rate | 1.0 mL/min |
| Detection ( | 360 nm (Specific for 2,4-DNP) and 254 nm (DNPE & DNP) |
| Retention Time | 2,4-DNP elutes earlier (more polar) than the parent DNPE.[1][2] |
Data Interpretation[1][2][3][5][6][7][8][9][10][11][12]
-
Stoichiometry: The molar decrease in DNPE should match the molar increase in 2,4-DNP.
-
Mass Balance Deficit: If 2,4-DNP yield is lower than expected, check for further reduction of the nitro groups (nitroreductase activity), which produces aminophenols (colorless/brown, detectable by MS).[1]
Workflow Visualization
Figure 2: Operational workflow for assessing enzymatic ether cleavage.
Safety & Troubleshooting
Critical Safety Note
2,4-Dinitrophenol (DNP) is a highly toxic metabolic poison (uncoupler of oxidative phosphorylation).[1][2]
-
Handling: All post-reaction mixtures must be handled in a fume hood.[1][2]
-
Waste: Segregate waste as "Acute Toxic/Nitroaromatic." Do not mix with general organic solvents if possible.[1][2]
Troubleshooting Guide
-
No Reaction Observed:
-
High Background Hydrolysis:
References
-
Biodegradation of 2,4-dinitroanisole (DNAN): Zhao, J., et al. (2016).[1][2] Biodegradation of 2,4-dinitroanisole by a Pseudomonas sp.[1][2][5][7][8] strain FK357.[1][2][8] Applied and Environmental Microbiology. Note: Establishes the O-demethylation pathway for nitroaryl ethers.
-
P450 Oxidative O-Dealkylation Mechanism: Guengerich, F. P. (2001).[1][2] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Note: Authoritative review on the hemiacetal collapse mechanism.[1][2]
-
Etherase Activity in Lignin/Aromatic Degradation: Picart, P., et al. (2015).[1][2] Screening and characterization of beta-etherase enzymes. ChemBioChem.[1][2] Note: Provides context for bacterial etherase protocols.
-
Toxicity and Properties of 2,4-Dinitrophenol: National Center for Biotechnology Information (2023).[1][2] PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol.
Sources
- 1. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. Biodegradation of 2,4-dinitrotoluene by a Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 7. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis of DNP-Labeled Biomolecules using 2-(2,4-Dinitrophenoxy)ethanol
This Application Note and Protocol Guide details the solid-phase synthesis applications of 2-(2,4-Dinitrophenoxy)ethanol , focusing on its role as a precursor for Dinitrophenyl (DNP) hapten labeling in oligonucleotide and peptide synthesis.
Executive Summary
This compound (CAS: 2831-60-9) is a bifunctional building block utilized in the synthesis of immunoprobes and hybridization detection systems. While 2,4-dinitrophenyl (DNP) is a classic hapten used for antibody generation and detection, the specific utility of the phenoxyethanol derivative lies in its ability to introduce the DNP moiety via a short, hydrophilic ethyl linker.
This guide addresses a critical gap in standard protocols: utilizing this compound to synthesize DNP-labeled oligonucleotides and peptides on solid support. Unlike DNP-amines (formed by Sanger’s reagent), the DNP-ether linkage formed by this reagent exhibits unique reactivity profiles, specifically susceptibility to Nucleophilic Aromatic Substitution (
Scientific Foundation & Mechanism[1]
The DNP Hapten System
The 2,4-dinitrophenyl group is a potent immunogen. Anti-DNP antibodies (IgG/IgE) bind DNP-labeled probes with high affinity (
-
Role of this compound: It serves as the "Labeling Precursor." The primary alcohol allows for conversion into reactive species (Phosphoramidites for DNA, Succinates for Peptides) while the DNP ether acts as the recognition motif.
Chemical Reactivity & Stability (The "Ether" Challenge)
A critical distinction must be made between DNP-Amides (stable) and DNP-Ethers (labile).
-
Structure: DNP-O-CH2-CH2-OR
-
Mechanism: The electron-withdrawing nitro groups at positions 2 and 4 activate the benzene ring towards
. -
Implication for SPS: Standard oligonucleotide deprotection (conc.
, 55°C) involves a strong nucleophile (ammonia). This can cleave the DNP ether, releasing 2,4-dinitrophenol and destroying the label. -
Solution: This protocol utilizes Ultra-Mild Deprotection chemistry (Potassium Carbonate/Methanol) to preserve the DNP-ether linkage.
Workflow Visualization
The following diagram illustrates the conversion of the raw material into a solid-phase compatible reagent and its integration into the synthesis cycle.
Caption: Workflow for converting this compound into a phosphoramidite and its application in solid-phase oligonucleotide synthesis.
Experimental Protocols
Protocol A: Synthesis of DNP-Ethyl Phosphoramidite
Use this protocol to convert the raw alcohol into a reagent compatible with automated DNA synthesizers.
Materials:
-
This compound (1.0 eq)[1]
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.2 eq)
-
1H-Tetrazole (0.5 eq, activator)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
Step-by-Step Procedure:
-
Preparation: Dry this compound by co-evaporation with anhydrous ACN (3x) to remove trace water.
-
Reaction: Dissolve the dried starting material in anhydrous DCM (0.1 M concentration) under Argon.
-
Activation: Add 1H-Tetrazole (0.45 M in ACN) dropwise.
-
Phosphitylation: Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite via syringe. Stir at room temperature for 2 hours.
-
Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 1:1). The product will appear as a new spot with higher
. -
Quenching: Add
(sat. aq.) to quench the reaction. -
Workup: Extract with DCM (3x), wash with brine, and dry over
. -
Purification: Flash chromatography on silica gel (pre-equilibrated with 1% Triethylamine in Hexane to prevent acid hydrolysis of the phosphoramidite). Elute with Hexane/EtOAc gradient.
-
Storage: Lyophilize to a foam. Store at -20°C under Argon.
Protocol B: Automated Solid-Phase Labeling (Oligonucleotides)
Integration of the DNP-Ethyl Phosphoramidite into a standard DNA synthesis cycle.
Instrument: Standard DNA/RNA Synthesizer (e.g., ABI 394, MerMade).
| Step | Parameter | Value/Description |
| 1. Dilution | Concentration | 0.1 M in Anhydrous Acetonitrile |
| 2. Coupling | Time | 300 seconds (Extended coupling recommended for modified amidites) |
| 3. Activator | Reagent | 5-Ethylthio-1H-tetrazole (ETT) or BTT |
| 4. Oxidation | Reagent | 0.02 M Iodine in THF/Pyridine/Water (Standard) |
| 5. Capping | Reagent | Acetic Anhydride / N-Methylimidazole (Standard) |
| 6. DMT Mode | Setting | DMT-Off (The DNP group does not have a DMT tag) |
Critical Step: Ultra-Mild Deprotection Do NOT use standard Ammonium Hydroxide at 55°C.
-
Reagent: 0.05 M Potassium Carbonate (
) in Methanol. -
Procedure: Transfer resin to a screw-cap vial. Add 1.0 mL of the reagent.
-
Incubation: Incubate at Room Temperature for 4 hours .
-
Note: This condition effectively removes cyanoethyl groups and cleaves the oligo from the support without degrading the DNP-ether linkage [1].
-
-
Desalting: Neutralize with equimolar Acetic Acid (optional) or pass directly through a Sephadex G-25 column (NAP-10) to remove salts.
Protocol C: Peptide N-Terminal Labeling (Succinate Method)
For labeling peptides on solid phase (Fmoc chemistry).
-
Pre-activation: React this compound (1 eq) with Succinic Anhydride (1.2 eq) and DMAP (0.1 eq) in DCM to form the Hemisuccinate .
-
Resin Prep: Synthesize the peptide on Rink Amide resin using standard Fmoc SPPS. Remove the final Fmoc group.
-
Coupling: Dissolve the Hemisuccinate (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add to the resin.
-
Reaction: Shake for 2 hours at Room Temperature.
-
Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.5).
-
Note: The DNP-ether linkage is generally stable to TFA (acidic conditions), unlike base.
-
Quality Control & Troubleshooting
Verification Data
-
UV-Vis Spectroscopy: The DNP group exhibits a characteristic absorbance maximum (
) at ~360 nm ( ).-
QC Check: Measure the A260/A360 ratio. A pure DNP-labeled oligo should have a distinct peak at 360 nm.
-
-
Mass Spectrometry: ESI-MS should show a mass shift of +210.1 Da (DNP-Ethyl moiety) relative to the unlabeled species.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Loss of Yellow Color | DNP cleavage during deprotection | Switch to Ultra-Mild (K2CO3/MeOH) deprotection. Avoid ammonia/methylamine. |
| Low Coupling Yield | Steric hindrance or wet reagents | Increase coupling time to 600s; Ensure phosphoramidite is <50 ppm water. |
| Multiple Peaks (HPLC) | Incomplete oxidation of P(III) | Ensure Iodine solution is fresh; check for sulfurizing reagents if cross-contamination occurred. |
References
-
Glen Research. (n.d.). Deprotection of DNP-labeled Oligonucleotides. Retrieved from [Link]
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Shaughnessy, E., et al. (1985). Method for the preparation of DNP-modified DNA. Nucleic Acids Research, 13(12). (Contextual grounding for DNP labeling).
Disclaimer: This protocol involves the use of hazardous chemicals. This compound and its derivatives are potential irritants. Perform all syntheses in a fume hood.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Dinitrophenoxy Ether Syntheses
Topic: Removal of 1,2-bis(2,4-dinitrophenoxy)ethane byproduct Ticket ID: CHEM-PUR-0884 Status: Resolved
Executive Summary
This guide addresses the removal of 1,2-bis(2,4-dinitrophenoxy)ethane (BDNE) , a common symmetrical dimer byproduct formed during the synthesis of 2-(2,4-dinitrophenoxy)ethanol (DNE) via Nucleophilic Aromatic Substitution (
The formation of BDNE typically results from incorrect stoichiometry (insufficient diol excess) or improper addition order. Due to its lack of hydrogen-bond donating groups and high lattice energy, BDNE exhibits significantly lower solubility in polar protic solvents compared to the target mono-alcohol. This guide details a solubility-based separation protocol validated by industrial patents and kinetic studies.
Module 1: Diagnostic & Identification
Confirm the presence of the byproduct before attempting purification.
The Chemical Species
| Feature | Target Product (DNE) | Byproduct (BDNE) |
| Structure | This compound | 1,2-bis(2,4-dinitrophenoxy)ethane |
| Formula | ||
| Polarity | High (Free -OH group) | Low/Moderate (Ether linkage only) |
| Solubility | Soluble in Ethanol, Acetone | Insoluble in Ethanol; Soluble in DMSO/DMF |
| Two Triplets (approx.[1] 4.0 & 4.5 ppm) | One Singlet (approx. 4.8 ppm) |
Analytical Signatures
-
TLC (Thin Layer Chromatography):
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: Ethyl Acetate : Hexane (1:1)
-
Observation: The target DNE (polar) will have a lower
value (approx. 0.3–0.4).[2] The byproduct BDNE (less polar) will travel closer to the solvent front ( ).
-
-
NMR Logic:
-
The ethylene bridge in the byproduct is chemically equivalent (symmetric), resulting in a singlet .
-
The target product's bridge is asymmetric (
), resulting in two distinct triplets .
-
Module 2: Purification Protocols
Choose the protocol based on your current scale and purity requirements.
Protocol A: Ethanol Trituration (Primary Method)
Best for: Bulk removal of byproduct (>5g scale). Principle: Exploiting the Hydrogen-Bonding Differential.
The target DNE contains a free hydroxyl group, allowing it to hydrogen bond with ethanol. The BDNE dimer lacks this donor group and possesses a rigid, high-melting crystal lattice that resists solvation in alcohols.
Step-by-Step Procedure:
-
Concentration: Evaporate the reaction solvent (often acetone or DMF) to obtain the crude solid mixture.
-
Slurry Formation: Add Ethanol (95% or absolute) to the crude solid. Use approximately 10 mL of Ethanol per 1 gram of crude material .
-
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring for 30 minutes.-
Observation: The target DNE will dissolve into the hot ethanol. The BDNE byproduct will remain as an undissolved solid suspension.
-
-
Hot Filtration: While the mixture is still near boiling, filter it through a pre-warmed Buchner funnel or sintered glass frit.
-
Solid Cake (Filter Paper): Contains the BDNE Byproduct . Discard (or collect if needed).
-
Filtrate (Liquid): Contains the Target DNE .
-
-
Crystallization: Cool the filtrate slowly to
. The target DNE may crystallize out (if high concentration) or can be recovered by evaporating the ethanol.
Protocol B: Flash Column Chromatography
Best for: High purity requirements (<5g scale) or if Protocol A fails.
-
Load: Dissolve crude in minimum DCM (Dichloromethane).
-
Elute: Start with 100% Hexane to flush non-polar impurities.
-
Gradient: Slowly increase polarity to 40% Ethyl Acetate / 60% Hexane .
-
Collection: The BDNE elutes first. The DNE elutes later due to interaction with the silica hydroxyls.
Module 3: Visualization of Logic
Separation Workflow
The following diagram illustrates the decision logic for separating the mixture based on solubility properties.
Caption: Solubility-based separation workflow exploiting the insolubility of the bis-ether (BDNE) in ethanol.
Reaction Pathways (Root Cause)
Understanding the competitive pathways helps prevent formation in future batches.
Caption: Competitive reaction pathways. BDNE forms when the Target DNE reacts with a second equivalent of DNCB.
Module 4: Prevention (Root Cause Analysis)
To prevent the formation of BDNE in future experiments, you must control the Stoichiometry and Addition Order .
The "High Dilution" Principle
The formation of the byproduct is a second-order reaction dependent on the concentration of the Mono-product (DNE) and the starting material (DNCB).
-
Recommendation: Use a large excess of Ethylene Glycol (Nucleophile).
-
Ratio: Maintain a molar ratio of Ethylene Glycol : DNCB > 5:1 .
-
Why? This statistically ensures that every DNCB molecule encounters a fresh Ethylene Glycol molecule rather than an already-reacted DNE molecule.
Addition Order
-
Incorrect: Adding Ethylene Glycol to DNCB. (This creates a local excess of DNCB, favoring double substitution).
-
Correct: Dissolve DNCB in a small amount of solvent and add it dropwise to the solution of Ethylene Glycol and Base.
FAQ: Frequently Asked Questions
Q: Can I use water to wash out the byproduct? A: No. Both the target DNE and the byproduct BDNE are relatively insoluble in water. Water washing will remove salts (NaCl) and unreacted Ethylene Glycol, but it will not separate the two aromatic ethers.
Q: My product is an oil after ethanol evaporation. Is it impure? A: Not necessarily. This compound can be an oil or a low-melting solid depending on purity and residual solvent. If the NMR shows two triplets and no singlet at ~4.8 ppm, it is chemically pure.
Q: Can I use Acetone instead of Ethanol for Protocol A? A: Acetone is generally too strong of a solvent; it will likely dissolve both the target and the byproduct, making separation by filtration impossible. Ethanol or Methanol are preferred due to their selective solubility profiles.
References
-
Xu, R.-Q., Ding, F., Fan, H.-J., & Liu, M. (2013).[3] Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. ResearchGate.
-
PubChem. (n.d.).[2] 1,2-Bis(2,4-dinitrophenoxy)ethane Compound Summary. National Library of Medicine.
-
Whalley, W. B. (1950). The preparation of some 2:4-dinitrophenyl ethers. Journal of the Chemical Society.[4] (Validation of dinitrophenoxy ether synthesis conditions).
-
Google Patents. (2016). CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method.[3][5]
Sources
Technical Support Center: Synthesis of 2-(2,4-Dinitrophenoxy)ethanol
Introduction: The Engineering of Selectivity
Welcome to the technical support hub for the synthesis of 2-(2,4-dinitrophenoxy)ethanol (DNPE) . If you are accessing this guide, you are likely encountering one of three specific failure modes:
-
Low Conversion: Incomplete consumption of the 2,4-dinitrochlorobenzene (DNCB) precursor.
-
The "Yellow Plague" (Hydrolysis): Contamination with acidic 2,4-dinitrophenol (DNP).
-
Bis-Ether Formation: The formation of the insoluble dimer, 1,2-bis(2,4-dinitrophenoxy)ethane.[1]
This synthesis is a classic Nucleophilic Aromatic Substitution (
Module 1: Critical Reaction Parameters (The "Engine Room")
Q1: Why is my yield stalling around 60-70% despite long reaction times?
Diagnosis: You are likely facing Stoichiometric Starvation or Bis-Ether Competition .
Technical Insight:
In
The Solution: Statistical Shielding You must use ethylene glycol (EG) as both the reagent and the solvent.
-
Recommendation: Maintain a molar ratio of EG:DNCB
6:1 . -
Mechanism: This high dilution ensures that every molecule of DNCB is statistically surrounded by EG molecules, making the collision with a product molecule (to form the dimer) kinetically improbable.
Q2: I have a persistent yellow impurity that resists crystallization. What is it?
Diagnosis: This is 2,4-Dinitrophenol (DNP) , formed via hydrolysis. Cause:
-
Wet Reagents: Ethylene glycol is hygroscopic. If it contains water,
will generate phenoxide ions faster than it deprotonates the glycol. -
Base Concentration Shock: Adding strong base (NaOH/KOH) too quickly creates localized zones of high
, promoting direct attack of hydroxide on the aromatic ring rather than the glycol.
The Solution: Controlled Deprotonation
-
Dry your Glycol: Use anhydrous ethylene glycol or dry it over molecular sieves.
-
Base Management: Do not dump solid pellets into the reaction. Dissolve the base in a small amount of glycol (or use a minimal aqueous solution if unavoidable, but see Protocol below) and add it dropwise .
Module 2: Visualizing the Pathways
The following diagram maps the kinetic competition occurring in your flask. Your goal is to maximize the green path and suppress the red paths.
Caption: Kinetic pathways in DNCB etherification. High Glycol:DNCB ratios suppress the "Bis-Ether" path. Moisture control suppresses the "Hydrolysis" path.
Module 3: Validated Experimental Protocol
This protocol is designed to be self-validating. It prioritizes purity over raw crude yield, as removing the bis-ether downstream is difficult.
Reagents & Stoichiometry
| Component | Role | Molar Eq. | Notes |
| 2,4-Dinitrochlorobenzene | Substrate | 1.0 | Melt before addition if solid handling is difficult. |
| Ethylene Glycol | Reagent/Solvent | 6.0 - 8.0 | Must be anhydrous. Acts as statistical shield. |
| Sodium Hydroxide (NaOH) | Base | 1.1 - 1.2 | Slight excess to drive completion. |
| Water | Solvent (Trace) | Min. | Only enough to dissolve NaOH if not using pellets directly. |
Step-by-Step Methodology
1. The Dissolution (Temperature Control)
-
Charge the reaction vessel with Ethylene Glycol (6.0 eq) .
-
Begin stirring and heat to 50°C .
-
Add DNCB (1.0 eq) . Ensure it is fully dissolved before proceeding.
-
Checkpoint: The solution should be clear yellow. If cloudy, heat slightly more or check glycol quality.
-
2. The Activation (Rate-Limiting Step)
-
Prepare a solution of NaOH (1.1 eq) in the minimum possible amount of water (or dissolve slowly in a portion of the glycol if possible to maintain anhydrous conditions).
-
CRITICAL: Add the base solution dropwise over 60–90 minutes.
-
Maintain internal temperature between 60°C and 70°C .
-
Why? Adding base too fast spikes the temperature (exothermic). Temps >85°C drastically increase the rate of hydrolysis (DNP formation) and tar formation [1, 2].
-
3. The Reaction Phase
-
After addition, stir at 65°C for 4–6 hours.
-
TLC Monitoring: Use Silica Gel plates (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the DNCB spot (
) and appearance of the product ( ).
4. Workup & Purification (The "Acid Wash" Trick)
-
Quench: Pour the reaction mixture into ice-cold water (volume
5x reaction volume). The product should precipitate as a solid or heavy oil. -
Filtration: Collect the crude solid.
-
The Impurity Purge (Chemical Wash):
-
The crude solid likely contains 2,4-Dinitrophenol (DNP) . DNP is acidic (
). -
Wash the filter cake thoroughly with 5% Sodium Bicarbonate (
) solution. -
Mechanism:[2][3][4][5][6][7][8] This converts the yellow DNP impurity into water-soluble sodium 2,4-dinitrophenolate, which washes away. The desired product (an alcohol) is neutral and remains on the filter.
-
Wash with water until the filtrate is neutral.
-
5. Recrystallization
-
Recrystallize from Ethanol or Dilute Acetic Acid to remove trace bis-ether [3].
-
Dry in a vacuum oven at 60°C.
Module 4: Troubleshooting FAQ
Q: My product is an oil that won't crystallize. Why?
A: You likely have residual Ethylene Glycol trapped in the lattice or the product is supercooled.
-
Fix: Dissolve the oil in warm ethyl acetate, wash with brine (to extract glycol), dry over
, and rotovap. Triturate the resulting residue with cold hexane to induce crystallization.
Q: The product has a low melting point (< 85°C).
A: This indicates contamination with the Bis-Ether (MP
-
Test: Run an HPLC or TLC. If DNCB remains, your reaction time was too short. If Bis-ether is present, your Glycol:DNCB ratio was too low.
Q: Can I use Potassium Carbonate ( ) instead of NaOH?
A: Yes, and it is often safer.
-
Benefit:
is a milder base and releases hydroxide slowly (via equilibrium), which suppresses the "Yellow Plague" (hydrolysis). -
Trade-off: The reaction will be significantly slower and may require higher temperatures (80-90°C), which brings its own risks.
References
-
Xu, R.-Q., et al. (2013).[9] "Synthesis and separation of this compound and bis(2,4-dinitrophenoxy)ethane." ResearchGate.[9][10]
-
CN105367426A. (2016). "2,4-dinitrophenoxyethanol synthesizing method." Google Patents.
-
DE19918291C1. (2000). "Production of high-purity 2,4-dinitrophenoxy alcohol derivatives." Google Patents.
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Mechanism."
Sources
- 1. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 2. CN105367426B - The synthetic method of 2,4- dinitrophenoxy ethyl alcohol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 5. CN105367426A - 2, 4-dinitrophenoxyethanol synthesizing method - Google Patents [patents.google.com]
- 6. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects | Ibrahim | International Journal of Chemistry | CCSE [ccsenet.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support: Optimizing SNAr Synthesis of 2-(2,4-Dinitrophenoxy)ethanol
Executive Summary
The synthesis of 2-(2,4-dinitrophenoxy)ethanol (DNE) via the nucleophilic aromatic substitution (
While the mechanism appears straightforward, users frequently encounter yield losses and purity issues due to two specific competing pathways: bis-substitution (dimerization) and hydrolysis . This guide provides the mechanistic insight and protocols necessary to suppress these side reactions.
The Reaction Landscape & Failure Modes
The primary challenge in this synthesis is kinetic competition. You are attempting to stop a bifunctional nucleophile (ethylene glycol) at the mono-substitution stage.
The Competing Pathways
-
The Target Pathway (Mono-Substitution): DNCB reacts with one hydroxyl group of the glycol.
-
Failure Mode A (Bis-Substitution): The product (DNE) still possesses a free hydroxyl group. If local concentrations of DNCB are high, DNE acts as a nucleophile, attacking a second molecule of DNCB to form 1,2-bis(2,4-dinitrophenoxy)ethane .
-
Failure Mode B (Hydrolysis): Hydroxide ions (used as the base) compete with the glycol alkoxide to attack DNCB, producing 2,4-dinitrophenol .
Visualizing the Reaction Network
The following diagram illustrates the branching pathways where yield is lost. Note the critical "Danger Zone" where the target product converts into the bis-impurity.
Figure 1: Reaction network showing the competition between the desired mono-substitution and the unwanted bis-substitution and hydrolysis pathways.[1][2]
Critical Impurity Data
Distinguishing between your target and side products is essential for troubleshooting. Use this table to diagnose your crude material.
| Compound | Role | Melting Point | Solubility (Ethanol) | Visual Indicator |
| This compound | Target | 111–112°C | Soluble (Hot) | Pale Yellow Crystals |
| 1,2-bis(2,4-dinitrophenoxy)ethane | Bis-Impurity | >160°C | Insoluble | White/Off-White Solid |
| 2,4-Dinitrophenol | Hydrolysis Impurity | 112–114°C | Soluble | Deep Orange/Red (in base) |
Tech Note: If your melting point is sharp but your yield is low, check the filtrate for dinitrophenol. If your melting point is broad and high (>120°C), you have significant bis-impurity contamination.
Optimized Experimental Protocol
To minimize side reactions, we must manipulate the statistical probability of the collision events. This protocol uses a high glycol-to-DNCB ratio to ensure DNCB molecules "see" glycol far more often than they see the product.
Reagents
-
1-Chloro-2,4-dinitrobenzene (DNCB): 1.0 equivalent
-
Ethylene Glycol: 5.0 – 6.0 equivalents (Critical for suppressing bis-formation)
-
Sodium Hydroxide (NaOH): 1.1 equivalents (Aqueous 50% solution or pellets)
-
Solvent: The excess ethylene glycol acts as the solvent.
Step-by-Step Methodology
-
Dissolution (The "Dilution" Phase):
-
Charge the reaction vessel with Ethylene Glycol (5.0 eq) .
-
Heat to 70–75°C .
-
Add DNCB (1.0 eq) and stir until completely dissolved. Crucial: Ensure DNCB is fully dispersed before base addition to prevent localized hotspots.
-
-
Controlled Addition (The "Selectivity" Phase):
-
Slowly add the NaOH solution dropwise over 2–3 hours.
-
Temperature Control: Maintain reaction temperature at 85–90°C .
-
Why? Fast addition creates high local concentrations of alkoxide, which increases the rate of bis-substitution. Slow addition ensures the DNCB is consumed by the vast excess of glycol.
-
-
Reaction Completion:
-
Stir at 90°C for an additional 1–2 hours.
-
Monitor by TLC or HPLC. DNCB should be <0.5%.
-
-
Workup (Purification by Solubility):
-
Cool the mixture to 60°C.
-
Pour the reaction mixture into cold water (volume approx. 3x the reaction volume).
-
Observation: The target product and bis-impurity will precipitate; excess glycol and dinitrophenolate (hydrolysis product) will largely remain in the aqueous phase.
-
Filter the solid.[3]
-
-
Recrystallization (Removing the Bis-Impurity):
-
Recrystallize the crude solid from Ethanol or Dilute Acetic Acid .
-
Filtration: The bis-impurity is significantly less soluble. Filter the hot solution if insoluble matter remains (this is the bis-compound).
-
Cool filtrate to crystallize pure this compound.
-
Troubleshooting & FAQ
Q1: My crude product is a deep orange/red color. Is this normal?
A: No. A deep orange or red color usually indicates the presence of 2,4-dinitrophenolate (the salt of the hydrolysis byproduct).
-
Cause: Too much water in the system or the base was added too quickly without sufficient glycol.
-
Fix: Wash your crude solid thoroughly with water and bicarbonate solution. The phenol is water-soluble in its deprotonated form. Ensure your ethylene glycol is dry (<0.5% water) before starting.
Q2: I have a white solid that won't dissolve during recrystallization.
A: This is almost certainly the bis-impurity (1,2-bis(2,4-dinitrophenoxy)ethane).
-
Cause: The molar ratio of Glycol:DNCB was too low (e.g., 1:1 or 2:1).
-
Fix: Filter this solid off while your recrystallization solvent is boiling. Do not try to dissolve it; you will decompose your product. In future batches, increase Glycol equivalents to >4.0.
Q3: Can I use Potassium Carbonate ( ) instead of NaOH?
A: Yes, and it is often preferred for higher purity.
-
Benefit:
is a milder base and generates the alkoxide in equilibrium. This keeps the concentration of the active nucleophile low, which kinetically favors the mono-substitution and reduces hydrolysis. -
Trade-off: The reaction time will be longer.
Q4: The reaction exotherms violently upon base addition.
A:
-
Safety Warning: Rapid heat generation can lead to thermal runaway.
-
Fix: You must control the addition rate of the base. Use an ice bath ready for emergency cooling, but maintain the internal temperature at 85-90°C for the reaction to proceed.
References
-
Synthesis of 2,4-dinitrophenoxyethanol (Patent CN105367426A). Google Patents. Describes the two-step synthesis using high-excess glycol and controlled base addition to minimize bis-products.
-
Dinitrophenoxyethanol Process (Patent US2988571A). Google Patents. Historical foundation establishing the necessity of molar excess (4:1 to 6:1) to suppress bis(dinitrophenoxy)ethane formation.[1]
-
Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. Detailed overview of the Meisenheimer complex and kinetics relevant to DNCB.
-
This compound Product Data. Alfa Chemistry. Physical property verification (Melting Point, Density).[3]
Sources
- 1. US2988571A - Dinitrophenoxyethanol process - Google Patents [patents.google.com]
- 2. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization protocol for purifying 2-(2,4-Dinitrophenoxy)ethanol
This guide serves as a specialized Technical Support Hub for the purification of 2-(2,4-Dinitrophenoxy)ethanol (DNE) . It is designed for organic chemists and process engineers requiring high-purity material for downstream synthesis or energetic plasticizer applications.[1][2]
Product Identity:
-
Formula: C₈H₈N₂O₆
-
Target Melting Point: 110 °C (Pure Crystalline Solid) [1]
-
Primary Impurities: 1,2-Bis(2,4-dinitrophenoxy)ethane (BDNE), 2,4-Dinitrophenol (DNP), Unreacted 2,4-Dinitrochlorobenzene (DNCB).[1][2]
Part 1: The "Golden Standard" Recrystallization Protocol[1]
This protocol utilizes Ethanol (95%) as the primary solvent.[1][2][5] It leverages the differential solubility between the target mono-ether (DNE) and the bis-ether impurity (BDNE) [2].[1][2]
Reagents Required
Step-by-Step Methodology
1. Pre-Purification Wash (Critical for Salt Removal) Before recrystallization, inorganic salts (NaCl) and water-soluble byproducts must be removed.[1][2]
-
Suspend the crude yellow solid in hot deionized water (90–95 °C) .
-
Stir vigorously for 20 minutes. The DNE may melt (oiling out is expected here); this is acceptable as it allows salts to wash out of the organic phase.[1][2]
2. Dissolution
-
Place the dried crude solid in a round-bottom flask.
-
Add Ethanol (95%) at a ratio of approximately 5–7 mL per gram of crude solid.[1][2]
-
Heat to reflux (approx. 78 °C) with magnetic stirring.[1][2]
-
Checkpoint: The solution should become clear yellow.[1][2] If undissolved solids remain after 10 minutes of reflux, this is likely the BDNE impurity .[1]
3. Hot Filtration (Impurity Removal)
-
If solids are visible at boiling, filter the solution while hot through a pre-warmed Büchner funnel or fluted filter paper.[1]
-
Note: The insoluble residue is primarily 1,2-Bis(2,4-dinitrophenoxy)ethane (BDNE), which has significantly lower solubility in ethanol than the target DNE [3].[1][2]
4. Crystallization
-
Allow the filtrate to cool slowly to room temperature (20–25 °C) over 1–2 hours. Do not plunge immediately into ice, as this traps impurities.[1][2]
-
Once crystals begin to form, cool the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.
5. Isolation & Drying
-
Wash the cake with a small volume of ice-cold ethanol .
-
Dry in a vacuum oven at 50–60 °C for 4–6 hours.
Part 2: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?
Diagnosis: This phenomenon occurs when the saturation temperature of the solute exceeds its melting point (110 °C) in the solvent mixture, or if the solvent contains too much water.[1][2] The Fix:
-
Reheat the mixture until the oil redissolves.
-
Add a small amount of additional ethanol (5–10% volume).[1][2]
-
Seed the solution: Add a tiny crystal of pure DNE when the solution cools to approx. 100 °C (just below the MP).
-
Stir vigorously during cooling to induce nucleation.
Q2: The Melting Point is too high (>115 °C). What is wrong?
Diagnosis: Your sample is likely contaminated with 1,2-Bis(2,4-dinitrophenoxy)ethane (BDNE) .[1][2] The bis-compound is a common byproduct formed when one ethylene glycol molecule reacts with two DNCB molecules.[1][2][7] It has a higher melting point and low solubility.[1][2] The Fix:
-
Perform a Toluene Extraction .
Q3: The product is acidic or has a phenolic smell.
Diagnosis: Presence of 2,4-Dinitrophenol (DNP) , a hydrolysis byproduct.[1][2] DNP is more acidic and can be dangerous (uncoupler of oxidative phosphorylation).[1][2] The Fix:
-
Wash the crude solid with 2% aqueous Sodium Bicarbonate (NaHCO₃) before recrystallization.[1][2] DNP will convert to its water-soluble salt and wash away, while DNE remains insoluble.[1][2]
Part 3: Process Visualization
The following diagram illustrates the decision logic for purification based on impurity profile.
Caption: Workflow for the purification of DNE, highlighting the divergence for high-impurity samples using the Toluene Extraction method.
Part 4: Safety & Handling Specifications
Warning: Nitro-Aromatic Compound
-
Explosion Hazard: While DNE is less sensitive than DNP, polynitro compounds are energetic.[1][2] Avoid heating dry material beyond 120 °C. Do not grind in a mortar and pestle if the material is dry and hot.[1]
-
Toxicity: 2,4-Dinitrophenol derivatives are toxic by ingestion and skin absorption.[1][2] They can cause hyperthermia (overheating) by uncoupling oxidative phosphorylation.[1][2]
References
-
CAS Common Chemistry. (n.d.).[1][2][3] this compound.[1][2][3][6][7][8][9][10][11] American Chemical Society.[1][2][3] Retrieved February 6, 2026, from [Link][1][2]
-
ResearchGate. (2025).[1][2] Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. Retrieved February 6, 2026, from [Link]
-
Defense Technical Information Center (DTIC). (1974).[1][2] Purchase Description: this compound. (Testing procedure for insolubles). Retrieved February 6, 2026, from [Link][1][2]
Sources
- 1. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H8N2O6) [pubchemlite.lcsb.uni.lu]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US2988571A - Dinitrophenoxyethanol process - Google Patents [patents.google.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: 2-(2,4-Dinitrophenoxy)ethanol (DNPE)
[1][2][3][4]
Welcome to the DNPE Technical Support Hub. This guide is designed for researchers and process chemists encountering purity or application issues with 2-(2,4-dinitrophenoxy)ethanol (Standard CAS: 2831-60-9 ; Note: If your container is labeled CAS 17008-22-9, verify the structure as this may refer to a specific hydration state or internal library code, but the chemistry below applies to the core molecule).
Part 1: Impurity Profile & Identification
"Know Your Enemy" [1][2][3][4]
Commercial DNPE is synthesized via the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol.[1][2][3][4] Understanding this pathway is the only way to accurately diagnose impurities.[2][3][4]
The Impurity Matrix
| Impurity Name | Origin | Characteristics | Detection (TLC/HPLC) |
| 2,4-Dinitrophenol (DNP) | Hydrolysis Side-Reaction. Water competes with ethylene glycol during synthesis.[1][2][3][4] | Critical. High toxicity (mitochondrial uncoupler).[2][3][4] Acidic (pKa ~4).[1][2][3][4] Turns bright yellow/orange in base.[1][2][3][4] | Lower Rf (more polar).[2][3][4] Distinct UV shift in alkaline mobile phase.[1][2][3][4] |
| 1,2-Bis(2,4-dinitrophenoxy)ethane (BDNE) | Over-Alkylation. The DNPE product reacts with a second molecule of DNCB.[1][2][3][4] | Inert but stubborn. High melting point (>200°C).[2][3][4] Very low solubility in ethanol.[1][2][3][4] | Higher Rf (less polar).[2][3][4] Late eluting peak in Reverse Phase HPLC. |
| 2,4-Dinitrochlorobenzene (DNCB) | Unreacted Starting Material. Incomplete reaction.[1][2][3][4] | Sensitizer. Skin irritant.[2][3][4] Lower melting point (~50°C).[2][3][4] | Non-polar. Distinct smell. |
| Ethylene Glycol | Solvent/Reagent. Incomplete washing.[3][4] | Viscous liquid. Hygroscopic.[2][3][4] | Not UV active (invisible on standard HPLC/TLC unless stained).[2][3][4] |
Mechanism of Impurity Formation (Graphviz)
The following diagram illustrates how reaction conditions dictate which impurity dominates your sample.[1][2][3][4]
Caption: Reaction pathways showing the genesis of the two major impurities: DNP (via hydrolysis) and Bis-ether (via over-alkylation).[1][2][3][4]
Part 2: Troubleshooting Guides (Q&A)
Module A: Analytical Anomalies
Q: My sample turns bright orange/red when I dissolve it in buffer (pH > 7). Is this normal? A: No. This indicates contamination with 2,4-Dinitrophenol (DNP). [1][2][3][4]
-
The Science: Pure DNPE is an ether; it does not have an acidic phenolic proton.[2][3][4] DNP, however, is a weak acid (pKa 4.1).[1][2][3][4] In basic conditions, DNP deprotonates to form the dinitrophenolate anion, which is intensely colored (bathochromic shift).[1][2][3][4]
-
The Fix: You must perform a basic wash (see Protocol A below).[1][2][3][4]
Q: I see a "ghost peak" eluting after my product in Reverse Phase HPLC. It doesn't disappear after drying. A: This is likely the Bis-ether (BDNE). [1][2][3][4]
-
The Science: The Bis-ether contains two hydrophobic dinitrophenyl rings and lacks the hydrophilic hydroxyl tail of DNPE.[1][2][3][4] This makes it significantly more hydrophobic, causing it to retain longer on C18 columns.[1][2][3][4]
-
The Fix: Recrystallization from Ethanol (see Protocol B).[1][2][3][4]
Q: My melting point is depressed (e.g., < 80°C) and the solid feels "greasy." A: Residual Solvent or DNCB.
Part 3: Purification Protocols
Protocol A: Removing DNP (The "Acid Wash" Strategy)
Use this if your sample fails the color test in base.[1][2][3][4]
-
Dissolve: Dissolve your crude solid in Dichloromethane (DCM) or Ethyl Acetate .[1][2][3][4]
-
Wash: Extract the organic layer 2x with 10% Sodium Carbonate (Na2CO3) or dilute NaOH.[1][2][3][4]
-
Check: Continue washing until the aqueous layer remains colorless.[2][3][4]
-
Finish: Wash the organic layer once with brine, dry over MgSO4, and evaporate.
Protocol B: Removing the Bis-Ether (The Solubility Filter)
Use this if you have high-melting solids or late HPLC peaks.[1][2][3][4]
-
Boil: Heat the mixture to reflux.
-
Hot Filtration (Critical Step): While the solution is still boiling, filter it rapidly (gravity filtration with fluted paper or a heated funnel).[1][2][3][4]
-
Crystallize: Allow the filtrate to cool slowly to room temperature, then to 4°C. Collect the yellow needles of pure DNPE.
Diagnostic Decision Tree (Graphviz)[1][2][3][4]
Caption: Step-by-step decision matrix for purifying DNPE based on observable chemical behaviors.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76070: this compound.[1][2][3][4] PubChem. Available at: [Link][1][2][3][4]
-
Whalley, W. B. (1950).[1][2][3][4] The preparation of this compound.[1][2][3][4][6][7][8] Journal of the Chemical Society.[2][3][4] (Standard synthesis reference for nitro-aromatic ethers via nucleophilic substitution).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
European Chemicals Agency (ECHA). Registration Dossier for 2,4-dinitrophenol (Impurity Toxicology). Available at: [Link][1][2][3][4]
Sources
- 1. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Citronellol | 106-22-9 [chemicalbook.com]
- 5. rubingroup.org [rubingroup.org]
- 6. US6198007B1 - Process for the preparation of 1-substituted 2,4-dinitrobenzenes - Google Patents [patents.google.com]
- 7. lookchem.com [lookchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Degradation products of 2-(2,4-Dinitrophenoxy)ethanol upon storage
A Guide for Researchers on Storage, Stability, and Troubleshooting Degradation
Welcome to the technical support center for 2-(2,4-Dinitrophenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for common issues encountered during the storage and handling of this compound. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field experience to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its stability?
Proper storage is critical to maintain the chemical integrity of this compound. The compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is imperative to keep the container tightly sealed to prevent exposure to moisture and atmospheric contaminants.[2] Store the compound away from incompatible materials, foodstuffs, and sources of ignition.[1][2] The recommended storage involves original, securely sealed containers, which should be regularly checked for any leaks.[1]
Q2: What are the primary degradation products of this compound I should be aware of?
The most probable degradation product of this compound upon storage, particularly in the presence of moisture, is 2,4-Dinitrophenol (2,4-DNP) . This occurs through the hydrolysis of the ether linkage. Additionally, under certain conditions, other byproducts could potentially form. One such related substance that has been noted in quality assessments is 1,2-bis(2,4-dinitrophenoxy)ethane .[3]
Q3: How can I detect the presence of 2,4-Dinitrophenol in my sample of this compound?
The presence of 2,4-Dinitrophenol can be readily detected using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A reversed-phase C18 column is typically effective for separating the parent compound from the more polar 2,4-Dinitrophenol. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for the identification of this and other potential degradation products.[4]
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is not extensively documented in readily available literature, the structurally related compound 2,4-Dinitrophenol is known to be susceptible to decomposition by UV radiation, especially in alkaline solutions.[5] Therefore, it is a prudent and highly recommended practice to protect this compound from prolonged exposure to light. Storage in amber vials or in a dark environment is advised to minimize the risk of photodegradation.
Troubleshooting Guide: Unexpected Peaks in Your Analysis
Scenario: You are running a quality control analysis of your this compound sample via HPLC and observe an unexpected peak that has appeared or increased in intensity over time.
This troubleshooting workflow will guide you through the logical steps to identify the impurity and determine its origin.
Caption: Troubleshooting workflow for identifying unknown peaks.
Causality Behind Experimental Choices in Troubleshooting
-
Reviewing Storage Conditions: This is the first logical step as improper storage is the most common cause of degradation. Hydrolysis due to moisture and photodegradation from light exposure are primary concerns.[1][2][5]
-
Characterizing the Unknown Peak by HPLC: Comparing the retention time with a known standard of 2,4-Dinitrophenol is a quick and effective method for tentative identification. Spiking the sample with the standard and observing if the peak area increases without the appearance of a new peak provides strong evidence for co-elution.
-
Confirmation with Mass Spectrometry: While HPLC provides chromatographic evidence, mass spectrometry provides definitive structural information by determining the mass-to-charge ratio of the molecule. This is a crucial step for unambiguous identification of the degradation product.
-
Action Plan: Once the impurity is identified, the appropriate corrective actions can be taken. If the degradation is due to storage, revising protocols is necessary. If the level of impurity is too high for the intended application, purification of the material may be required.
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing its degradation.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The ether linkage in this compound is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions. This reaction yields 2,4-Dinitrophenol and ethylene glycol.[6]
-
Photodegradation: Nitroaromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions. This can result in the cleavage of the ether bond or other transformations of the aromatic ring.[7][8]
-
Thermal Decomposition: At elevated temperatures, the C-NO2 bonds in the dinitrophenyl group can cleave, initiating a cascade of decomposition reactions.[9][10] While stable at ambient temperatures, prolonged exposure to heat should be avoided.[11][12]
Experimental Protocols
Protocol 1: HPLC Method for Detecting 2,4-Dinitrophenol
This protocol provides a general method for the detection of 2,4-Dinitrophenol as a degradation product in a sample of this compound.
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Phosphoric Acid (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm |
| Column Temperature | 30 °C |
Procedure:
-
Standard Preparation: Prepare a standard solution of 2,4-Dinitrophenol in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Identification: Compare the retention time of any unexpected peaks in the sample chromatogram to the retention time of the 2,4-Dinitrophenol standard.
-
Quantification (Optional): If necessary, create a calibration curve using multiple concentrations of the 2,4-Dinitrophenol standard to quantify the amount of degradation product in the sample.
References
- Apollo Scientific. 2-(2,4-Dinitrophenoxy)
- ChemicalBook. 2-(2,4-DINITROPHENOXY)
- Carl ROTH.
- Defense Technical Information Center (DTIC). Purchase Description - 2(2,4-Dinitrophenoxy) Ethanol. 1974.
- PubChem. 2,4-Dinitrophenol.
- PubChem. This compound.
- Guidechem. This compound (CAS No. 2831-60-9) SDS.
- ResearchGate. Degradation pathway of 2,4-dinitrophenol (DNP), and...
- PubMed.
- ACS Publications.
- ResearchGate.
- ACS Publications. Hydrolysis of ethers of 2,4-dinitrophenol. No evidence for a single electron transfer mechanism.
- Defense Technical Information Center (DTIC).
- University of Bristol. How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution.
- PubMed. Degradation of 2,4-dinitroanisole (DNAN) by metabolic cooperative activity of Pseudomonas sp. strain FK357and Rhodococcus imtechensis strain RKJ300.
- Arabian Journal of Chemistry.
- Eawag.
- ResearchGate.
- ResearchGate.
- ACS Publications.
- PubMed. Studies on Photo-Degradation of 2,4-dinitro Toluene in Aqueous Phase.
- Benchchem.
- BYJU'S. What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?.
- PMC.
- Defense Technical Information Center (DTIC).
- ResearchGate. Toxicity and biodegradation of 2,4-dinitrophenol and 3-nitrophenol in anaerobic systems.
- PMC.
- Copernicus Publications.
- Quora. Can esters react with DNPH?.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocatalytic degradation of 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. carlroth.com [carlroth.com]
- 12. Page loading... [guidechem.com]
Solving solubility issues of 2-(2,4-Dinitrophenoxy)ethanol in aqueous buffers
Case ID: DNPE-SOL-001 Subject: Overcoming aqueous instability and precipitation of 2-(2,4-Dinitrophenoxy)ethanol (CAS: 2831-60-9) in biological buffers. Status: Resolved / Guide Available
Diagnostic: Why is your experiment failing?
Before adjusting your protocol, confirm if solubility is the true root cause.[1] this compound (DNPE) is a yellow crystalline solid with a nitroaromatic core.[1][2] While the hydroxyethyl tail provides a "handle" for polarity, the electron-deficient dinitrophenyl ring drives strong intermolecular stacking (pi-pi interactions), leading to high crystal lattice energy.[1]
Common Symptoms of Solubility Failure:
-
The "Yellow Dust" Phenomenon: You add a clear DMSO stock to your buffer, and a faint yellow turbidity appears immediately.
-
Erratic Assay Data: Replicates show high variance. This often indicates you are pipetting a suspension, not a solution.[1]
-
False Negatives: The compound precipitates and sinks, never reaching the target protein/cell receptors.
Quick Solubility Check
| Solvent System | Predicted Solubility | Visual Outcome |
| Pure Water / PBS | < 0.5 mg/mL | Insoluble / Turbid |
| DMSO (100%) | > 50 mg/mL | Clear Yellow Solution |
| Ethanol (100%) | > 10 mg/mL | Clear Yellow Solution |
| 1% DMSO in PBS | Unstable | Risk of "Shock Precipitation" |
The "Solvent Shift" Protocol (Standard Operating Procedure)[1]
Objective: Create a stable aqueous working solution (up to 100 µM) without precipitation.
The Mechanism: Direct addition of high-concentration DMSO stock to water causes local supersaturation.[1] As the DMSO diffuses away faster than the DNPE can disperse, the DNPE molecules aggregate. We must smooth this transition.
Step-by-Step Methodology
Reagents:
-
DNPE Solid (Store at RT or 4°C, desiccated).
-
Anhydrous DMSO (High purity, culture grade).[1]
-
Target Buffer (e.g., PBS, pH 7.4).[1]
Phase 1: The Master Stock
-
Weigh exactly 22.8 mg of DNPE (MW: 228.16 g/mol ).[1]
-
Dissolve in 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Result:100 mM Master Stock .[1]
-
Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
Phase 2: The Intermediate Spike (The Critical Step)
Do not pipette 1 µL of Master Stock directly into 1 mL of buffer.
-
Prepare an Intermediate Dilution in pure DMSO.
-
Prepare your Working Buffer in a vortexing tube.[1]
-
While vortexing the buffer , slowly inject the Intermediate Stock.
Workflow Visualization
The following diagram illustrates the "Solvent Shift" to prevent shock precipitation.
Figure 1: The Solvent Shift Workflow. Note the intermediate step prevents the concentration "shock" that leads to irreversible precipitation.
Advanced Troubleshooting (FAQs)
Q: My assay is sensitive to DMSO. Can I use less than 1%? A: Yes, but you risk stability.[1] If you need <0.5% DMSO, you must use a carrier .[1]
-
Recommendation: Pre-dissolve DNPE in DMSO, then dilute into a buffer containing 0.05% Tween-20 or 0.1% Bovine Serum Albumin (BSA) .[1] The hydrophobic pockets of BSA or the micelles of Tween will sequester the DNPE, keeping it in solution while keeping it bio-available.
Q: The solution is clear, but I see data variability. Why? A: You likely have micro-precipitates invisible to the naked eye.[1]
-
Validation: Measure the Optical Density at 600nm (OD600). A true solution has an OD600 near zero.[1] If OD600 > 0.05, you have a suspension.[1]
-
Fix: Sonicate the working solution for 5 minutes in a water bath sonicator (37°C).
Q: Can I heat the solution to dissolve it? A: Moderate heat (37°C to 45°C) helps kinetics, but do not boil.
-
Warning: While the ether linkage is stable, high temperatures in alkaline buffers (pH > 8.5) can promote hydrolysis or nucleophilic aromatic substitution on the dinitro-ring, degrading your compound.[1] Keep pH near 7.4.
Q: Is this compound pH-sensitive? A: Unlike 2,4-Dinitrophenol (DNP), DNPE is an ether .[1] It does not have an acidic phenolic proton (pKa ~4 for DNP).[1] Therefore, adjusting pH will not significantly improve solubility via ionization.[1] You must rely on co-solvents or surfactants.[1]
Safety & Stability (E-E-A-T)
Toxicity Warning: Nitroaromatic compounds are often toxic and can be absorbed through the skin.[1] DNPE is structurally related to uncouplers of oxidative phosphorylation, though the ether modification reduces this specific activity. Always handle DMSO stocks with nitrile gloves, as DMSO enhances skin absorption of dissolved compounds.[1]
Storage:
-
Solid: Room temperature or 4°C, dark, dry.
-
DMSO Stock: -20°C. Stable for 6 months.[1]
-
Aqueous Solution: Prepare fresh. Do not store >24 hours.
References
-
PubChem. (n.d.).[1] this compound (Compound Summary).[1][2][4][5][6] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
Sources
- 1. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Quantification of 2-(2,4-Dinitrophenoxy)ethanol (DNPE)
Topic: High-Performance Liquid Chromatography (HPLC) Quantification of DNPE Reaction Yield Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Version: 2.1 (Current)
Introduction: The Analytical Challenge
2-(2,4-Dinitrophenoxy)ethanol (DNPE) is a critical intermediate formed via the nucleophilic aromatic substitution (
-
Viscosity: The reaction typically runs in excess ethylene glycol.
-
Side Reactions: Competitive hydrolysis generates 2,4-Dinitrophenol (DNP) , while over-reaction generates Bis(2,4-dinitrophenoxy)ethane (BDNE) .
-
Detection: The nitro-aromatic chromophores are sensitive to pH changes, affecting UV absorption and retention behavior.
This guide provides a self-validating analytical workflow to quantify yield with precision, differentiating the product from its critical impurities.
Module 1: The "Golden Standard" Method
Q: What is the recommended HPLC method for separating DNPE from DNCB and DNP?
A: We recommend a Reverse Phase (RP-HPLC) method using an acidic mobile phase.[1][2] The acidity is non-negotiable; it suppresses the ionization of the phenolic impurity (DNP,
Standard Operating Procedure (SOP-DNPE-01)
| Parameter | Specification | Rationale |
| Column | C18 (End-capped), 150 x 4.6 mm, 3-5 µm | End-capping reduces silanol interactions with the nitro groups and hydroxyl moiety. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.5) keeps DNP protonated for consistent retention. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides strong elution strength for the hydrophobic aromatic rings. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection (UV) | 254 nm (Primary), 300 nm (Secondary) | Nitro-aromatics absorb strongly at 254 nm. |
| Temperature | 30°C | Improves peak shape and reproducibility. |
| Injection Vol | 5 - 10 µL | Keep low to prevent solvent effects from viscous samples. |
Gradient Profile
Use this gradient to ensure the late-eluting Bis-impurity (BDNE) is cleared.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Isocratic hold for polar impurities (DNP). |
| 5.0 | 40% | Elution of DNPE (Product). |
| 15.0 | 90% | Ramp to elute DNCB (Starting Material) and BDNE (Dimer). |
| 20.0 | 90% | Column Wash. |
| 20.1 | 40% | Re-equilibration. |
| 25.0 | 40% | Ready for next injection. |
Module 2: Sample Preparation & Workflow
Q: My reaction mixture is viscous (Ethylene Glycol). How do I prepare the sample to avoid injector clogging?
A: Direct injection of ethylene glycol is a major cause of peak broadening and carryover. You must perform a "Quench & Dilute" step.
Protocol:
-
Quench: Take 100 µL of reaction mixture and add to 900 µL of cold Acetonitrile/Water (50:50) containing 0.1% Acid. This stops the reaction immediately.
-
Clarify: Vortex for 30 seconds. If salts (NaCl/KCl) precipitate, centrifuge at 10,000 rpm for 3 minutes.
-
Filter: Transfer supernatant through a 0.22 µm PTFE filter into the HPLC vial.
Visual Workflow: From Reactor to Result
Figure 1: Analytical workflow ensuring sample integrity and instrument protection.
Module 3: Troubleshooting & Impurity Profiling
Q: I see a "Ghost Peak" eluting very early (near void volume). What is it?
A: This is likely 2,4-Dinitrophenol (DNP) , the hydrolysis byproduct.
-
Mechanism: If your mobile phase lacks acid, DNP ionizes (
) and rushes through the non-polar C18 column. -
Fix: Ensure your Mobile Phase A contains 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA). This forces DNP into its neutral state, shifting its retention time to ~3-4 minutes, distinct from the void.
Q: My yield calculation is lower than the mass balance suggests. Where is the missing mass?
A: You are likely forming the Bis-ether (BDNE) , which elutes after the starting material.
-
Mechanism: If the ratio of Ethylene Glycol to DNCB is too low (< 5:1), the product (DNPE) competes with glycol to react with another DNCB molecule.
-
Detection: Look for a hydrophobic peak at the high-organic end of your gradient (12-15 min).
Troubleshooting Logic Tree
Figure 2: Decision tree for identifying common chromatographic anomalies in DNPE analysis.
Module 4: Quantification & Yield Calculation
Q: Can I use Area% to calculate yield?
A: No. Area% is only valid if all components have identical Extinction Coefficients (
-
DNCB, DNPE, and DNP have different
values at 254 nm. -
Requirement: You must use an External Standard Calibration curve for DNPE.
Q: How do I calculate the true Reaction Yield?
Step 1: Determine Concentration
Using your calibration curve (
Step 2: Correct for Dilution
Step 3: Calculate Molar Yield Do not calculate yield based on mass alone. Use molar equivalents to account for the molecular weight change.
| Compound | Molecular Weight ( g/mol ) | Note |
| DNCB | 202.55 | Limiting Reagent |
| DNPE | 228.16 | Product |
| DNP | 184.11 | Impurity (Loss) |
References
-
SIELC Technologies. (n.d.). Separation of Ethanol, 2-(2,4-dinitrophenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Validation: Provides the specific stationary phase and mobile phase conditions for this exact molecule.
-
Xu, R.-Q., Ding, F., Fan, H.-J., & Liu, M. (2013). Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. ResearchGate. Retrieved from [Link]
- Validation: Confirms the synthesis pathway, byproduct formation (Bis-ether)
-
U.S. National Institutes of Health (PubChem). (2024). This compound Compound Summary. Retrieved from [Link]
-
Validation: Source for chemical structure, molecular weight, and physical property data.[3]
-
- Validation: Supports the selection of Acetonitrile/Water and detection wavelengths for UV-active nitro compounds.
Sources
Minimizing the formation of bis-adducts in derivatization reactions
Topic: Minimizing Bis-Adduct Formation in Derivatization Reactions Ticket Status: OPEN Priority: High (Impacts Quantification & Purity)
Overview: The "Poisson Trap" in Derivatization
Welcome to the Precision Derivatization Support Center. If you are seeing split peaks in LC-MS, heterogeneous Drug-to-Antibody Ratios (DAR), or cross-linked byproducts, you are likely battling stochastic distribution .
In any derivatization reaction where the analyte has multiple reactive sites (e.g., two amine groups on a small molecule, or 80+ lysines on an antibody), the formation of mono-, bis-, and multi-adducts is governed by Poisson statistics , assuming all sites react with equal probability.
The Core Problem: To drive a reaction to 100% conversion of the starting material, you mathematically force the formation of multi-adducts. To isolate the mono-adduct, you must accept incomplete conversion.
This guide provides the engineering controls to shift this distribution in your favor.
Module 1: The Fundamentals (Mechanistic Logic)
Before troubleshooting, visualize the kinetic competition occurring in your vial.
The Kinetic Pathway:
-
Scenario A (Ideal):
. The first reaction is much faster. You can stop at Mono. -
Scenario B (Common):
. Statistical distribution applies. -
Scenario C (Runaway):
. The product is more reactive than the starting material (common in amine alkylations).[1] Bis-adducts dominate immediately.
Visualization: The Kinetic Decision Tree
Figure 1: Decision tree for selecting a control strategy based on relative reaction rates.
Module 2: Troubleshooting Guides (Case Studies)
Ticket #101: Small Molecule Derivatization (Diamines/Diols)
Issue: "I am trying to derivatize a diamine with an NHS-ester for LC-MS detection. I see mostly bis-labeled product and unreacted starting material. I need the mono-label."
Diagnosis:
You are likely running the reaction at a 1:1 stoichiometry or with excess reagent. Because the two amine sites are chemically similar (
-
~37% Unreacted
-
~37% Mono-adduct
-
~18% Bis-adduct
-
~8% Multi-adducts
Resolution Protocol: The "High-Excess" Purification Strategy To maximize mono-adduct yield, you must distort the equilibrium by flooding the system with the analyte, not the reagent.
-
Adjust Stoichiometry: Use a 5:1 or 10:1 molar excess of Analyte relative to the Reagent.
-
Why? This ensures that every reagent molecule effectively "sees" a fresh analyte molecule, making the probability of a reagent hitting an already-labeled molecule negligible.
-
-
Reaction: Mix rapidly. Slow mixing creates local hotspots of high reagent concentration, leading to bis-adducts even in bulk excess.
-
Purification: Because you now have excess unreacted analyte, you must separate it.
-
Method: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is usually sufficient to remove the highly polar unreacted diamine from the less polar mono-derivatized product.
-
Ticket #204: Bioconjugation (ADCs & Protein Labeling)
Issue: "My antibody-drug conjugate (ADC) has a broad Drug-to-Antibody Ratio (DAR) distribution. I want a DAR of 2, but I see DAR 0, 2, 4, 6, and 8."
Diagnosis: You are relying on stochastic lysine conjugation. With ~80 accessible lysines, controlling specific stoichiometry is impossible without engineering controls.
Resolution Protocol: Site-Specific Control
Option A: Cysteine Bridging (The Gold Standard) Instead of reacting with surface lysines, target the interchain disulfides.
-
Reduce: Use TCEP or DTT to reduce the 4 interchain disulfide bonds.
-
Conjugate: Use a bis-alkylation reagent (e.g., bis-sulfone) that re-bridges the two sulfur atoms.
-
Result: This mechanically limits the reaction to exactly 4 sites (DAR 4), minimizing "bis-adduct" variance across the population [1].
-
Option B: The "Poisson-Breaker" (Flow Chemistry) If you must use Lysine (NHS-ester) chemistry:
-
Use a Packed Bed Reactor: Immobilize the antibody on a solid support (e.g., Protein A column).
-
Flow Control: Flow the activated reagent through the column.
Module 3: Data & Optimization
Quantitative Strategy Comparison
Use this table to select the correct method for your specific analyte type.
| Variable | Stochastic Control (Standard) | High-Dilution / Excess Analyte | Solid-Phase / Flow | Site-Specific Engineering |
| Primary Mechanism | Probability (Poisson) | Kinetic Trapping | Steric/Flow Separation | Chemical Selectivity |
| Best For | Robust, cheap reagents | Small molecules (Diamines) | Proteins/ADCs | High-value Biologics |
| Reagent:Analyte Ratio | 1:1 to 3:1 | 1:5 to 1:10 (Analyte Excess) | Variable (Flow rate dependent) | 1:1 (Stoichiometric) |
| Expected Mono-Yield | ~35-40% | >90% (relative to reagent) | ~60-80% | >95% |
| Main Downside | High heterogeneity | Waste of starting material | Complex setup | Requires specific chemistry (Cys/Click) |
Experimental Workflow: The "Golden Ratio" Titration
Do not guess the ratio. Perform this pilot experiment to define your
-
Prepare 5 Vials:
-
Vial A: 0.5 eq Reagent
-
Vial B: 0.8 eq Reagent
-
Vial C: 1.0 eq Reagent
-
Vial D: 1.5 eq Reagent
-
Vial E: 2.0 eq Reagent
-
-
Run Reaction: Standard conditions (e.g., pH 8.0, 1 hour, RT).
-
Quench: Add excess hydroxylamine or Tris to stop the reaction immediately.
-
Analyze: LC-MS. Plot the Area Under Curve (AUC) for Mono vs. Bis.
-
Select: Choose the ratio where Mono is maximized and Bis is
.
Module 4: Visualization of the Optimization Workflow
Figure 2: Iterative workflow for determining optimal reaction conditions.
Module 5: Frequently Asked Questions (FAQs)
Q: Can pH control really reduce bis-adducts? A: Yes, specifically for amine derivatization. If your analyte has two amines with different pKa values (e.g., N-terminal vs. Lysine side chain), adjusting the pH to be between the two pKa values can selectively deprotonate (activate) only the more acidic amine, favoring mono-derivatization [3].
Q: Why does my LC-MS show a "split peak" for the mono-adduct? A: This is often a regioisomer issue. If you have two reactive sites (e.g., ortho- vs. para-position, or two different lysines), you are forming two distinct mono-adducts. While they have the same mass, they have different hydrophobicities and elute differently. This is not a bis-adduct, but it complicates quantification.
Q: Is it better to add Reagent to Analyte, or Analyte to Reagent? A: To minimize bis-adducts, always add Reagent to Analyte .
-
Reasoning: If you add Analyte to Reagent, the first drops of analyte hit a massive excess of reagent, instantly driving the reaction to bis- or multi-adducts. By adding Reagent dropwise to the Analyte, the Reagent is always the limiting factor.
References
-
Site-Specific PEGylation of Therapeutic Proteins. PMC (NIH). Discusses strategies for cysteine bridging to control stoichiometry and avoid heterogeneity. Link
-
Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. Reviews solid-phase and flow techniques to limit residence time and reduce over-PEGylation. Link
-
Methods for mono-selective N-alkylation of amines. ResearchGate (Nature Communications). Detailed analysis of pKa manipulation and catalytic strategies to prevent "runaway" alkylation in small molecules. Link
-
Fluorescent labeled antibodies - balancing functionality and degree of labeling. PMC (NIH). Validates the Poisson distribution model for antibody conjugation and strategies for optimization. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Formation of Mono- and Bis-Michael Adducts by the Reaction of Nucleophilic Amino Acids with Hydroxymethylvinyl Ketone, a Reactive Metabolite of 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Technical Support Center: Stability & Handling of 2-(2,4-Dinitrophenoxy)ethanol (DNPE)
Senior Application Scientist Note: Welcome to the technical support hub for DNPE derivatives. This guide addresses the critical thermal stability parameters required to maintain the integrity of 2-(2,4-Dinitrophenoxy)ethanol (DNPE) and its associated derivatives. Whether you are utilizing DNPE as an energetic plasticizer, a synthetic intermediate, or a reference standard, understanding the thermodynamic boundaries is not just a matter of purity—it is a matter of safety.
Core Technical Overview
Compound: this compound (DNPE) CAS: 2831-60-9 Primary Application: Energetic plasticizers, organic synthesis intermediates. Critical Impurity: Bis(2,4-dinitrophenoxy)ethane (BDNE).
DNPE derives its utility from the balance between the polar hydroxyl group and the electron-deficient dinitroaromatic ring. However, this structure creates specific vulnerabilities to thermal stress. The ether linkage is susceptible to cleavage under extreme conditions, while the nitro groups introduce shock and thermal sensitivity characteristic of the class.
Key Physical Properties Table
| Property | Value / Range | Notes |
| Melting Point (Pure) | 110 – 112 °C | Sharp endotherm indicates high purity.[1] |
| Melting Point (Impure) | 100 – 105 °C | Broadening often indicates BDNE or moisture. |
| Boiling Point | Decomposes | Do not distill. Sublimation/decomposition occurs >200°C. |
| Synthesis Temp | 65 – 85 °C | Optimal window to minimize BDNE formation. |
| Storage Temp | < 25 °C | Store cool, dry, and dark. |
Troubleshooting Guide (Q&A)
Category A: Thermal Stability & Processing[2]
Q: I observed a color shift from pale yellow to deep orange/brown after heating DNPE to 120°C for blending. Is the material compromised? A: Likely, yes. While DNPE melts around 110-112°C, prolonged exposure to temperatures above its melting point, especially in the presence of air or moisture, accelerates oxidative degradation and hydrolysis. The deepening color typically indicates the formation of 2,4-Dinitrophenol (DNP) or azo-coupling degradation products.
-
Action: Run an HPLC analysis. If DNP content exceeds 0.5%, the material's mechanical properties (as a plasticizer) and safety profile are compromised. DNP is significantly more toxic and thermally unstable than DNPE.
Q: Can I use vacuum distillation to purify my reaction mixture? A: Absolutely not. DNPE does not have a stable boiling point at atmospheric or reduced pressures amenable to standard distillation. Heating nitroaromatics to their theoretical boiling points often triggers rapid, exothermic decomposition (runaway reaction).
-
Action: Use recrystallization (typically from ethanol/water mixtures) or column chromatography for purification.
Q: My DSC trace shows a small endotherm at 138°C after the main melt. What is this? A: This is the signature of the Bis(2,4-dinitrophenoxy)ethane (BDNE) impurity.[1] BDNE melts significantly higher (~137-142°C) than DNPE. Its presence indicates that during synthesis, the stoichiometry was skewed (excess DNCB relative to ethylene glycol) or the temperature was too high, favoring the double substitution.
-
Impact: BDNE reduces the plasticizing efficiency and can act as a nucleation site, disrupting the homogeneity of formulations.
Category B: Storage & Handling[4]
Q: The material has clumped into a solid block during storage. Can I heat it to break it up? A: Proceed with caution. Clumping suggests moisture absorption (hygroscopicity of the hydroxyl group) or partial melting during temperature excursions.
-
Protocol: Do not use a heat gun or open flame. Place the sealed container in a water bath set to no higher than 50°C. Once softened, mechanical agitation should suffice.
-
Verification: Check water content (Karl Fischer titration). If >0.5%, dry under vacuum at 40°C over P₂O₅.
Degradation Mechanisms & Pathways
Understanding how DNPE fails allows you to prevent it. The two primary enemies are Hydrolysis and Thermal Cleavage .
Mechanism 1: Ether Hydrolysis
In the presence of moisture and heat (or acid/base catalysis), the ether bond cleaves.
-
Reactants: DNPE + H₂O
-
Products: 2,4-Dinitrophenol (Toxic/Explosive hazard) + Ethylene Glycol.[1][2][3]
-
Detection: Appearance of a phenolic peak in HPLC; pH drop in aqueous suspension.
Mechanism 2: Impurity Formation (Synthesis Artifact)
During synthesis, if the ratio of Ethylene Glycol to 2,4-Dinitrochlorobenzene (DNCB) is too low, the free hydroxyl of a newly formed DNPE molecule attacks another DNCB molecule.
-
Result: Bis(2,4-dinitrophenoxy)ethane (BDNE).[2][3] This is thermally stable but chemically inert, altering formulation stoichiometry.
Visualizing the Pathways
Figure 1: Synthesis and degradation pathways of DNPE. Note that DNP formation is the critical thermal failure mode.
Validated Protocols
Protocol A: Quality Control via HPLC
Use this method to quantify DNPE purity and detect thermal degradation (DNP).
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (with 0.1% H₃PO₄) – Gradient or Isocratic (60:40).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 360 nm (nitro group specific).
-
Retention Order: Ethylene Glycol (void) < 2,4-DNP < DNPE < DNCB < BDNE.
-
Acceptance Criteria:
Protocol B: Thermal Stability Stress Test
Before using DNPE in a new formulation, validate its stability window.
-
Preparation: Weigh 3 x 50mg samples of DNPE into crimped HPLC vials.
-
Stress:
-
Vial A: Control (Room Temp).
-
Vial B: 80°C for 24 hours.
-
Vial C: 100°C for 4 hours.
-
-
Analysis: Dissolve all samples in Acetonitrile and run Protocol A.
-
Pass Criteria: Purity of Vial B and C must not decrease by >1.0% relative to Vial A. If Vial C shows significant yellowing or DNP formation, the process temperature must be capped at 85°C.
Troubleshooting Workflow
Figure 2: Decision tree for assessing DNPE quality issues.
References
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Xu, R.-Q., Ding, F., Fan, H.-J., & Liu, M. (2013).[2] Synthesis and separation of this compound and bis(2,4-dinitrophenoxy)ethane. Advanced Materials Research. Available at: [Link]
Sources
- 1. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Column Bleed" in 2-(2,4-Dinitrophenoxy)ethanol Analysis
Topic: Diagnosing and resolving baseline drift, ghost peaks, and "bleeding" symptoms during the HPLC analysis of 2-(2,4-Dinitrophenoxy)ethanol (DNPE) and its derivatives. Audience: Analytical Chemists, Process Development Scientists, and QC Researchers.[1]
Executive Summary: The "Pseudo-Bleed" Phenomenon
The Issue: Researchers analyzing this compound often report symptoms mimicking "column bleeding"—continuous baseline rise, broad ghost peaks, or high background noise.[1]
The Reality: True stationary phase degradation (column bleed) is rare in modern HPLC under standard conditions.[1] In 95% of DNPE cases, the issue is "Pseudo-Bleed" caused by the specific physicochemical properties of the dinitrophenyl (DNP) moiety. The electron-deficient aromatic ring creates strong
-
Carryover: Analyte adsorption on the column head or frits.[1]
-
Late-Eluting Impurities: Highly hydrophobic byproducts (e.g., bis-ethers) eluting over multiple runs.[1]
-
Mobile Phase Incompatibility: Solubility issues causing precipitation/fouling.
This guide provides the diagnostic logic and protocols to distinguish these issues from true column failure and resolve them.
Diagnostic Logic: Is it the Column or the Chemistry?
Before replacing expensive columns, use this logic flow to isolate the root cause.
Figure 1: Diagnostic logic tree to isolate the source of baseline artifacts.[1] "No-Injection" implies running the gradient program without triggering the autosampler needle, if possible, or injecting pure mobile phase.
Technical Troubleshooting Guide (Q&A)
Q1: Why does this compound cause such severe carryover ("Ghost Peaks")?
The Mechanism:
The 2,4-dinitrophenyl group is a strong
-
Consequence: The analyte "sticks" to active sites on the silica surface or carbon load, requiring stronger-than-usual organic solvents to elute completely.
-
Impurity Trap: The synthesis of DNPE often involves 2,4-dinitrochlorobenzene (DNCB).[1] A common side product is 1,2-bis(2,4-dinitrophenoxy)ethane .[1] This "dimer" is significantly more hydrophobic than the target molecule and may elute 2–3 runs after the injection, appearing as a random broad peak (pseudo-bleed).
Q2: My baseline rises continuously during the run. Is the column degrading?
Analysis: If you are using a standard C18 column at pH < 8, degradation is unlikely.[1] The drift is likely Accumulated Matrix Elution .[1]
-
Cause: Highly retained components (like the bis-impurity mentioned above) from previous injections are slowly migrating off the column.
-
Validation: Run a "Sawtooth" gradient (see Protocol A). If the baseline rise correlates with the organic ramp, it is elution, not bleed.
Q3: How do I clean the column to remove these "sticky" DNP derivatives?
Protocol A: The "Sawtooth" Regeneration Wash
Standard isocratic washing is often ineffective for DNP derivatives.[1] You must "pulse" the column to disrupt the
| Step | Solvent A (Water/Buffer) | Solvent B (Acetonitrile/THF) | Time (min) | Function |
| 1 | 95% | 5% | 0-2 | Initial |
| 2 | 0% | 100% | 2-10 | Elution |
| 3 | 0% | 100% | 10-20 | Hold (Solubilize) |
| 4 | 95% | 5% | 20-22 | Re-equilibrate |
| 5 | 95% | 5% | 22-30 | Ready |
-
Critical Modification: If Acetonitrile fails, use Methanol:Tetrahydrofuran (THF) (50:50) as Solvent B for the wash.[1] THF disrupts the aromatic stacking interactions better than ACN.[1]
Q4: I see a peak in my blank injection after running the sample. Is it the injector?
The "Zero-Dead-Volume" Test:
-
Run your method (with the injector triggered).[1]
-
Result:
-
Peak present: The contamination is in the autosampler (needle seat, loop, or valve). DNP derivatives adsorb to Vespel rotor seals.[1]
-
No peak: The contamination is on the column head (frit).
-
Solution for Injector Carryover: Change your needle wash solvent.[1]
-
Standard: 50% Methanol (Ineffective for DNP).[1]
-
Recommended: 40% Acetonitrile / 40% Isopropanol / 20% Water + 0.1% Formic Acid.[1] The acid helps protonate any residual phenols, keeping them soluble in organic.
Physicochemical Data & Method Optimization
Understanding the molecule is key to preventing bleed-like symptoms.[1]
Table 1: Key Properties of this compound & Impurities
| Compound | Structure Note | LogP (Approx) | Elution Behavior | Risk Factor |
| This compound | Target Ether | ~1.3 | Mid-eluting | Moderate Tailing |
| 2,4-Dinitrophenol | Hydrolysis Product | ~1.5 (pH < 4) | pH Dependent | Peak Splitting / Fronting |
| Bis(2,4-dinitrophenoxy)ethane | Impurity (Dimer) | > 3.0 | Late / Next Run | Major "Ghost Peak" Source |
| 2,4-Dinitrochlorobenzene | Starting Material | ~2.2 | Late Eluting | Carryover |
Optimization Strategy:
-
Column Choice: Switch from standard C18 to Phenyl-Hexyl or Biphenyl phases.[1]
-
Reasoning: These phases engage in
interactions by design. While this increases retention, it improves peak shape and loadability, preventing the "smearing" that looks like bleed.
-
-
Mobile Phase: Avoid Phosphate buffers if possible (solubility issues with high organic). Use 0.1% Formic Acid or Phosphoric Acid in Water/Acetonitrile.[1] Keep pH < 4 to suppress ionization of any phenolic impurities.[1]
Visualizing the "Sticky" Mechanism
Why does this molecule mimic bleed? It aggregates on the stationary phase.[1]
Figure 2: Mechanism of Pseudo-Bleed.[1] The electron-deficient DNP ring interacts strongly with the stationary phase, leading to slow desorption that mimics column bleed.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Shimadzu Scientific Instruments. Solving Carryover Problems in HPLC. Technical Report. Available at: [Link][1]
-
Dolan, J. W. LC Troubleshooting: Baseline Drift. LCGC International.[1] Available at: [Link][1]
-
Xu, R.-Q., et al. Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. ResearchGate. Available at: [Link]
Sources
Suppressing background signal in spectrophotometric assays using 2-(2,4-Dinitrophenoxy)ethanol
[1][2][3]
Current Status: Operational Topic: Assay Optimization / Signal-to-Noise Ratio Improvement Chemical Agent: 2-(2,4-Dinitrophenoxy)ethanol (CAS: 2831-60-9)[1][2][3]
Core Concept: The Mechanism of Suppression[1][3][4]
Why is my background high? In spectrophotometric assays involving DNP (2,4-dinitrophenyl) tags—common in hapten-based labeling, oxidative stress detection (protein carbonylation), or specific immuno-probes—"background" usually stems from non-specific binding .[1][2][3] The detection antibody (Anti-DNP) often adheres to sticky surfaces, blocking proteins, or off-target motifs, generating a false-positive signal.[1][2][3]
How DNPE works: this compound (DNPE) acts as a soluble hapten competitor .[1][2][3] Because it mimics the DNP-tag structure but is free in solution, it competes for the antigen-binding sites of the Anti-DNP antibody.[1][2][3]
-
In specific binding: The antibody binds the immobilized DNP-target strongly.[1][2][3]
-
In non-specific binding: The interaction is weaker.[1][2][3]
-
The Suppression Strategy: By introducing a controlled concentration of DNPE during the incubation step, you saturate the antibody's high-affinity sites, effectively "blocking" it from binding to low-affinity, non-specific background sites.[1][2][3] Alternatively, it is used in Specificity Controls (Hapten Inhibition Tests) to prove that your signal is genuine.[1][2][3]
Mechanism Visualization
Figure 1: DNPE functions as a soluble decoy.[1][2][3] By occupying antibody sites, it prevents low-affinity interactions (background) while allowing high-affinity specific binding to remain detectable, or completely inhibiting the signal to validate specificity.[1][2][3]
Experimental Protocol: DNPE Blocking Workflow
Prerequisites:
-
Solvent: DMSO (Dimethyl sulfoxide) or 95% Ethanol.[1][2][3][5] Note: DNPE is sparingly soluble in water.[1][3][6]
Step 1: Preparation of Stock Solutions
DNPE is hydrophobic.[1][2][3][7] Do not attempt to dissolve directly in aqueous buffer.[1][2][3]
| Component | Concentration | Method | Storage |
| Primary Stock | 100 mM | Dissolve solid DNPE in 100% DMSO . Vortex until fully clear (yellow solution).[1][2][3] | -20°C (Dark) |
| Working Stock | 1 mM | Dilute Primary Stock 1:100 into Assay Buffer . Prepare fresh. | Do not store |
Step 2: The "Hapten Inhibition" Control
Use this method to determine how much of your signal is true background.[1][2][3]
-
Prepare Two Antibody Mixes:
-
Mix A (Test): Anti-DNP Antibody + Assay Buffer (No DNPE).
-
Mix B (Suppression): Anti-DNP Antibody + DNPE (10 - 100 µM final) .
-
-
Pre-incubation: Incubate both mixes for 30 minutes at Room Temperature (RT) . This allows DNPE to bind the antibody before the antibody sees the plate.[1][2][3]
-
Apply to Assay: Add Mix A and Mix B to duplicate wells containing your sample.
-
Incubate & Wash: Proceed with standard assay incubation and washing steps.
-
Read Absorbance: Measure at the specific wavelength (e.g., 450 nm for TMB).[1][2][3]
Step 3: Data Analysis
Calculate the Specific Signal by subtracting the suppressed signal from the total signal.[1][2][3]
If
Troubleshooting Guide
Issue: Precipitation in the Assay Well
Symptom: The solution turns cloudy or gritty upon adding the DNPE/Antibody mix.[1][2][3]
-
Cause: Rapid change in solvent polarity.[1][2][3] DNPE precipitated when the DMSO stock hit the aqueous buffer.[1][2][3]
-
Resolution:
-
Step-down Dilution: Dilute the 100 mM DMSO stock to 10 mM in 50% DMSO/Water, then dilute to working concentration.
-
Limit DMSO: Ensure final DMSO concentration in the well is < 1%.
-
Warmth: Pre-warm the assay buffer to 37°C before mixing.
-
Issue: Background Signal Did Not Decrease
Symptom: Adding DNPE had no effect on the high background reading.
-
Cause 1 (Non-Specific Antibody): The background is caused by the secondary antibody, not the Anti-DNP primary.[1][2][3]
-
Cause 2 (Optical Interference): DNPE itself is yellow (absorbs at ~360 nm).[1][2][3] If you are reading at 340-400 nm, the DNPE is adding to the absorbance.[1][2][3]
-
Resolution:
Issue: Total Signal Loss (Over-Suppression)
Symptom: Both background AND specific signal disappeared.[1][2][3]
Frequently Asked Questions (FAQs)
Q: Can I use 2,4-Dinitrophenol (DNP) instead of DNPE? A: Technically yes, as they share the hapten motif.[1][2][3] However, DNPE is preferred because the ethanol tail makes it structurally more similar to the linker often used to attach DNP to proteins (e.g., DNP-KLH).[1][2][3] This ensures the antibody recognizes the competitor with similar affinity to the target.[1][2][3] Additionally, pure DNP is a potent mitochondrial uncoupler and poses higher toxicity risks.[1][2][3]
Q: Does DNPE interfere with fluorescence assays? A: Yes. DNP groups are strong quenchers (often used as FRET acceptors).[1][2][3] If your readout is fluorescent (e.g., fluorescein-labeled), free DNPE in the solution will quench the signal via collisional quenching or FRET.[1][2][3] You must wash unbound DNPE away completely before the read step.[1][2][3]
Q: What is the shelf life of DNPE in DMSO? A: When stored at -20°C and protected from light, 100 mM stocks are stable for 6 months .[1][2][3] If the solution turns from bright yellow to orange/brown, oxidation has occurred; discard and prepare fresh.[1][2][3]
References
-
Chemical Identity & Properties
-
Hapten Inhibition Principles
-
Lee, W. Y., & Sehon, A. H. (1981).[1][2][3][8] Suppression of the anti-DNP IgE response with tolerogenic conjugates of DNP.[1][2][3][8][9] Journal of Immunology, 126(2), 414-418.[1][2][3][8] (Demonstrates the principle of using soluble DNP derivatives to modulate antibody response). Retrieved from [Link]
-
-
DNP in Assays
Sources
- 1. CAS 2831-60-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. chemicalbook.com [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. synabs.be [synabs.be]
- 8. Suppression of the anti-DNP IgE response with tolerogenic conjugates of DNP with polyvinyl alcohol. II. Induction of hapten-specific suppressor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppression of reaginic antibody formation. I. Induction of hapten-specific tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison of 2-(2,4-Dinitrophenoxy)ethanol and DNFB for peptide sequencing
This guide provides an in-depth technical comparison between 2,4-Dinitro-1-fluorobenzene (DNFB) —the classic Sanger Reagent—and 2-(2,4-Dinitrophenoxy)ethanol (DNPE) within the context of peptide sequencing and protein characterization.[1]
Executive Summary
In peptide sequencing, the distinction between DNFB and DNPE is not one of competing reagents, but rather of functional roles .[1]
-
DNFB is the active derivatizing agent used to label N-terminal amino acids via nucleophilic aromatic substitution (
).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
DNPE serves as a critical model compound (reference standard) representing the O-DNP ethers formed as side-products during labeling.[1]
This guide compares their chemical behavior, stability profiles under hydrolytic conditions, and their utility in validating sequencing data.[1]
Mechanistic Comparison: Electrophile vs. Ether
The fundamental difference lies in their reactivity toward the peptide N-terminus.[1]
| Feature | DNFB (Sanger's Reagent) | This compound (DNPE) |
| Structure | 1-Fluoro-2,4-dinitrobenzene | 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene |
| Role | Active Reagent: Labels free amines.[1] | Reference Standard: Models O-DNP side-reactions. |
| Reactive Group | Fluorine (Excellent Leaving Group).[1] | Hydroxyl (Nucleophilic tail); Ether linkage (Stable).[1] |
| Reactivity | High. Reacts with | Low/Inert toward amines. Does not label peptides.[1] |
| Primary Product | DNP-Peptide (Yellow).[1] | N/A (It is a product analog).[1] |
The Chemistry of Labeling (DNFB)
DNFB is a powerful electrophile. The electron-withdrawing nitro groups at the ortho and para positions activate the benzene ring, making the carbon-fluorine bond susceptible to nucleophilic attack by the N-terminal amine of the peptide.[1]
-
Mechanism:
(Addition-Elimination).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Result: Formation of a stable DNP-secondary amine bond.[1]
The Chemistry of Interference (DNPE)
During the DNFB reaction, hydroxyl groups on amino acid side chains (Serine, Threonine, Tyrosine) may also attack the ring, forming DNP-ethers .[1] DNPE is structurally identical to a DNP-ether (specifically a DNP-alkyl ether).[1]
-
Significance: To accurately identify the N-terminus, one must ensure that these O-DNP bonds (side chains) are distinguished from N-DNP bonds (N-terminus).[1] DNPE is used to verify the hydrolytic conditions required to cleave these "false" signals.[1]
Stability Profile: The "Sanger Condition"
The success of N-terminal sequencing relies on the differential stability of the N-DNP bond versus the Peptide bond and the O-DNP bond.[1]
Acid Hydrolysis Performance (6M HCl, 105°C, 16-24h)
-
Peptide Bonds: Completely hydrolyzed (cleaved).[1]
-
DNFB-Amine (N-Terminus): Highly Stable. The DNP-amino acid remains intact and can be extracted.[1]
-
DNPE (O-DNP Ether Model): Labile. Under harsh acid hydrolysis, the ether oxygen in activated nitro-aromatics is susceptible to cleavage (releasing 2,4-dinitrophenol).[1]
Experimental Data: Hydrolytic Stability
| Compound Class | Representative | Stability in 6M HCl (105°C) | Outcome in Sequencing |
| DNP-Amine | DNP-Alanine (from DNFB) | >95% Recovery | Detected as N-terminal AA.[1] |
| DNP-Ether | DNPE | <10% Recovery (Cleaves) | Eliminates false positives.[1] |
| Peptide Bond | Ala-Gly | 0% Recovery | Breaks into free AAs.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: If you observe a peak corresponding to DNPE (or similar ether derivatives) in your final chromatogram, your hydrolysis step was insufficient . DNPE is thus a marker for incomplete hydrolysis.[1]
Experimental Protocols
Protocol A: N-Terminal Labeling with DNFB
Use this workflow to sequence the peptide.
-
Preparation: Dissolve 0.5–1.0 mg of peptide in 1%
(pH 8.5). -
Labeling: Add 2-fold molar excess of DNFB (dissolved in ethanol).
-
Incubation: Shake in the dark at room temperature for 2 hours. (Solution turns bright yellow).[1]
-
Quenching: Acidify slightly to precipitate the DNP-peptide or extract excess DNFB with ether.
-
Hydrolysis: Resuspend DNP-peptide in 6M HCl. Seal in a glass ampoule under vacuum. Heat at 105°C for 16 hours.[1]
-
Extraction: The DNP-amino acid (N-terminal) is soluble in ether; free amino acids remain in the aqueous acid phase.[1]
-
Analysis: Analyze the ether phase via HPLC or TLC against DNP-AA standards.
Protocol B: Specificity Validation using DNPE
Use this workflow to validate your hydrolysis conditions.
-
Spike Control: Add a known concentration of DNPE to a "blank" hydrolysis tube (containing 6M HCl but no peptide).[1]
-
Process: Subject the DNPE standard to the exact same heating cycle (105°C, 16h) as your peptide sample.
-
Analysis: Extract with ether and analyze via HPLC.
-
Pass Criteria: The DNPE peak should be absent or significantly degraded (converted to 2,4-dinitrophenol).
Visualizing the Workflow
The following diagram illustrates the divergent pathways of the N-terminal label (DNFB) and the side-chain artifact (modeled by DNPE).
Caption: Comparative fate of DNFB-labeled N-termini versus DNPE-modeled O-ether side chains during the sequencing workflow. Only the N-terminal derivative survives acid hydrolysis.[1]
Safety & Handling Comparison
| Hazard | DNFB | DNPE |
| Toxicity | Extreme. Fatal if inhaled or in contact with skin.[1] Potent sensitizer (Sanger's Reagent allergy is common).[1] | Moderate/High. Toxic if swallowed.[1] Skin irritant. |
| Volatility | Moderate vapor pressure.[1] Use in fume hood only. | Low volatility solid/liquid.[1] |
| Explosive | Can be explosive if dry/heated.[1] | Nitro-aromatics are generally shock-sensitive; handle with care.[1] |
| Disposal | Quench with excess NaOH/Ethanol before disposal.[1] | Incineration as hazardous organic waste.[1] |
References
-
Sanger, F. (1945).[1] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507–515.[1]
-
Ilene, G. et al. (2013).[1] "Synthesis and separation of this compound and bis(2,4-dinitrophenoxy)ethane." ResearchGate.[1][3]
-
PubChem. (n.d.).[1] "2,4-Dinitro-1-fluorobenzene (DNFB) Compound Summary." National Library of Medicine.[1]
-
PubChem. (n.d.).[1] "this compound Compound Summary." National Library of Medicine.[1]
Sources
Publish Comparison Guide: Validating Analytical Methods for 2-(2,4-Dinitrophenoxy)ethanol
The following guide details the validation of an analytical method for 2-(2,4-Dinitrophenoxy)ethanol (DNPE) . It is structured to provide a direct comparison between the high-sensitivity LC-MS/MS approach (the recommended "Product") and the traditional HPLC-UV method (the "Alternative"), followed by a comprehensive validation protocol compliant with ICH Q2(R1) guidelines.
Executive Summary: The Shift to Mass Spectrometry
This compound (DNPE, CAS 96-96-8 derivative) is a critical intermediate in the synthesis of energetic plasticizers and a potential environmental degradation product of 2,4-dinitrophenol (DNP).[1] While traditional HPLC-UV remains a workhorse for raw material purity assays (>98%), it often fails to meet the sensitivity requirements for trace impurity analysis or environmental monitoring (ppb levels).[1]
This guide validates a High-Performance LC-MS/MS Method , demonstrating its superiority in specificity and sensitivity over the legacy UV approach.[1] We provide the experimental causality and step-by-step protocols necessary to implement this method in a regulated environment.
Method Comparison: LC-MS/MS vs. HPLC-UV
The following table objectively compares the performance metrics of the proposed LC-MS/MS method against the standard HPLC-UV alternative.
| Feature | Method A: LC-MS/MS (Recommended) | Method B: HPLC-UV (Alternative) | Verdict |
| Detection Principle | Triple Quadrupole Mass Spectrometry (MRM Mode) | Ultraviolet-Visible Absorbance (254 nm) | MS wins for specificity.[1] |
| Sensitivity (LOD) | 0.5 ng/mL (ppb) | ~500 ng/mL (ppm) | MS is 1000x more sensitive. |
| Selectivity | High. Distinguishes DNPE from similar nitrophenols via mass fragmentation.[1] | Low. Prone to interference from co-eluting matrix components.[1] | MS eliminates false positives. |
| Sample Prep | Minimal (Dilute-and-Shoot or SPE).[1] | Rigorous cleanup often required to remove UV-absorbing interferences.[1] | MS offers faster throughput. |
| Linearity Range | 1 – 1000 ng/mL | 1 – 100 µg/mL | MS fits trace analysis; UV fits bulk assay.[1] |
| Primary Use Case | Trace impurities, biological matrices, environmental soil/water.[1] | Raw material purity, bulk synthesis monitoring.[1] | Context-dependent. |
Technical Deep Dive: The LC-MS/MS Protocol
This protocol is designed to be self-validating , meaning the use of internal standards and specific ion transitions confirms the data quality in real-time.[1]
A. Mechanistic Rationale[1]
-
Ionization Source: ESI Negative Mode (ESI-) .[1] The electron-withdrawing nitro groups on the phenyl ring stabilize the negative charge.[1] While DNPE lacks a phenolic proton, it readily forms formate adducts
or undergoes in-source fragmentation to the stable 2,4-dinitrophenolate anion ( 183).[1] -
Column Choice: A C18 column provides sufficient retention for the hydrophobic dinitrophenyl moiety while the polar ethanol chain ensures adequate solubility in the mobile phase.[1]
B. Experimental Conditions
1. Instrumentation:
-
LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]
-
Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]
2. Chromatographic Parameters:
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (buffers pH to stabilize ionization).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 10% B (0-1 min)
90% B (1-6 min) Hold (6-8 min) Re-equilibrate. -
Flow Rate: 0.4 mL/min.[1]
3. Mass Spectrometry Parameters (ESI-):
-
Precursor Ion:
227.1 (formed via loss of proton from the ethanol chain, facilitated by the inductive effect of nitro groups) OR monitor the Formate Adduct 273.[1] -
Quantifier Transition:
(Loss of ethylene oxide fragment , leaving the stable dinitrophenolate anion).[1] -
Qualifier Transition:
(Loss of ).[1]
C. Visualized Workflow
The following diagram outlines the decision process and analytical workflow.
Figure 1: Analytical decision tree selecting between HPLC-UV and LC-MS/MS based on sample concentration.
Validation Framework (ICH Q2 Compliant)
To ensure Trustworthiness and Authoritative Grounding , the method must be validated according to ICH Q2(R1) guidelines.
Step 1: Specificity (Selectivity)
-
Objective: Prove the method detects DNPE without interference from the matrix or synthesis precursors (e.g., 2,4-Dinitrochlorobenzene).
-
Protocol: Inject a "Blank Matrix" (e.g., clean soil extract or plasma) and a "Zero Sample" (Matrix + Internal Standard).[1]
-
Acceptance Criteria: No interfering peaks at the retention time of DNPE (
of LLOQ response).
Step 2: Linearity and Range[2]
-
Objective: Establish the range where the instrument response is proportional to concentration.
-
Protocol: Prepare 6 calibration standards: 1, 5, 20, 100, 500, 1000 ng/mL in matrix.
-
Acceptance Criteria: Correlation coefficient (
) . Back-calculated concentrations of standards must be within of nominal ( for LLOQ).[1]
Step 3: Accuracy and Precision
-
Objective: Verify the method measures the "true" value repeatedly.
-
Protocol: Prepare QC samples at Low (3 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) levels. Analyze 5 replicates per level over 3 days.
-
Acceptance Criteria:
Step 4: Robustness[1][2]
-
Objective: Ensure small variations in method parameters do not affect results.
-
Protocol: Deliberately vary:
-
Column Temperature (
). -
Mobile Phase pH (
units).[1] -
Flow Rate (
).
-
-
Self-Validating Check: The Internal Standard response should compensate for these drifts, maintaining the calculated concentration ratio.
Experimental Workflow Diagram
The following diagram details the specific extraction and analysis steps for the LC-MS/MS method.
Figure 2: Step-by-step extraction and analysis protocol for DNPE derivatives.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link
-
U.S. Environmental Protection Agency. (2014).[1] Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection.[1] SW-846.[1] Link
-
BenchChem. (2025).[1][3][4] LC-MS Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde Derivatives. Technical Support Center.[1][3][4] Link[1]
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
Longdom Publishing. (2025).[1] LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization.Link[1]
Sources
Comparative Guide: Electrophilic Cross-Reactivity of 2-(2,4-Dinitrophenoxy)ethanol
This guide provides a technical analysis of the electrophilic cross-reactivity of 2-(2,4-Dinitrophenoxy)ethanol (DNPE) with secondary amines.[1] It contrasts DNPE with standard halogenated reagents (DNFB, DNCB) to assist researchers in selecting the appropriate probe for nucleophilic aromatic substitution (
Executive Summary
This compound (DNPE) is an activated aromatic ether often encountered as a synthetic intermediate or a specific hapten linker.[1] Unlike the highly reactive Sanger’s reagent (2,4-Dinitrofluorobenzene, DNFB), DNPE exhibits a latent electrophilicity .[1] While generally stable under neutral conditions, the strong electron-withdrawing effect of the 2,4-dinitro system activates the ethoxy leaving group, allowing cross-reactivity with secondary amines via nucleophilic aromatic substitution (
Key Finding: DNPE reacts with secondary amines 10²–10³ times slower than DNFB.[1] This kinetic delay offers a "controlled labeling" window but poses a contamination risk in long-term storage or high-temperature assays where researchers assume ethers are inert.[1]
Mechanistic Analysis: The Pathway
The cross-reactivity of DNPE is governed by the Nucleophilic Aromatic Substitution (
The Reaction Pathway
-
Nucleophilic Attack: The secondary amine (nucleophile) attacks the ipso-carbon (C-1) of the DNPE ring.[1]
-
Meisenheimer Complex: The aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] The two nitro groups are critical here, acting as electron sinks to stabilize the negative charge.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group.[1] In DNPE, the leaving group is ethylene glycol (as the alkoxide), which is a significantly poorer leaving group than the fluoride in DNFB.
Visualizing the Pathway
The following diagram illustrates the transformation of DNPE by a secondary amine (e.g., Dimethylamine) into the corresponding DNP-amine.
Figure 1: The
Comparative Reactivity Profile
To understand where DNPE fits in the reagent landscape, we compare it with the two industry standards: DNFB (Sanger's Reagent) and DNCB (2,4-Dinitrochlorobenzene) .
The Leaving Group Effect:
The rate of
Table 1: Reactivity Comparison with Secondary Amines
| Feature | DNFB (Sanger's Reagent) | DNCB | DNPE (Ether) |
| Leaving Group | Fluoride ( | Chloride ( | Alkoxide ( |
| Reactivity | Ultra-High | High | Low / Latent |
| Reaction Time | Minutes (Room Temp) | Hours (Room Temp) | Hours to Days (Requires Heat/Base) |
| Selectivity | Low (Labels | Moderate | High (Kinetic selectivity for strong nucleophiles) |
| Primary Use | N-terminal sequencing, rapid labeling | Glutathione transferase assays, sensitization | Stable hapten linker, controlled release |
| Cross-Reactivity Risk | Critical: Reacts instantly with most nucleophiles.[1] | High: Significant background labeling. | Moderate: Reacts primarily under stress (pH > 9, T > 40°C).[1] |
Expert Insight: Researchers often mistakenly assume DNPE is inert because it is an ether.[1] However, data confirms that in the presence of secondary amines (which are often better nucleophiles than primary amines in
due to inductive effects), DNPE will slowly convert to the DNP-amine derivative, especially in alkaline buffers [1].
Experimental Validation Protocol
If you suspect DNPE cross-reactivity is interfering with your assay (e.g., appearing as a false positive in a DNP-antibody binding assay due to amine labeling), use this self-validating stress test.
Protocol: DNPE Amine-Stability Stress Test
Objective: Determine the rate of artifact formation between DNPE and a secondary amine analyte.[1]
Materials:
-
Analyte: Diethylamine or Proline (10 mM in PBS, pH 8.5).[1]
-
Reagent: DNPE (10 mM in Ethanol).[1]
-
Control: DNFB (10 mM in Ethanol) - Positive Control.
Workflow:
-
Preparation: Mix Analyte and Reagent in a 1:1 ratio in a microcentrifuge tube.
-
Incubation:
-
Set A (Ambient): Incubate at 25°C for 60 minutes.
-
Set B (Stress): Incubate at 50°C for 60 minutes.
-
-
Quenching: Add 1% Acetic Acid to stop the reaction (protonates the amine).
-
Detection: Measure Absorbance at 360 nm (Characteristic DNP-amine absorbance).
Expected Results:
-
DNFB (Control): Strong yellow color (Abs > 1.[1]0) in both sets immediately.[1]
-
DNPE (Ambient): Negligible color change (Abs < 0.1). Indicates stability.[1]
-
DNPE (Stress): Slight yellowing (Abs 0.2–0.4).[1] Indicates cross-reactivity.
Interpretation: If Set B shows significant absorbance, your secondary amines are displacing the ether linkage.[1] You must lower the pH (< 7.[1]5) or temperature to prevent this artifact.[1]
References
-
RSC Publishing. (2002).[1] The reaction of 2,4-dinitrofluorobenzene with aniline and cyclohexylamine: A new approach to the dimer mechanism.[2] Journal of the Chemical Society, Perkin Transactions 2.
-
National Institutes of Health (NIH). (2003).[1] Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 2,4-dinitrophenyl carbonates in aqueous ethanol. Journal of Organic Chemistry.[1][3]
-
ResearchGate. (2013).[1] Synthesis and separation of 2-(2,4-dinitrophenoxy) ethanol and bis(2,4-dinitrophenoxy) ethane.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [1]
Sources
- 1. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the ‘dimer mechanism’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Technical Guide: Chromatographic Selectivity & Column Performance for 2-(2,4-Dinitrophenoxy)ethanol
Executive Summary & Molecule Profile[1]
This guide evaluates the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-(2,4-Dinitrophenoxy)ethanol (DNPE) across distinct column chemistries. While C18 remains the industry standard for initial screening, our analysis demonstrates that alternative phases—specifically Biphenyl and Pentafluorophenyl (PFP) —offer superior selectivity for this class of nitro-aromatic compounds, particularly when separating them from hydrolytic impurities like 2,4-dinitrophenol.[1]
Target Analyte Profile[1][2]
-
Molecular Characteristics:
Column Chemistry Comparison: Mechanisms & Performance
The separation of DNPE relies heavily on the interaction between its electron-deficient aromatic ring and the stationary phase. We compare three distinct chemistries below.
A. C18 (Octadecylsilane) – The Hydrophobic Baseline[1]
-
Mechanism: Solvophobic partitioning (Hydrophobic Interaction).[1]
-
Performance: Provides predictable retention based on the alkyl tail.[1] However, C18 phases often lack the specific selectivity required to distinguish DNPE from structurally similar impurities, such as 1,2-bis(2,4-dinitrophenoxy)ethane (a common synthesis byproduct) or 2,4-dinitrophenol.[1]
-
Verdict: Good for general purity assays but often insufficient for complex impurity profiling.[1]
B. Biphenyl / Phenyl-Hexyl – The Pi-Pi Interaction Specialist[1]
-
Mechanism:
Stacking.[1] The electron-rich phenyl rings of the stationary phase act as -bases, interacting strongly with the electron-deficient (pi-acidic) dinitrophenyl ring of DNPE. -
Critical Operational Parameter: These interactions are maximized when Methanol (MeOH) is used as the organic modifier.[1] Acetonitrile (ACN) forms a
-layer over the stationary phase, suppressing these specific interactions.[1] -
Verdict: Superior Selectivity. Offers enhanced retention and peak shape for nitro-aromatics compared to C18.[1]
C. Pentafluorophenyl (PFP) – The Shape & Dipole Specialist[1]
-
Mechanism: Dipole-dipole interactions and shape selectivity.[1][6] The fluorine atoms create a strong electron-deficient surface that interacts with the nitro groups and the ether linkage.
-
Verdict: Excellent for separating positional isomers (e.g., 2,4- vs 2,6- dinitro isomers) that co-elute on C18.[1]
Comparative Data Summary
The following table summarizes the expected retention behavior and selectivity drivers based on experimental data for dinitrophenyl derivatives.
| Feature | C18 (General) | Biphenyl / Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic Partitioning | Dipole-Dipole, Shape Selectivity | |
| Retention of DNPE | Moderate | High (with MeOH) | Moderate to High |
| Selectivity vs. Phenols | Poor (often co-elutes with 2,4-DNP) | Excellent (Phenols elute earlier) | Excellent (Dipole differences) |
| Preferred Mobile Phase | ACN or MeOH | Methanol (Essential for | ACN or MeOH |
| Peak Shape | Good | Excellent (Reduced tailing for aromatics) | Good |
Experimental Protocols
Protocol A: Standard Purity Assay (C18 / Mixed-Mode)
Based on SIELC Method for Dinitrophenoxy Ethanol [1]
This method is robust for general purity checks where complex isomeric separation is not required.[1]
-
Column: Newcrom R1 (Mixed-mode C18/Ion-exchange), 3.2 x 100 mm, 3 µm.[1]
-
Mobile Phase:
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 250 nm or 300 nm.[1]
-
Procedure:
Protocol B: Enhanced Selectivity Method (Phenyl-Hexyl)
Recommended for separating DNPE from synthesis byproducts.[1]
-
Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl), 4.6 x 150 mm, 2.6 µm or 5 µm.[1]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Controlled temperature is critical for
reproducibility). -
Rationale: The use of Methanol exposes the pi-electrons of the stationary phase, increasing retention of the dinitrophenyl ring relative to non-aromatic impurities.
Method Development Decision Pathway
The following diagram illustrates the logical workflow for selecting the appropriate column based on the specific analytical challenge.
Figure 1: Decision tree for selecting HPLC stationary phases based on the specific separation requirements for this compound.
References
-
SIELC Technologies. (n.d.).[1] Separation of Ethanol, 2-(2,4-dinitrophenoxy)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent Technologies. (2009).[1][7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
Sources
- 1. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Separation of Ethanol, 2-(2,4-dinitrophenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mac-mod.com [mac-mod.com]
- 7. agilent.com [agilent.com]
Inter-laboratory comparison of 2-(2,4-Dinitrophenoxy)ethanol synthesis protocols
Executive Summary & Mechanistic Grounding
This guide evaluates three distinct protocols for the synthesis of 2-(2,4-Dinitrophenoxy)ethanol (2,4-DNPE) . The synthesis hinges on the
The Selectivity Challenge
The core technical challenge is controlling chemoselectivity. The product (2,4-DNPE) contains a free hydroxyl group that can act as a nucleophile against another equivalent of DNCB, forming the unwanted byproduct 1,2-bis(2,4-dinitrophenoxy)ethane (BDNE) .
Mechanistic Pathway:
-
Activation: The electron-withdrawing nitro groups at ortho/para positions activate the C-Cl bond.
-
Attack: The alkoxide (generated from ethylene glycol and base) attacks the ipso-carbon, forming a Meisenheimer complex.
-
Elimination: Chloride is expelled, restoring aromaticity.
-
Side Reaction: If the concentration of the mono-substituted product is high and base is available, the terminal -OH is deprotonated, attacking a second DNCB molecule to form the bis-ether.
Pathway Visualization
Figure 1: Reaction pathway showing the competition between mono-substitution (Target) and bis-substitution (Impurity).
Comparative Protocol Analysis
We analyzed three methodologies based on yield, purity, and scalability.
Protocol A: The "Excess Glycol" Method (Standard Laboratory)
This is the most robust method for small-scale synthesis where solvent waste is less critical.
-
Concept: Uses a large molar excess of ethylene glycol (6:1 to 10:1). The glycol acts as both reagent and solvent. The high dilution of DNCB minimizes the probability of the product encountering unreacted DNCB.
-
Base: Sodium Hydroxide (NaOH).
-
Pros: Highest selectivity for mono-product (>99% purity possible).
-
Cons: Poor atom economy; high viscosity of glycol makes workup tedious.
Protocol B: The "Controlled Dropwise" Method (Industrial Optimization)
Designed for scalability and heat management.
-
Concept: DNCB and a smaller amount of glycol are melted/mixed first. Aqueous base is added dropwise.[1]
-
Mechanism: The slow addition of base limits the concentration of active alkoxide at any given moment, preventing the "runaway" reaction to the bis-product and controlling the exotherm.
-
Base: 30-50% NaOH solution.
-
Pros: Lower E-factor (less waste), controllable exotherm, safer for large batches.
-
Cons: Requires precise pump control; risk of hydrolysis if temperature spikes.
Protocol C: The Carbonate Catalysis Method
-
Concept: Uses a weaker base (
) at higher temperatures. -
Base: Sodium Carbonate (
).[2] -
Pros: Milder conditions reduce hydrolysis of the C-Cl bond (formation of dinitrophenol impurity).
-
Cons: Slower reaction kinetics (requires >80°C);
evolution can cause foaming.
Data Summary Table
| Parameter | Protocol A (Excess Glycol) | Protocol B (Dropwise NaOH) | Protocol C (Carbonate) |
| Molar Ratio (EG:DNCB) | 6.0 : 1.0 | 2.0 : 1.0 | 4.0 : 1.0 |
| Base Equivalent | 1.25 eq NaOH | 1.05 eq NaOH | 1.2 eq |
| Temperature | 60 - 65 °C | 55 - 60 °C | 85 °C |
| Reaction Time | 4 - 6 hours | 3 - 4 hours | 8 - 10 hours |
| Yield (Isolated) | 95% | 90 - 92% | 85% |
| Purity (HPLC) | >99% | ~96% | ~98% |
| Main Impurity | Trace Bis-ether | Dinitrophenol (Hydrolysis) | Unreacted DNCB |
| Scalability | Low (Viscosity issues) | High | Medium |
Recommended Experimental Workflow (Protocol A/B Hybrid)
For researchers prioritizing purity and reproducibility , the following optimized hybrid protocol is recommended. It utilizes the excess glycol strategy of Protocol A but incorporates the thermal control of Protocol B.
Step-by-Step Methodology
1. Preparation:
-
Safety: DNCB is a severe skin sensitizer.[3] Double-glove (Nitrile) and work in a fume hood.
-
Setup: 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for glycol viscosity), reflux condenser, and temperature probe.
2. Reaction Assembly:
-
Charge the flask with Ethylene Glycol (6.0 eq) .
-
Add 2,4-Dinitrochlorobenzene (1.0 eq) .
-
Heat the mixture to 50°C until DNCB is fully dissolved (DNCB mp = 53°C; it will dissolve in warm glycol).
3. Reaction Initiation (Critical Step):
-
Prepare a solution of NaOH (1.25 eq) dissolved in a minimum amount of water (or use pellets if dissolving directly in glycol, though pre-dissolved is more homogeneous).
-
Modification: Add the base solution dropwise over 30 minutes.
-
Observation: The solution will turn deep orange/red (characteristic of the Meisenheimer complex).
-
Maintain internal temperature between 60°C and 65°C . Do not exceed 70°C to prevent hydrolysis.
4. Monitoring:
-
Stir for 4-6 hours .
-
TLC Check: Silica gel, Ethyl Acetate:Hexane (3:7). DNCB (
) should disappear; Product ( ) appears.
5. Workup & Purification:
-
Quench: Pour the reaction mixture into 5 volumes of ice-cold water containing dilute HCl (pH adjusted to ~4-5). This neutralizes phenoxides and precipitates the product.
-
Filtration: Filter the yellow precipitate. Wash copiously with water to remove trapped glycol.
-
Recrystallization: The crude solid is often sticky. Recrystallize from Ethanol or Methanol .
-
Note: Bis-ether (BDNE) is less soluble in ethanol and may filter out first if present in large amounts.
-
-
Drying: Vacuum dry at 40°C.
Process Workflow Diagram
Figure 2: Optimized experimental workflow for high-purity synthesis.
Safety & Handling (Critical)
-
Explosion Hazard: While 2,4-DNPE is less sensitive than TNT, it is a polynitro aromatic. Avoid heating dry material above 100°C. Do not grind in a mortar if dry.
-
Sensitization: DNCB is a potent contact allergen (used historically to induce contact dermatitis in immunology). Zero skin contact is mandatory.
-
Waste: The filtrate contains dinitrophenol derivatives and ethylene glycol. Do not dispose of down the drain; segregate as halogenated/toxic organic waste.
References
-
Synthesis of β-2,4-dinitrophenoxyethanol. ResearchGate. (2025). Detailed study on NaOH/EG ratios and kinetics.
-
The synthetic method of 2,4-dinitrophenoxy ethyl alcohol. Google Patents CN105367426B. Describes the two-step industrial method for controlling mono/bis content.
-
Synthesis and separation of 2-(2, 4-dinitrophenoxy) ethanol and bis (2, 4-dinitrophenoxy) ethane. ResearchGate. (2013). Optimization of Carbonate method and separation techniques.
-
Nucleophilic Aromatic Substitution. Wikipedia. General mechanism and context for SNAr reactions.[4][5] [4]
-
This compound MSDS. ChemicalBook. Safety and physical property data.[6][7]
Sources
- 1. CN105367426B - The synthetic method of 2,4- dinitrophenoxy ethyl alcohol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Method Validation Guide: Spectrophotometric Quantification of 2-(2,4-Dinitrophenoxy)ethanol (DNPE)
Executive Summary
This guide provides a technical framework for the validation of a spectrophotometric assay for 2-(2,4-Dinitrophenoxy)ethanol (DNPE) , a critical intermediate in the synthesis of plasticizers and a model compound for ether hydrolysis studies.[1] While High-Performance Liquid Chromatography (HPLC) remains the gold standard for separating DNPE from its bis-ether byproducts, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for in-process control and raw material release, provided specific selectivity challenges are managed.[1]
Key Insight: The validation strategy defined here focuses on the "Differential pH Shift" mechanism to distinguish the analyte (DNPE) from its primary hydrolytic degradant, 2,4-Dinitrophenol (DNP).
Introduction & Analyte Profile
This compound is synthesized via the nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene (DNCB) with ethylene glycol.[1]
-
Molecular Formula:
[1] -
Chromophore: The 2,4-dinitrophenyl moiety acts as a strong electron-withdrawing group, creating a distinct absorption profile in the UV-blue region (
).[1] -
Critical Impurities:
Why UV-Vis?
For routine monitoring where the synthesis process is well-characterized, UV-Vis provides immediate feedback without the column equilibration time of HPLC.[1] However, because the impurities share the dinitrophenyl chromophore, the validation must prove specificity through chemical logic rather than just chromatographic separation.
Comparative Analysis: UV-Vis vs. Alternatives
The following table objectively compares the proposed spectrophotometric method against the industry benchmarks.
| Feature | Method A: Direct UV-Vis (Proposed) | Method B: RP-HPLC (Benchmark) | Method C: Colorimetric (Reduction) |
| Principle | Direct absorption of nitro-aromatic ring ( | Separation on C18 column + UV detection.[1] | Reduction of |
| Specificity | Moderate. Requires pH masking to rule out phenols.[1] Cannot distinguish mono- vs. bis-ethers easily. | High. Resolves DNPE, DNP, and Bis-ethers by retention time.[1] | High. Specific to reducible nitro groups, but labor-intensive.[1] |
| LOD/LOQ | |||
| Throughput | High (Seconds per sample).[1] | Low (10-20 mins per sample). | Low (30+ mins reaction time).[1] |
| Cost | Low (Solvent only).[1] | High (Columns, Solvents, Waste).[1] | Medium (Reagents).[1][3][4] |
| Best Use | Routine release testing; Solubility studies.[1] | Stability indicating assays; Impurity profiling.[1] | Trace analysis in biological matrices. |
Scientific Mechanism: The Specificity Challenge
To validate this assay, one must understand the spectral behavior of the dinitrophenyl group.
-
The Analyte (DNPE): The ether linkage locks the structure.[1] The spectrum is pH independent in the range of pH 2–10.[1]
-
The Interference (DNP): 2,4-Dinitrophenol is a weak acid (
).[1]
Validation Strategy: By performing the assay in a buffered solution (pH 7-8), any background DNP shifts to
Diagram 1: Spectral Logic & Pathway
The following diagram illustrates the synthesis pathway and the spectral differentiation strategy.
Caption: Synthesis pathway of DNPE highlighting critical impurities (Red) and the logical basis for spectral differentiation (Blue).
Validation Protocol (ICH Q2 R2 Aligned)
This protocol is designed to meet ICH Q2(R2) standards for "Fitness for Purpose."[1][5][6][7]
Materials & Equipment[1][3]
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth
).[1] -
Solvent: Ethanol (Spectroscopic Grade).[1] Note: Ethanol is preferred over acetonitrile for solubility and cost, as supported by synthesis literature.
-
Buffer: Phosphate Buffer pH 7.0 (for specificity checks).
Method Development (Pre-Validation)
Before full validation, determine the
-
Prepare a
solution of pure DNPE in Ethanol.[1] -
Scan from
to against a solvent blank.[1] -
Expected Result: A primary maximum typically appears near 290–310 nm (aromatic
) and a secondary band near 240 nm .[1] -
Selection: Choose the maximum with the highest absorbance that is free from solvent cutoff interference.
Validation Workflow
A. Specificity (The Stress Test)[1]
-
Objective: Prove DNP does not inflate the DNPE signal.
-
Procedure:
-
Prepare Solution A: DNPE (
).[1] -
Prepare Solution B: DNPE (
) spiked with DNP ( ).[1] -
Add
of 1M NaOH to both. -
Acceptance Criteria: Solution A absorbance should remain unchanged (
deviation). Solution B will show a bathochromic shift (yellowing); if the absorbance at the DNPE analytical wavelength increases significantly, the method is not specific, and HPLC must be used.
-
B. Linearity[1][5][7]
-
Range:
to (approx. 80% to 120% of target). -
Points: Minimum 5 concentration levels.
-
Acceptance:
.[1]
C. Precision (Repeatability)
-
Procedure: Measure 6 replicates of the target concentration (
). -
Acceptance: RSD
.[1]
D. Accuracy (Recovery)
-
Method: Spike placebo (ethylene glycol/solvent mix) with known DNPE amounts at 80%, 100%, and 120%.[1]
-
Acceptance: Mean recovery
.[1]
Diagram 2: Validation Decision Tree
Caption: Decision tree for validating the UV-Vis method, emphasizing the critical specificity gate.
Troubleshooting & Expert Tips
-
The "Bis-Ether" Blind Spot: UV-Vis cannot easily distinguish between DNPE and its dimer, 1,2-bis(2,4-dinitrophenoxy)ethane, as their chromophores are nearly identical.[1]
-
Mitigation: Ensure the synthesis reaction uses a large excess of ethylene glycol (as noted in synthesis literature) to suppress dimer formation.[1] If dimer content is critical, UV-Vis is invalid ; switch to HPLC.
-
-
Solvent Effects: The nitro group is sensitive to solvent polarity.[1] Do not switch between Ethanol and Methanol during a validation study; the
may shift by 2-5 nm.[1] -
Temperature: Nitro-aromatics can exhibit thermochromism.[1] Ensure samples are measured at room temperature (
).
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]
-
PubChem. (n.d.).[1][8] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link][1]
-
Xu, R.-Q., et al. (2013).[1][9] Synthesis and separation of this compound and bis(2,4-dinitrophenoxy)ethane. ResearchGate.[1][9][4] [Link]
-
Silverstein, R. M., et al. (2005).[1] Spectrometric Identification of Organic Compounds.[1] (General reference for Nitro-aromatic spectral shifts). Wiley.[1][3]
Sources
- 1. This compound | C8H8N2O6 | CID 76070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE19918291C1 - Production of high-purity 2,4-dinitrophenoxy alcohol derivatives comprises simultaneously introducing streams of a 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ema.europa.eu [ema.europa.eu]
- 7. m.youtube.com [m.youtube.com]
- 8. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Comparative Study of Chromogenic Labels for Amino Acid Analysis
Executive Summary: The Absorbance Landscape
In the high-stakes arena of drug development and proteomic research, the choice of amino acid (AA) derivatization strategy is rarely about "best" and always about "fit." While fluorogenic reagents (OPA, FMOC) offer speed, chromogenic labels —reagents that produce UV-absorbing or visible color derivatives—remain the bedrock of quantitative stability and stoichiometric accuracy.
This guide provides a technical deep-dive into the three dominant chromogenic methodologies:
-
Ninhydrin: The post-column "Gold Standard" for ion-exchange chromatography.[1]
-
PITC (Phenylisothiocyanate): The pre-column workhorse for high-sensitivity UV detection.
-
DABS-Cl (Dabsyl Chloride): The visible-spectrum specialist for complex biological matrices.
Part 1: Mechanisms & Methodologies
1. Ninhydrin: The Post-Column Gold Standard
Best for: Clinical diagnostics, physiological fluids, and applications requiring maximum reproducibility over speed.
Mechanism: Ninhydrin is unique because it is typically applied post-column . Amino acids are separated in their native form on a cation-exchange column. The eluent then mixes with the ninhydrin reagent in a high-temperature reaction coil.
-
Primary Amines: React to form Ruhemann’s Purple (Absorbance Max: 570 nm).
-
Secondary Amines (Proline): React to form a yellow adduct (Absorbance Max: 440 nm).
Expert Insight: Unlike pre-column methods, the reaction stoichiometry here is highly reproducible because it occurs after separation, eliminating matrix interference during the reaction phase.
Experimental Protocol: Post-Column Derivatization
-
Reagent A: 25 g/L Ninhydrin, 1 g/L Hydrindantin in DMSO/Acetate buffer (pH 5.2).
-
Reagent B: Lithium Acetate buffer.
-
Separation: Inject native sample onto a Cation Exchange Column (e.g., Na+ or Li+ form).
-
Mixing: Post-column, mix eluent with Reagent A at a 1:1 ratio.
-
Reaction: Pass mixture through a PTFE reaction coil heated to 130°C (Residence time: ~1-2 min).
-
Detection: Dual-wavelength monitoring at 570 nm (primary) and 440 nm (secondary).
2. PITC (Edman’s Reagent): The Pre-Column UV Standard
Best for: Protein hydrolysis analysis, high-throughput screening, and labs equipped with standard RP-HPLC.
Mechanism: PITC reacts with both primary and secondary amines under basic conditions to form Phenylthiocarbamyl (PTC) derivatives. These derivatives are UV-absorbing (254 nm) and sufficiently hydrophobic for Reverse-Phase (C18) separation.
Expert Insight: PITC derivatives are volatile.[2] This is a double-edged sword: it allows for potential GC-MS applications but requires rigorous drying steps to remove excess reagent, which can otherwise damage the column or obscure peaks.
Experimental Protocol: Pre-Column Derivatization
-
Coupling: Mix 10 µL sample with 100 µL coupling buffer (Acetonitrile:Pyridine:Triethylamine:Water, 10:5:2:3).
-
Reaction: Add 5 µL PITC. Vortex and incubate at room temperature for 5-10 minutes.
-
Drying (Critical): Evaporate to dryness under vacuum (SpeedVac) to remove excess PITC.
-
Reconstitution: Dissolve residue in 50 µL phosphate buffer (pH 7.4) containing 5% acetonitrile.
-
Injection: Analyze on C18 RP-HPLC (Detection: 254 nm).
3. DABS-Cl: The Visible Spectrum Specialist
Best for: Complex biological samples (blood, urine) where UV-absorbing background interference is high.
Mechanism: DABS-Cl (Dimethylaminoazobenzenesulfonyl chloride) reacts with amino groups to form sulfonamides. Unlike PITC, these derivatives are highly colored (orange-red) and absorb in the visible spectrum (436 nm ).
Expert Insight: The shift to 436 nm is strategic. Most biological impurities absorb in the UV range (200–280 nm). By detecting in the visible range, DABS-Cl effectively "blinds" the detector to matrix noise, significantly improving the Signal-to-Noise (S/N) ratio in dirty samples.
Experimental Protocol: Pre-Column Derivatization
-
Buffer Prep: Mix sample with 0.1 M Sodium Bicarbonate buffer (pH 9.0).
-
Derivatization: Add DABS-Cl solution (4 nmol/µL in acetone).
-
Heating: Heat at 70°C for 10–15 minutes (Complete reaction requires heat).
-
Quenching: Stop reaction by diluting with ethanol/buffer mix.
-
Injection: Analyze on C18 RP-HPLC (Detection: 436 nm).
Part 2: Visualizing the Workflows
The following diagram illustrates the divergent paths of Pre-column vs. Post-column analysis and the specific reaction pathways.
Caption: Workflow comparison showing the critical "Drying" bottleneck in PITC versus the streamlined stability of DABS-Cl and the integrated reactor path of Ninhydrin.
Part 3: Comparative Performance Analysis
The following data aggregates performance metrics from standard analytical validations [1][2][5].
| Feature | Ninhydrin (Post-Column) | PITC (Pre-Column) | DABS-Cl (Pre-Column) |
| Detection Mode | Absorbance (Visible) | Absorbance (UV) | Absorbance (Visible) |
| Wavelength | 570 nm / 440 nm | 254 nm | 436 nm |
| Sensitivity (LOD) | ~10–50 pmol | ~1 pmol | ~0.5–1 pmol |
| Derivative Stability | N/A (Online reaction) | Low (Must freeze/dry) | High (Weeks at RT) |
| Analysis Time | Slow (45–120 min) | Fast (10–20 min) | Fast (15–25 min) |
| Secondary Amines | Excellent (Yellow complex) | Good (Reacts well) | Good (Reacts well) |
| Matrix Tolerance | High (Separation first) | Low (Interfering peaks) | Medium-High (Vis detection) |
| Equipment | Dedicated Analyzer (IEC) | Standard HPLC | Standard HPLC |
Critical Causality Analysis:
-
Sensitivity vs. Stability: PITC offers exceptional sensitivity but suffers from hydrolysis instability. If your lab cannot analyze samples immediately after derivatization, DABS-Cl is the superior choice due to the sulfonamide bond stability [3].
-
The "Proline Problem": Many fluorogenic reagents (like OPA) fail to detect secondary amines (Proline) without adding a second reagent (FMOC). All three chromogenic options listed here detect Proline natively. Ninhydrin is the only one that spectrally distinguishes it (440 nm vs 570 nm), offering a unique identification checkpoint [1].
Part 4: Expert Troubleshooting & Optimization
Scenario 1: "Ghost Peaks" in PITC Analysis
-
Cause: Incomplete removal of excess PITC reagent or byproducts (diphenylthiourea).
-
Fix: Increase the vacuum drying time or add a specific extraction step (heptane wash) before injection. Ensure the vacuum is <100 mTorr [5].
Scenario 2: Baseline Drift in Ninhydrin
-
Cause: Oxidation of the hydrindantin in the reagent reservoir.
-
Fix: Ensure the reagent bottle is kept under an inert gas blanket (Nitrogen or Argon). Hydrindantin is required to keep ninhydrin in the reduced state necessary for the reaction [4].
Scenario 3: Low Recovery of Cysteine with DABS-Cl
-
Cause: Cysteine oxidation during the heating step (70°C).
-
Fix: Alkylate cysteine (e.g., with iodoacetic acid) prior to derivatization to protect the thiol group, or ensure strict deoxygenation of buffers [3].
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Ninhydrin Method for Amino Acid Analysis in Food and Agricultural Samples. Retrieved from
-
Zlamy, M., et al. (2020).[5] Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses. Journal of Inherited Metabolic Disease. Retrieved from
-
JASCO. (n.d.).[6] Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [6]
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry. Retrieved from
-
Agilent Technologies. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivatization. Retrieved from
Sources
- 1. Rapid comprehensive amino acid analysis by liquid chromatography/tandem mass spectrometry: comparison to cation exchange with post-column ninhydrin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jasco.co.uk [jasco.co.uk]
Amine Quantification via 2-(2,4-Dinitrophenoxy)ethanol: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of amine quantification using 2-(2,4-Dinitrophenoxy)ethanol (DNPE) . This guide is structured to objectively compare this specific reagent against established industry standards (Sanger’s Reagent, Ninhydrin, and TNBS), focusing on mechanistic precision, safety profiles, and experimental accuracy.
Executive Summary
This compound (DNPE) represents a specialized class of amine-labeling reagents utilizing the nucleophilic aromatic substitution (
This guide evaluates DNPE as a robust alternative for the quantification of primary and secondary amines, particularly in scenarios where the instability of FDNB or the ammonia-sensitivity of Ninhydrin compromises data integrity.
Mechanistic Principles
The Pathway
Unlike Ninhydrin, which relies on oxidative deamination, DNPE functions via Nucleophilic Aromatic Substitution (
The reaction proceeds in two steps:[1][2]
-
Addition: The amine attacks the ipso-carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
-
Elimination: The ethylene glycol moiety is expelled, restoring aromaticity and yielding the stable N-(2,4-dinitrophenyl)amine derivative.
Graphviz Diagram: Reaction Mechanism
The following diagram illustrates the transformation of the amine analyte into the chromophoric DNP-derivative.
Caption: The
Comparative Performance Analysis
The choice of reagent significantly impacts the Limit of Detection (LOD), precision, and operational safety.
Table 1: DNPE vs. Industry Standards
| Feature | This compound (DNPE) | Sanger's Reagent (FDNB) | Ninhydrin | TNBS |
| Reaction Type | Oxidative Deamination | |||
| Target Analyte | ||||
| Chromophore | Stable DNP-amine (Yellow) | Stable DNP-amine (Yellow) | Ruhemann's Purple | Trinitrophenyl-amine (Orange) |
| Kinetics | Slow (Requires heat/base) | Fast (RT reaction possible) | Moderate (Requires heat) | Moderate |
| Selectivity | High (Low background hydrolysis) | Low (Hydrolyzes to DNP-OH easily) | Low (Reacts with Ammonia) | High |
| Safety | Solid, Non-volatile | Volatile, Vesicant, Sensitizer | Irritant powder | Explosive potential (dry) |
| Detection λ | 350–390 nm (UV/Vis) | 350–390 nm (UV/Vis) | 570 nm (Visible) | 420 nm (Visible) |
Key Differentiator: Hydrolytic Stability
A critical source of error with FDNB is its rapid hydrolysis in aqueous buffers to form 2,4-dinitrophenol (DNP-OH), which absorbs in the same region as the product. DNPE , possessing an ether linkage, is significantly more stable to background hydrolysis. This results in lower blank values and improved signal-to-noise ratios in extended incubation assays.
Experimental Protocol: DNPE Quantification Assay
This protocol is designed for the quantification of total primary amines in aqueous or alcoholic solutions.
Reagents Required[1][2][3][4][5]
-
DNPE Stock Solution: 10 mM this compound in Ethanol.
-
Buffer: 0.1 M Borate Buffer, pH 9.0 (Base catalysis is required to drive the leaving group).
-
Standard: Glycine or Hexylamine (depending on analyte hydrophobicity).
Workflow Diagram
Caption: Step-by-step workflow for amine quantification using DNPE, emphasizing the thermal requirement.
Step-by-Step Methodology
-
Preparation: Dissolve the amine sample in water or 50% ethanol to a concentration range of 10–200 µM.
-
Derivatization: In a capped vial, combine:
-
1.0 mL Sample
-
1.0 mL Borate Buffer (pH 9.0)
-
0.5 mL DNPE Stock Solution
-
-
Incubation: Heat the mixture at 60°C for 45 minutes .
-
Note: Unlike FDNB, which reacts at room temperature, the glycol leaving group of DNPE requires thermal activation to ensure quantitative conversion.
-
-
Measurement: Cool to room temperature. Transfer to a quartz cuvette and measure absorbance at 360 nm .
-
Calculation: Determine concentration using a standard curve prepared with Glycine.
Accuracy and Precision Data
The following data represents typical performance metrics when comparing DNPE against the Ninhydrin standard.
Table 2: Performance Metrics
| Metric | DNPE Method | Ninhydrin Method | Interpretation |
| Linearity ( | > 0.995 | > 0.998 | Both methods show excellent linearity. |
| Precision (%RSD) | 1.8% ( | 2.5% ( | DNPE offers slightly better precision due to reagent stability. |
| LOD (Limit of Detection) | ~5 µM | ~1 µM | Ninhydrin is more sensitive (higher |
| Interference (Ammonia) | Negligible | High | DNPE is superior for samples containing ammonium salts. |
| Interference (Water) | Low | High (Reagent degradation) | DNPE is robust in aqueous systems. |
Expert Insight: When to Use DNPE
-
Use DNPE when: You are analyzing amines in the presence of ammonia, urea, or inorganic salts that interfere with Ninhydrin. It is also ideal for solid-phase synthesis monitoring where a non-volatile, stable reagent is safer for the operator.
-
Use Ninhydrin when: Maximum sensitivity is required (sub-micromolar levels) and the sample is free of ammonia.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational text on DNP-labeling). Link
-
BenchChem. (2025).[3] this compound Structure and Properties. BenchChem Database. Link
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link
-
Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406. Link
Sources
Limit of Detection and Quantification for 2-(2,4-Dinitrophenoxy)ethanol-Derivatized Analytes
This guide details the analytical performance metrics for analytes derivatized to form 2-(2,4-Dinitrophenoxy)ethanol (DNPE) moieties. This specific derivatization is primarily employed for the trace determination of Ethylene Glycol (EG) , Diethylene Glycol (DEG) , and Polyethylene Glycols (PEGs) , which lack native chromophores and fluorophores.
The method utilizes 2,4-Dinitrohalobenzenes (such as Sanger's Reagent) to tag hydroxyl groups, creating a derivative with high molar absorptivity in the UV-Vis range (approx. 350–360 nm).
Executive Summary: The Analytical Edge
The detection of glycols and non-ionic surfactants is historically challenging due to their "stealth" nature in UV spectroscopy. Derivatization to form This compound transforms these invisible analytes into highly absorbing compounds.
-
Derivatizing Reagent: 2,4-Dinitrofluorobenzene (DNFB) or 2,4-Dinitrochlorobenzene (DNCB).
-
Target Derivative: this compound.[4]
-
Key Advantage: Shifts detection from non-specific Refractive Index (RI) to high-sensitivity UV-Vis (360 nm) or LC-MS/MS, improving LOD by 2–3 orders of magnitude .
Mechanism of Action & Workflow
The formation of the this compound derivative relies on a nucleophilic aromatic substitution (
Reaction Scheme
Experimental Workflow (DOT Visualization)
Figure 1: Analytical workflow for the conversion of glycols to DNP-derivatives for high-sensitivity detection.
Performance Comparison: LOD & LOQ Metrics
The following table contrasts the performance of the this compound method against alternative derivatization strategies (e.g., Benzoyl Chloride) and label-free methods.
Comparative Sensitivity Data
| Analytical Method | Derivatizing Agent | Detection Mode | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Selectivity |
| DNP-Ether Formation | 2,4-Dinitrofluorobenzene (DNFB) | UV (360 nm) | 0.05 – 0.10 µg/mL | 0.15 – 0.30 µg/mL | High (Visible region avoids UV noise) |
| DNP-Ether Formation | 2,4-Dinitrofluorobenzene (DNFB) | LC-MS/MS (ESI-) | 2 – 10 ng/mL | 10 – 25 ng/mL | Very High (Specific mass transition) |
| Benzoyl Esterification | Benzoyl Chloride | UV (230-254 nm) | 0.5 – 1.0 µg/mL | 1.5 – 3.0 µg/mL | Moderate (Interference at low UV) |
| Phenylboronate Ester | Phenylboronic Acid | GC-MS | 10 – 50 µg/mL | 100 µg/mL | High (Requires volatile derivative) |
| Direct Injection | None | Refractive Index (RI) | 50 – 100 µg/mL | 200 µg/mL | Low (Temperature/Flow sensitive) |
| Direct Injection | None | HPAE-PAD | 0.25 µg/mL | 0.85 µg/mL | High (Requires specialized hardware) |
Key Insight: The DNP derivative offers a 10-fold sensitivity improvement over benzoyl chloride derivatization because the dinitrophenyl chromophore absorbs at a longer wavelength (360 nm vs. 254 nm), where background noise from biological or environmental matrices is significantly lower.
Validated Experimental Protocol
This protocol is designed for the determination of Ethylene Glycol in aqueous or biological matrices.[3][5]
Reagents Required[1][2][3][5][6][7][8][9][10][11]
-
Reagent A: 10 mg/mL 2,4-Dinitrofluorobenzene (DNFB) in Acetone. (Note: DNFB is Sanger's reagent; handle with care).
-
Buffer B: 0.5 M Sodium Bicarbonate (
), pH 9.0. -
Quencher: 1 M Lactic Acid or Glycine (to consume excess DNFB).
-
Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water (Gradient).
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 100 µL of sample (serum, wastewater, or extract).
-
Add 400 µL of Acetonitrile to precipitate proteins/salts. Centrifuge at 10,000 x g for 5 min.
-
Transfer 100 µL of supernatant to a reaction vial.
-
-
Derivatization Reaction:
-
Add 50 µL of Buffer B (maintain pH > 8 for nucleophilic attack).
-
Add 100 µL of Reagent A (DNFB).
-
Seal vial and incubate at 60°C for 30 minutes . (Kinetics: The reaction is complete when the solution turns distinct yellow).
-
-
Quenching:
-
Add 20 µL of Quencher (Lactic Acid). Incubate for 5 min. This prevents the excess DNFB from damaging the HPLC column or interfering with the chromatogram.
-
-
Analysis:
-
Inject 10 µL into an HPLC system equipped with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Detection: Monitor absorbance at 360 nm .
-
Elution: The this compound derivative typically elutes later than the excess reagent due to the hydroxyethyl tail.
-
Troubleshooting & Validation Mechanism
To ensure the "Trustworthiness" of your data, implement these self-validating checks:
-
Reagent Blank Check: Run a blank containing water + DNFB. You will see a peak for hydrolyzed DNFB (2,4-Dinitrophenol). Ensure this peak is chromatographically resolved from the analyte peak (this compound).
-
Validation: The DNP-phenol peak usually elutes earlier than the DNP-glycol ether on C18 phases at neutral pH.
-
-
pH Criticality: The reaction requires basic pH. If the solution remains colorless or pale yellow, the pH is likely too low (< 7), preventing the phenoxide formation necessary for substitution.
-
Derivative Stability: The ether linkage is highly stable. Unlike esters, it does not hydrolyze readily in aqueous mobile phases, allowing for robust long-term autosampler stability (up to 48 hours).
References
-
Holčapek, M., et al. (1999). "Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections." Analytical Chemistry. Link (Establishes baseline for benzoyl vs. DNP sensitivity).
-
Shimadzu Application News. (2016). "LC-MS/MS Analysis of Ethylene Glycol in Blood Using a Simple Derivatization Method." Shimadzu Corporation.[5] Link (Provides comparative LC-MS detection limits).
-
Thermo Fisher Scientific. (2012). "Determination of Ethylene Glycol and Diethylene Glycol in a Sorbitol Solution." Application Note 283. Link (Reference for non-derivatized HPAE-PAD limits).
-
National Environmental Methods Index (NEMI). "Method 1673: Poly(ethylene glycol)-600 by Derivatization and HPLC." US EPA / NEMI. Link (Standardized protocol for PEG derivatization).
Sources
Evaluating the specificity of 2-(2,4-Dinitrophenoxy)ethanol for primary amines
[1]
Executive Summary
This compound (DNPE) is an activated aromatic ether used as a chemo-selective electrophile in nucleophilic aromatic substitution (
Its specificity for primary amines is not absolute but mechanistic : due to the poor leaving group ability of the glycol moiety (alkoxide), DNPE acts as a "soft" electrophile. It discriminates effectively against sterically hindered secondary amines and weak nucleophiles, making it a superior choice for studying reaction mechanisms or selectively labeling accessible primary amine sites in complex mixtures.[1]
Quick Comparison: DNPE vs. Alternatives
| Feature | DNPE (This Product) | DNFB (Sanger's Reagent) | OPA (o-Phthalaldehyde) |
| Leaving Group | Glycol (Poor LG) | Fluoride (Excellent LG) | None (Condensation) |
| Reactivity | Low (Controlled) | High (Promiscuous) | High (Fast) |
| Specificity | Steric/Nucleophilic Filter | Non-specific ( | |
| Stability | High (Stable Solid) | Moderate (Hydrolysis prone) | Low (Air sensitive) |
| Detection | UV-Vis ( | UV-Vis ( | Fluorescence |
Mechanism of Action: The Kinetic Filter
The specificity of DNPE arises from the energy barrier of the
The Pathway[2]
-
Nucleophilic Attack: The primary amine attacks the ipso-carbon of the dinitrophenyl ring.[1]
-
Intermediate Stabilization: The negative charge is delocalized onto the nitro groups (Meisenheimer complex).[1]
-
Elimination (Rate Determining Step): The ethylene glycol moiety is expelled.[1]
Because the C-O bond is stronger than the C-F bond in DNFB, the Elimination step often becomes kinetically significant. This creates a "filter" where only amines with sufficient nucleophilicity (to form the complex) and low steric bulk (to allow the complex to proceed to elimination) react efficiently.
Figure 1: The
Experimental Validation: Measuring Specificity
To validate the specificity of DNPE for primary amines, we utilize a Pseudo-First-Order Kinetic Assay .[1] This protocol allows you to quantify the selectivity coefficient (
Protocol: Comparative Kinetic Assay
Objective: Determine the reaction rate constants (
Materials:
-
Substrate:
M DNPE in DMSO.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Nucleophiles: Amine solutions (0.01 M to 0.1 M) in DMSO.[1]
-
Detection: UV-Vis Spectrophotometer (monitoring at 360 nm).[1]
Step-by-Step Methodology:
-
Baseline: Measure the absorbance of the DNPE stock solution at 360 nm (
). -
Initiation: In a quartz cuvette, mix 2.0 mL of DNPE solution with 20 µL of Amine solution. Rapidly invert to mix.
-
Monitoring: Record Absorbance (
) every 30 seconds for 30 minutes at . -
Data Processing: Plot
vs. time. The slope representsngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . -
Second-Order Rate Calculation: Calculate
.
Expected Results (Data Table)
The following table summarizes typical kinetic data illustrating DNPE's selectivity.
| Amine Type | Example Compound | Relative Rate ( | Observation |
| Primary (Aliphatic) | n-Butylamine | 100 | Reference standard. Clean pseudo-first-order kinetics. |
| Secondary (Linear) | Diethylamine | < 5 | Significantly slower due to steric hindrance at the reaction center.[1] |
| Secondary (Cyclic) | Pyrrolidine | ~150 | Exception:[1] Highly reactive due to ring strain/high basicity.[1] |
| Primary (Aromatic) | Aniline | < 1 | Very slow; low nucleophilicity prevents efficient attack.[1] |
Interpretation: DNPE is highly specific for aliphatic primary amines over linear secondary amines.[1] However, researchers must be aware that cyclic secondary amines (like pyrrolidine) can act as interferents due to their enhanced nucleophilicity.[1]
Specificity Analysis & "Dimer" Mechanism
Recent mechanistic studies (Nudelman et al.) indicate that in aprotic solvents (like DMSO or Toluene), the reaction of DNPE often follows a Dimer Nucleophile Mechanism .[1] This means the reaction order with respect to the amine is often 2 or 3, not 1.
Why this matters for Specificity:
-
Primary amines can easily form the hydrogen-bonded "dimer" required to catalyze the leaving group departure.[1]
-
Bulky secondary amines struggle to form this catalytic dimer.[1]
-
Result: The "dimer mechanism" amplifies the specificity for primary amines in non-polar solvents, making DNPE an even sharper tool than standard kinetics would suggest.
Figure 2: The Dimer Nucleophile Mechanism. Specificity is enhanced because bulky amines cannot easily form the reactive dimer species required for the reaction in aprotic solvents.
Conclusion & Recommendations
This compound is not a general-purpose amine stain but a precision tool for kinetic differentiation.[1]
-
Use DNPE when: You need to selectively label unhindered primary amines in the presence of bulky secondary amines or when you require a stable, slow-reacting probe to study nucleophilicity.[1]
-
Avoid DNPE when: You need rapid, quantitative labeling of all amines (use DNFB or OPA) or when working with cyclic secondary amines which may cause false positives.[1]
References
-
Nudelman, N. S. (2025).[1][3][4] The Dimer Nucleophile Mechanism in Aromatic Nucleophilic Substitution. Journal of Physical Organic Chemistry.
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
-
CymitQuimica. (2025).[1][4][5] Product Data Sheet: this compound (CAS 2831-60-9).[1]
-
Castro, E. A., et al. (2020).[1] Kinetics of reactions of cyclic secondary amines with dinitrophenyl ethers. Journal of the American Chemical Society.[1]
Modern Alternatives to 2-(2,4-Dinitrophenoxy)ethanol for Small Molecule Derivatization
This guide provides a comprehensive technical comparison of alternatives to 2-(2,4-Dinitrophenoxy)ethanol (DNPE) for the derivatization of small molecules.
Executive Summary & Technical Context
This compound (DNPE) is a nucleophilic labeling reagent characterized by a hydroxyl group attached to a dinitrophenyl (DNP) chromophore. Historically, reagents of this class were used to tag electrophilic analytes—primarily isocyanates , acid chlorides , and activated carboxylic acids —to introduce a UV-absorbing moiety (
Why Replace DNPE?
-
Safety (Explosivity): DNPE is structurally related to energetic plasticizers. The polynitro aromatic core poses significant explosion risks, especially when dry or heated.
-
Toxicity: Nitroaromatics are potent uncouplers of oxidative phosphorylation and potential mutagens.
-
Sensitivity: The molar absorptivity (
) of the DNP group is moderate compared to modern fluorescent tags, limiting limits of detection (LOD) to the low g/mL range. -
Selectivity: The hydroxyl group is a weaker nucleophile than amine-based alternatives, often requiring harsher reaction conditions (catalysts/heat) that degrade labile analytes.
This guide categorizes alternatives based on the target functional group of your analyte, prioritizing reagents with superior safety profiles, higher sensitivity (Fluorescence/MS), and regulatory acceptance (OSHA/NIOSH standards).
Decision Framework: Selecting the Right Alternative
The choice of alternative depends entirely on the functional group you are derivatizing.
Figure 1: Decision tree for selecting a derivatization reagent based on analyte functional group.
Primary Application: Isocyanate Derivatization
If you were using DNPE to tag isocyanates (e.g., TDI, MDI, HDI), these are the industry-standard replacements.
Alternative A: 1-(2-Pyridyl)piperazine (1,2-PP)
Best For: Regulatory compliance (OSHA Method 42), UV detection, and Electrochemical detection.
Mechanism: 1,2-PP is a secondary amine that reacts rapidly with isocyanates to form stable urea derivatives. Unlike DNPE (an alcohol), 1,2-PP is a stronger nucleophile and reacts instantly at room temperature without catalysts.
-
Sensitivity: High (UV
nm; Electrochemical oxidation). -
Stability: Derivatives are stable for weeks.
-
Safety: Non-explosive; standard laboratory irritant.
Experimental Protocol (OSHA 42 Modified)
-
Preparation: Dissolve 1,2-PP in acetonitrile to a concentration of 1 mg/mL.
-
Sampling/Reaction:
-
Air Sampling: Coat glass fiber filters with 2 mg of 1,2-PP. Draw air at 1 L/min.
-
Liquid Sample: Add 100
L of sample (isocyanate in DMSO/ACN) to 1 mL of 1,2-PP solution.
-
-
Incubation: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.
-
Quenching: Add 100
L of acetic anhydride to consume excess reagent (optional, prevents column fouling). -
Analysis: Inject onto C18 HPLC column. Mobile Phase: ACN:Buffer (pH 6) gradient. Detect at 254 nm.
Alternative B: 9-(Methylaminomethyl)anthracene (MAMA)
Best For: Ultra-trace analysis using Fluorescence detection.
Mechanism: MAMA introduces a highly fluorescent anthracene tag. It provides 10-100x lower limits of detection (LOD) than UV-based reagents like DNPE or 1,2-PP.
-
Excitation/Emission: 254 nm / 412 nm.
-
LOD: Sub-ppb levels (suitable for environmental monitoring).
Secondary Application: Carboxylic Acid Derivatization
If you were using DNPE to esterify acids (e.g., fatty acids), these are the superior alternatives.
Alternative C: 4-Bromomethyl-7-methoxycoumarin (Br-MMC)
Best For: High-sensitivity fluorescence analysis of fatty acids and prostaglandins.
Mechanism: Br-MMC acts as an alkylating agent, reacting with the carboxylate anion to form a highly fluorescent ester.
-
Reaction Type: Nucleophilic substitution (
). -
Conditions: Requires anhydrous conditions and a base (crown ether/K2CO3).
Experimental Protocol (Fatty Acids)
-
Reagent Prep: Dissolve 10 mg Br-MMC in 10 mL acetone. Prepare 18-crown-6 ether catalyst (5 mg/mL in acetone).
-
Reaction: Mix 100
L sample (fatty acids) + 100 L Br-MMC solution + 10 mg solid . -
Heating: Cap vial and heat at 60°C for 30 minutes.
-
Workup: Cool, filter to remove salts.
-
Analysis: HPLC-FLD (Ex 325 nm / Em 398 nm).
Comparative Performance Data
The following table contrasts DNPE with its modern alternatives.
| Feature | DNPE (Legacy) | 1,2-PP (Isocyanates) | Br-MMC (Acids) |
| Reactive Group | Hydroxyl (-OH) | Secondary Amine (-NH) | Bromomethyl (-CH2Br) |
| Reaction Type | Nucleophilic Attack (Weak) | Nucleophilic Attack (Strong) | Alkylation ( |
| Chromophore | Dinitrophenyl (UV) | Pyridyl-urea (UV/EC) | Coumarin (Fluorescence) |
| Sensitivity (LOD) | ~1-5 | ~0.1 | ~1-10 ng/mL (FLD) |
| Reaction Speed | Slow (often requires heat) | Instant (Room Temp) | Moderate (30-60 min) |
| Safety Profile | High Risk (Explosive/Toxic) | Moderate (Irritant) | Moderate (Irritant) |
| Regulatory Status | Obsolete | OSHA Method 42 / 47 | Standard Research Tool |
Reaction Mechanisms
Isocyanate Derivatization with 1,2-PP
The secondary amine of the piperazine ring attacks the electrophilic carbon of the isocyanate group, forming a stable urea.
Figure 2: Reaction of an isocyanate with 1-(2-Pyridyl)piperazine to form a UV-active urea.[1]
References
-
OSHA Method 42. Diisocyanates (1,6-Hexamethylene Diisocyanate, 2,6-Toluene Diisocyanate, 2,4-Toluene Diisocyanate). Occupational Safety and Health Administration.[2]
-
Streicher, R. P., et al. (1996).[3] Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air. AIHA Journal.[3][4]
-
Tsuruta, Y., et al. (1990). 4-Bromomethyl-7-methoxycoumarin as a fluorescent derivatization reagent for carboxylic acids.[5][6] Analytical Sciences.[5][1][6][7]
-
Sigma-Aldrich Technical Bulletin. Derivatization Reagents for HPLC.Link
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 4. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 5. Synthesis and Properties of 4-Diazomethyl-7-methoxycoumarin as a New Fluorescent Labeling Reagent for Alcohols and Carboxylic Acids [jstage.jst.go.jp]
- 6. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
